ASTX660

Catalog No.
S519589
CAS No.
1799328-86-1
M.F
C30H42FN5O3
M. Wt
539.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASTX660

CAS Number

1799328-86-1

Product Name

ASTX660

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

Molecular Formula

C30H42FN5O3

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1

InChI Key

YCXOHEXZVKOGEV-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

solubility

Soluble in DMSO, not in water

Synonyms

ASTX660; ASTX-660; ASTX 660.

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

The exact mass of the compound 1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one is 539.3272 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is the structure of Tolinapant ASTX660

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure & Properties

Property Description
Systematic Name 1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one [1]
Molecular Formula C₃₀H₄₂FN₅O₃ [2] [3] [1]
Molecular Weight 539.68 / 539.69 g/mol [2] [3] [1]
CAS Registry Number 1799328-86-1 [2] [3] [1]
Chemical Class Synthetic organic; Non-peptidomimetic Smac mimetic [3] [4]
SMILES (Canonical) C[C@@H]1COCCN1C[C@H]1CN[C@H](C)CN1CC(=O)N1C2C(=NC(=C(C=2)CC2C=CC(F)=CC=2)CO)C(C)(C)C1 [3] [1]
InChI Key YCXOHEXZVKOGEV-DNRQZRRGSA-N [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 8 [3]
Topological Polar Surface Area (TPSA) 80.64 Ų [3]
XLogP -0.39 [3]
Lipinski's Rule of Five 1 violation [3]

Structural Characteristics & Relationship to Activity

The structure of Tolinapant is central to its function as a balanced dual IAP antagonist. The following diagram illustrates the key structural features and their relationship to the compound's mechanism of action.

G A Tolinapant (ASTX660) Structure B Key Structural Features A->B C Non-peptidomimetic Core B->C D Defined Stereocenters B->D E Fluorobenzyl Group B->E F Biological Consequences C->F Enables D->F Enables E->F Contributes to G Balanced antagonism of cIAP1/2 and XIAP F->G H Oral bioavailability F->H I Resistance to proteolytic degradation F->I

Key structural features of Tolinapant and their functional consequences.

  • Non-Peptidomimetic Design: Unlike first-generation IAP antagonists, Tolinapant is a non-peptidomimetic compound, meaning it does not mimic a protein-like peptide structure [4]. This is a critical design feature that improves its drug-like properties, notably its stability and oral bioavailability [5] [4].

  • Complex Stereochemistry: The molecular structure contains multiple defined stereocenters, as indicated by the "@" symbols in its SMILES notation and InChIKey [3] [1]. The specific three-dimensional shape is essential for high-affinity binding to the BIR3 domains of IAP proteins.

Experimental Data on Biophysical & Biochemical Properties

The quantitative data on Tolinapant's binding and behavior in experimental systems further elucidates how its structure translates into function.

Property / Assay Value / Observation Context / Details

| In Vitro Binding (IC₅₀) | cIAP1: 12 nM cIAP2: 12 nM XIAP: <40 nM [2] | Cell-free assay; inhibits interaction between a SMAC-derived peptide and the BIR3 domain of the target proteins [2]. | | In Vitro Solubility | DMSO: 100 mg/mL Water: Insoluble [2] | Batch dependent. For in vivo studies, formulations in vehicles like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O can achieve clear solutions [2]. | | In Vivo Pharmacokinetics | Orally bioavailable in mice [2] | Demonstrates prolonged target antagonism in vivo after oral administration [2] [4]. |

Information for Research Use

For scientists working with Tolinapant in a laboratory setting, handling and storage information is crucial.

  • Storage Recommendations: It is recommended to store Tolinapant as a powder at -20°C, where it remains stable for up to 3 years [2]. Solutions in DMSO are typically stable for 6 months at -80°C or 2 weeks at 4°C [2] [1].

  • Quality Control: When procuring the compound for research, one commercial vendor reports a purity of 99.75% for a specific batch (S868101) [2]. Always verify certificate of analysis data for critical experiments.

The structural data for Tolinapant is well-defined and consistent across reliable chemical and pharmacological databases. Its non-peptidomimetic structure with specific stereochemistry is the foundation of its profile as a potent, oral, dual IAP antagonist.

References

Molecular Mechanism and Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant antagonizes key apoptosis regulators by mimicking the activity of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).

  • Core Mechanism: It binds to the BIR3 domains of cIAP1, cIAP2, and XIAP, displacing and preventing them from inhibiting caspase enzymes, thereby restoring apoptosis in cancer cells [1].
  • Downstream Effects: Antagonism of cIAP1/2 leads to their proteasomal degradation, which can activate non-canonical NF-κB signaling and sensitize cells to tumor necrosis factor-alpha (TNF-α)-mediated apoptosis [2] [1].
  • Immunogenic Cell Death: Preclinical data suggests Tolinapant can induce immunogenic forms of cell death, alerting the immune system to the tumor [2].

The table below summarizes its potent inhibitory activity from cell-free assays:

Target Protein Assay Description IC₅₀ Value
cIAP1 Inhibition of SMAC-peptide binding to the BIR3 domain [1] 12 nM
cIAP2 Inhibition of SMAC-peptide binding [1] < 40 nM
XIAP Inhibition of SMAC-peptide binding to the BIR3 domain [1] < 40 nM

Preclinical Efficacy and Pharmacology

In vivo studies demonstrate Tolinapant's oral bioavailability and anti-tumor efficacy across multiple models.

  • Pharmacokinetics: Tolinapant showed favorable oral bioavailability (12%–34% in rodents and non-human primates at 5 mg/kg) and demonstrated non-linear pharmacokinetics in higher doses, supporting once-daily oral dosing [3].
  • Single-Agent Antitumor Activity: In a syngeneic mouse model of T-cell lymphoma, daily oral administration led to complete tumor regressions that remained tumor-free over 30 days after treatment stopped [2].
  • Combination Therapy Potential: Preclinical studies show enhanced antitumor effects when combined with DNA hypomethylating agents [4] and standard chemoradiotherapy [5] [6].

The following diagram illustrates the direct and immune-mediated mechanisms of action contributing to Tolinapant's efficacy in a syngeneic model:

G Tolinapant Tolinapant IAP Antagonism IAP Antagonism Tolinapant->IAP Antagonism Apoptosis Apoptosis IAP Antagonism->Apoptosis Immune Activation Immune Activation IAP Antagonism->Immune Activation Direct Tumor Cell Death Direct Tumor Cell Death Apoptosis->Direct Tumor Cell Death T-cell Costimulation T-cell Costimulation Immune Activation->T-cell Costimulation Cytokine Shift Cytokine Shift Immune Activation->Cytokine Shift Complete Tumor Regression Complete Tumor Regression Direct Tumor Cell Death->Complete Tumor Regression Enhanced Cytotoxic Activity Enhanced Cytotoxic Activity T-cell Costimulation->Enhanced Cytotoxic Activity Favorable Tumor Microenvironment Favorable Tumor Microenvironment Cytokine Shift->Favorable Tumor Microenvironment Enhanced Cytotoxic Activity->Complete Tumor Regression Favorable Tumor Microenvironment->Complete Tumor Regression

Detailed Experimental Protocols

In Vitro Coculture T-cell Killing Assay

This protocol evaluates Tolinapant's ability to enhance immune-mediated tumor cell killing [2].

  • Step 1: Effector Cell Activation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors. Stimulate PBMCs with a T-cell activator, such as staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies, for 48-72 hours.
  • Step 2: Target Cell Preparation: Culture adherent tumor cell lines (e.g., A549 lung carcinoma) until they form a confluent monolayer. These lines should be selected for their resistance to Tolinapant alone to isolate the immune-mediated effect.
  • Step 3: Coculture and Treatment: Harvest the activated PBMCs and coculture them with the target tumor cells at a specific Effector:Target (E:T) ratio (e.g., 10:1). Add Tolinapant at desired concentrations (e.g., in the nanomolar to low micromolar range). Include control wells with target cells only (with and without Tolinapant) and effector cells only.
  • Step 4: Viability Measurement: After an incubation period (e.g., 24-48 hours), measure tumor cell viability using assays like CellTiter-Glo to quantify ATP. Percent killing is calculated relative to untreated target cells.
In Vivo Syngeneic Model Protocol

This protocol assesses Tolinapant's efficacy in an immunocompetent host [2].

  • Step 1: Model Establishment: Implant a syngeneic tumor cell line (e.g., BW5147 T-cell lymphoma for AKR/J mice) subcutaneously into the flank of mice.
  • Step 2: Randomization and Dosing: Once tumors are palpable (e.g., ~100-150 mm³), randomize mice into control and treatment groups. Administer Tolinapant orally, daily, at a well-tolerated dose (e.g., 30 mg/kg). The control group receives the vehicle.
  • Step 3: Tumor Monitoring and Endpoints: Measure tumor volumes 2-3 times weekly using calipers. The primary endpoint is often tumor volume regression. A key secondary endpoint is the rate of complete regressions (CR), defined as tumors becoming non-palpable.
  • Step 4: Pharmacodynamic Analysis: In a separate cohort, harvest tumors at various timepoints after a single dose (e.g., 2, 6, 24 hours) to confirm target engagement via western blotting for cIAP1 degradation and caspase cleavage.

Clinical Development Status

Tolinapant is under investigation in several clinical trials, indicating a focus on hematological malignancies and solid tumors.

Indication Phase Regimen Key Findings / Objective
Relapsed/Refractory T-cell Lymphoma (PTCL, CTCL) [7] Phase 2 Tolinapant (single-agent) Preliminary evidence of single-agent clinical activity [2].
Advanced Solid Tumors & Lymphomas [2] Phase 1/2 (Completed) Tolinapant (single-agent) Established safety and preliminary activity (NCT02503423).
Cervical Cancer (CRAIN Trial) [5] Phase 1b Tolinapant + Cisplatin Radiotherapy Determine safety & recommended Phase 2 dose (RP2D); ongoing.
Advanced Cancer (e.g., TNBC, Cervical) [1] Phase 1 Tolinapant + Other Agents Safety and combination potential (NCT05082259); recruiting.

Tolinapant represents a promising therapeutic strategy targeting both tumor-intrinsic apoptosis pathways and the extrinsic immune microenvironment. Its ongoing clinical trials will be crucial in defining its future role in cancer therapy.

References

Mechanism of Action: From Apoptosis to Immune Activation

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant is an oral, non-peptidomimetic antagonist of cellular IAP1/2 and XIAP [1] [2]. Its pro-apoptotic and immunomodulatory activities can be visualized as a multi-step process.

g Tolinapant Tolinapant IAP Antagonism\n(cIAP1/2, XIAP) IAP Antagonism (cIAP1/2, XIAP) Tolinapant->IAP Antagonism\n(cIAP1/2, XIAP) Apoptosis Apoptosis DAMP Release DAMP Release Apoptosis->DAMP Release ICD ICD ICD->DAMP Release ImmuneResponse ImmuneResponse Antitumor Immunity Antitumor Immunity ImmuneResponse->Antitumor Immunity TNF-α-dependent\nApoptosis TNF-α-dependent Apoptosis IAP Antagonism\n(cIAP1/2, XIAP)->TNF-α-dependent\nApoptosis Necroptosis\n(RIPK3/MLKL) Necroptosis (RIPK3/MLKL) IAP Antagonism\n(cIAP1/2, XIAP)->Necroptosis\n(RIPK3/MLKL) With Decitabine TNF-α-dependent\nApoptosis->Apoptosis Necroptosis\n(RIPK3/MLKL)->ICD Dendritic Cell\nMaturation Dendritic Cell Maturation DAMP Release->Dendritic Cell\nMaturation T Cell Activation\n(CD8+) T Cell Activation (CD8+) DAMP Release->T Cell Activation\n(CD8+) Dendritic Cell\nMaturation->ImmuneResponse T Cell Activation\n(CD8+)->ImmuneResponse

Figure 1: Tolinapant induces direct tumor cell death via apoptosis and necroptosis, leading to the release of DAMPs that activate dendritic and T cells to drive an anti-tumor immune response.

Direct Pro-Apoptotic Effects
  • Target Engagement: Tolinapant binds to XIAP, cIAP1, and cIAP2, leading to the rapid degradation of cIAP1/2 [3]. This target engagement is a prerequisite for its activity.
  • Apoptosis Induction: By antagonizing XIAP (a direct caspase inhibitor) and cIAP1/2 (which suppress pro-apoptotic signaling complexes), tolinapant removes the brakes on both the intrinsic and extrinsic apoptosis pathways. This results in caspase activation and apoptotic cell death, which can be augmented by exogenous TNF-α [3] [1].
Induction of Immunogenic Cell Death

Cell death induced by tolinapant is not silent; it is immunogenic. Dying cells release Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system [3]. Key DAMPs induced by tolinapant include:

  • Calreticulin (CALR): Exposed on the cell surface as an "eat me" signal, promoting phagocytosis of tumor cells by dendritic cells (DCs) [4].
  • Adenosine Triphosphate (ATP): Released extracellularly as a "find me" signal to recruit macrophages and DCs to the tumor site [4].
  • High Mobility Group Box 1 (HMGB1): Released from dead cells and binds to receptors on DCs to promote their maturation and antigen presentation to T cells [3] [4].
Synergy with Epigenetic Modulators

Research shows that the hypomethylating agent decitabine can synergistically enhance tolinapant-induced ICD [5]. In some T-cell lymphoma lines resistant to tolinapant, the promoter of the RIPK3 gene—a critical regulator of necroptosis—is methylated and silenced. Decitabine reverses this, re-expressing RIPK3 and sensitizing the cells to lytic, immunogenic death by tolinapant [5]. This combination also increases the expression of cancer/testis antigens, further boosting tumor immunogenicity [5].

Key Experimental Evidence and Protocols

The following table summarizes the key experimental models and assays used to validate Tolinapant's mechanism of action.

Experimental Context Model System Key Readouts & Assays
In Vitro Cytotoxicity & Target Engagement [5] [3] Human & mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, Karpas-299). Viability (CellTiter-Glo), real-time cell death (IncuCyte), Western Blot (cIAP1/2 degradation, caspase cleavage, RIPK3/MLKL), Cytotoxicity flow cytometry.
Immune Cell Activation [3] Human PBMCs from healthy donors; Isolated CD8+ T-cells. Cytokine secretion (ELISA for IL-2, IL-10), T-cell proliferation and viability assays, SEB superantigen stimulation model.
In Vivo Efficacy [3] Syngeneic mouse TCL model (BW5147 in immunocompetent AKR/J mice); Human xenograft models (in immunodeficient mice). Tumor volume measurement, complete regression rates, immunohistochemistry/Western Blot of tumor lysates (for cIAP1, cell death markers).
Clinical Biomarker Analysis [3] [6] Tumor biopsies and plasma from patients in NCT02503423 trial. Gene expression profiling, cytokine multiplex analysis, flow cytometry of peripheral T-cells (CD38+HLA-DR+ CD8+ T-cells).

The experimental workflow that integrates these elements is outlined below.

g Start Start In Vitro Models In Vitro Models Start->In Vitro Models 1. Target Engagement\n(Western Blot for cIAP1) 1. Target Engagement (Western Blot for cIAP1) In Vitro Models->1. Target Engagement\n(Western Blot for cIAP1) 2. Cell Viability & Death\n(CellTiter-Glo, IncuCyte) 2. Cell Viability & Death (CellTiter-Glo, IncuCyte) In Vitro Models->2. Cell Viability & Death\n(CellTiter-Glo, IncuCyte) 3. Immune Cell Coculture\n(PBMCs + Cytokine ELISA) 3. Immune Cell Coculture (PBMCs + Cytokine ELISA) In Vitro Models->3. Immune Cell Coculture\n(PBMCs + Cytokine ELISA) In Vivo Models In Vivo Models In Vitro Models->In Vivo Models A. Human Xenograft\n(Immunodeficient Mice) A. Human Xenograft (Immunodeficient Mice) In Vivo Models->A. Human Xenograft\n(Immunodeficient Mice) B. Syngeneic Model\n(Immunocompetent Mice) B. Syngeneic Model (Immunocompetent Mice) In Vivo Models->B. Syngeneic Model\n(Immunocompetent Mice) Direct Antitumor Effect Direct Antitumor Effect A. Human Xenograft\n(Immunodeficient Mice)->Direct Antitumor Effect Clinical Translation Clinical Translation Direct Antitumor Effect->Clinical Translation Immune-Mediated Regression Immune-Mediated Regression B. Syngeneic Model\n(Immunocompetent Mice)->Immune-Mediated Regression Immune-Mediated Regression->Clinical Translation Patient Biopsy Analysis Patient Biopsy Analysis Clinical Translation->Patient Biopsy Analysis Immune Profiling\n(CD8+ T-cell Activation) Immune Profiling (CD8+ T-cell Activation) Clinical Translation->Immune Profiling\n(CD8+ T-cell Activation)

Figure 2: A translational research workflow for Tolinapant, progressing from in vitro mechanistic studies to in vivo efficacy models and finally validation in human clinical trials.

Detailed Experimental Methodologies

In Vitro Coculture T-Cell Activation Assay [3]

  • Purpose: To determine if tolinapant can directly stimulate the function of effector T-cells.
  • Protocol:
    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
    • Stimulate PBMCs with the superantigen Staphylococcal Enterotoxin B (SEB).
    • Treat stimulated PBMCs with increasing concentrations of tolinapant or an isotype control (e.g., anti-PD1 antibody).
    • After incubation, measure the concentration of Interleukin-2 (IL-2) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
  • Key Finding: Tolinapant treatment resulted in a dose-dependent increase in IL-2 production, indicating a direct T-cell costimulatory effect.

In Vivo Syngeneic Model for Immune-Mediated Regression [3]

  • Purpose: To evaluate the role of the intact immune system in tolinapant's antitumor efficacy.
  • Protocol:
    • Implant the mouse T-cell lymphoma line BW5147 subcutaneously into immunocompetent AKR/J mice.
    • Once tumors are established, treat mice orally with a well-tolerated dose of tolinapant daily.
    • Monitor tumor volume regularly and record the incidence of complete regression (no palpable tumor).
    • For pharmacodynamic analysis, treat a separate cohort of tumor-bearing mice with a single dose of tolinapant, harvest tumors at various time points, and analyze by Western Blot for cIAP1 degradation and apoptosis markers.
  • Key Finding: Tolinapant induced complete and durable tumor regressions in 10/10 mice, an effect that was demonstrated to be dependent on an intact immune system.

Conclusion and Research Implications

Tolinapant induces ICD through a coordinated mechanism that triggers apoptosis and necroptosis in tumor cells, leading to the emission of DAMPs and subsequent activation of both innate and adaptive immunity. The strong preclinical rationale has been successfully translated into clinical trials, which confirm that tolinapant can remodel the tumor immune microenvironment in patients [3] [6].

The ongoing clinical evaluation of tolinapant, particularly in T-cell lymphomas and in combination with other agents like radiotherapy and hypomethylating agents, is a direct result of these robust mechanistic insights [5] [6]. The evidence supports the continued development of IAP antagonists like tolinapant as a promising strategy to convert immunologically "cold" tumors into "hot" ones, thereby expanding the reach of cancer immunotherapy.

References

Tolinapant NF-kB signaling downregulation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Tolinapant (ASTX660) is a non-peptidomimetic small molecule antagonist of cellular IAPs (cIAP1/2) and X-linked IAP (XIAP) [1] [2].

  • Primary Action: IAP Antagonism: Tolinapant binds to and antagonizes cIAP1/2 and XIAP. This leads to the degradation of cIAP1/2 and disrupts their ability to suppress apoptosis [1] [2].
  • Indirect NF-κB Downregulation: The degradation of cIAP1/2, which are key regulators of the NF-κB pathway, results in the downregulation of NF-κB signaling [2]. This is a significant downstream effect because NF-κB activation promotes the expression of pro-survival and pro-inflammatory genes, contributing to tumor progression and therapy resistance [3] [4] [5]. By downregulating this pathway, tolinapant can sensitize cancer cells to death signals.

The diagram below illustrates this sequential mechanism of action.

G Tolinapant Mechanism: IAP Antagonism and NF-κB Downregulation Tolinapant Tolinapant IAPs cIAP1/2 and XIAP Tolinapant->IAPs Antagonizes Caspase_Activation Caspase Activation Tolinapant->Caspase_Activation Induces NFkB_Downregulation NF-κB Pathway Downregulation Tolinapant->NFkB_Downregulation Causes Apoptosis_Inhibition Inhibition of Apoptosis IAPs->Apoptosis_Inhibition Promotes NFkB_Signaling NF-κB Pro-Survival Signaling IAPs->NFkB_Signaling Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to NFkB_Downregulation->Apoptosis Sensitizes to

Tolinapant mechanism: IAP antagonism leads to apoptosis induction and NF-κB downregulation. This mechanism has been demonstrated to enhance the effects of standard therapies and promote immunogenic cell death, providing a strong rationale for its use in combination regimens [1] [2].

Key Supporting Experimental Data

The following table summarizes quantitative data from pivotal preclinical and clinical studies that elucidate the biological and therapeutic effects of tolinapant.

Study Model/Type Key Findings Related to Tolinapant Experimental Evidence & Outcome Measures

| Preclinical (Syngeneic Mouse T-Cell Lymphoma Model) [1] | Induced complete tumor regression; effect was immune system-dependent. | • Target Engagement: cIAP1 degradation confirmed by Western blot. • Efficacy: 10/10 mice showed complete regression; durable response after treatment stop. • Immune Activation: Increased IL-2 production in human PBMCs. | | Preclinical (Cervical Cancer Cell Lines & Xenografts) [2] | Enhanced the efficacy of cisplatin and radiotherapy. | • Apoptosis: Induced apoptosis and reduced cell survival. • Synergy: Combined with CRT, showed enhanced tumor growth inhibition in vivo. | | Clinical Trial (Phase 1b in HNSCC) [6] | Tolinapant + RT was well-tolerated and showed preliminary efficacy. | • Safety: Most common AEs were similar to standard chemoRT; no dose de-escalation needed. • Immunomodulation: 40% of patients showed a burst of activated CD8+ T cells. • Efficacy: 70% (7/10) disease-free at median 13.8-month follow-up. | | Clinical Trial (Phase 2 in T-Cell Lymphoma) [1] | Evidence of single-agent clinical activity. | • Translational Data: Patient biopsies showed changes in gene expression and cytokine profiles consistent with immune modulation. |

Detailed Experimental Protocols

For researchers looking to validate these mechanisms, here are the core methodologies from key studies.

  • In Vitro Assessment of Cell Death and Target Engagement (T-Cell Lymphoma Models) [1]

    • Cell Lines: Use relevant mouse (e.g., BW5147) and human (e.g., HH) T-cell lymphoma lines.
    • Target Engagement: Treat cells with a dose range of tolinapant (e.g., 0.1-10 µM) for 6-24 hours. Confirm cIAP1/2 degradation and XIAP antagonism via Western blotting.
    • Viability/Apoptosis Assay: Culture cells with tolinapant for 24-72 hours, with or without exogenous TNF-α. Measure cell viability using WST-1 or MTT assays. Confirm apoptosis by Western blot for cleaved caspases and PARP, or by flow cytometry using Annexin V/propidium iodide staining.
  • In Vivo Syngeneic Model for Antitumor Efficacy (T-Cell Lymphoma) [1]

    • Animals: Use immunocompetent mice (e.g., AKR/J).
    • Tumor Inoculation: Implant syngeneic T-cell lymphoma cells (e.g., BW5147) subcutaneously.
    • Dosing: When tumors are palpable, administer tolinapant orally at a well-tolerated dose (e.g., 50-100 mg/kg) daily for 2-3 weeks.
    • Monitoring: Measure tumor volume 2-3 times weekly. Assess for complete regressions and durable responses after treatment cessation. For immune profiling, analyze tumor-infiltrating lymphocytes by flow cytometry at endpoint.
  • Co-culture T-cell Activation Assay [1]

    • PBMC Isolation: Isolate PBMCs from healthy human donors.
    • T-cell Stimulation: Stimulate PBMCs with SEB (Staphylococcal Enterotoxin B) or anti-CD3/CD28 antibodies in the presence of tolinapant (e.g., 0.1-10 µM).
    • Readout: After 48-72 hours, measure T-cell activation by quantifying IL-2 secretion in the supernatant via ELISA and by analyzing surface activation markers (e.g., CD69, HLA-DR) on CD8+ T cells via flow cytometry.

Ongoing Clinical Trials

The promising preclinical data has propelled tolinapant into several clinical trials investigating combination therapies.

  • CRAIN Trial (Phase 1b): This UK multi-center study is characterizing the safety and establishing the recommended Phase II dose of tolinapant in combination with cisplatin-based chemoradiotherapy (CRT) for newly diagnosed cervical cancer [2].
  • ASTEROID Trial (Phase 1): This study is evaluating tolinapant in combination with the anti-PD-1 immunotherapy pembrolizumab for patients with advanced solid tumors [7].

Interpretation Guide for Researchers

  • Mechanistic Insight: The anti-tumor efficacy of tolinapant is dual-faceted: it directly triggers cancer cell apoptosis while simultaneously reversing the immunosuppressive tumor microenvironment through NF-κB downregulation [1]. This makes it an attractive candidate for combinations with immunotherapy.
  • Biomarker Potential: When designing experiments, consider monitoring cIAP1 levels (Western blot) and serum cytokine profiles as pharmacodynamic biomarkers to confirm target engagement and biological activity [1] [6].
  • Combination Rationale: The role of NF-κB in promoting therapy resistance [3] [8] provides a strong rationale for combining tolinapant with chemotherapy, radiotherapy, and targeted agents to overcome treatment resistance.

References

Tolinapant pharmacokinetics half-life clearance

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant Pharmacokinetic Data Summary

The table below consolidates key pharmacokinetic (PK) and physicochemical information available from preclinical and early clinical studies.

Parameter Details / Value
Drug Name Tolinapant (ASTX660) [1]
Chemical Type Non-peptidomimetic, small-molecule antagonist of cIAP1/2 and XIAP [2] [3]
Key Metabolic Pathway Primarily CYP3A4-mediated metabolism [1] [4]
Oral Bioavailability Preclinical (at 5 mg/kg): 12-34% (range in rodents and non-human primates) [1]
Dose Relationship Preclinical (NHP): Exhibits non-linear pharmacokinetics in the oral dose range of 5-75 mg/kg [1]
Clinical Dosing Schedule Commonly 7 days on/7 days off in 28-day cycles (e.g., Days 1-7 and 15-21) [5]
Noted PK Limitation Low oral exposure in NHPs due to high CYP3A expression; mitigated in Tolinapant via structural optimization [1]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key preclinical experiments.

In Vitro Cell Viability and Apoptosis Assay [2]
  • Objective: To evaluate Tolinapant's direct cytotoxic effects and induction of cell death in T-cell lymphoma (TCL) models.
  • Cell Lines: Mouse (BW5147) and human (HH) T-cell lymphoma lines.
  • Procedure:
    • Cells were treated with a dose range of Tolinapant.
    • Viability was assessed both in the absence and presence of exogenous TNF-α.
    • Apoptosis was confirmed via Western blotting for apoptotic markers (e.g., cleaved caspases) and by flow cytometry (e.g., Annexin V/PI staining) after 48 hours of treatment.
  • Key Findings: Sensitivity to Tolinapant varied among cell lines and was enhanced by TNF-α co-treatment, indicating a role for the extrinsic apoptotic pathway.
In Vivo Syngeneic Model of T-Cell Lymphoma [2]
  • Objective: To investigate the antitumor efficacy and immune-mediated mechanisms of Tolinapant in an immunocompetent host.
  • Animal Model: CB17 SCID and immunocompetent AKR/J or BALB/c mice with subcutaneous BW5147 tumors.
  • Dosing Regimen: Oral administration of a well-tolerated dose of Tolinapant daily.
  • Endpoint Analysis:
    • Tumor Volume: Measured regularly until regression.
    • Pharmacodynamics (PD): A single oral dose was given to a separate cohort; tumors were extracted at various time points for Western blot analysis of cIAP1 degradation and apoptosis markers.
  • Key Findings: Tolinapant induced complete tumor regressions that were durable after treatment cessation, an effect that required an intact immune system.
Human T-Cell Costimulation Assay [2]
  • Objective: To assess the immunomodulatory effect of Tolinapant on human T-cells.
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy human donors.
  • Stimulation & Treatment: PBMCs were stimulated with superantigen Staphylococcal Enterotoxin B (SEB) in the presence of a dose range of Tolinapant.
  • Readouts: Secreted interleukin-2 (IL-2) was measured in the culture supernatant. For isolated CD8+ T-cells, IL-2 and IL-10 expression were assessed.
  • Key Findings: Tolinapant treatment increased production of the pro-inflammatory cytokine IL-2 in a dose-dependent manner, indicating a T-cell costimulatory effect.

Mechanism of Action and Signaling Pathway

Tolinapant exerts its antitumor effect through a dual mechanism: direct induction of cancer cell death and modulation of the immune system. The following diagram illustrates the core signaling pathways involved.

G cluster_direct Direct Tumor Cell Death cluster_immune Immune Modulation Tolinapant Tolinapant IAPs IAP Proteins (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes Necroptosis Necroptosis Tolinapant->Necroptosis Induces NFkB NF-κB Pathway Tolinapant->NFkB Down-regulates ICD Immunogenic Cell Death (ICD) Tolinapant->ICD Induces Apoptosis Caspase Activation & Apoptosis IAPs->Apoptosis Inhibits Tcell T-cell Activation NFkB->Tcell Modulates Cytokines ↑ Pro-inflammatory Cytokines (e.g., IL-2) Tcell->Cytokines ICD->Tcell Activates TNFalpha TNF-α TNFalpha->Apoptosis Synergizes

This diagram shows Tolinapant's dual mechanism: it directly inhibits IAPs to promote cancer cell death via apoptosis and necroptosis, while also modulating immune responses through NF-κB downregulation and induction of immunogenic cell death.

Ongoing Clinical Trials and Future Directions

Tolinapant is under investigation in several clinical trials, which will yield more comprehensive human pharmacokinetic data:

  • Combination with Chemoradiotherapy: A Phase 1b trial (CRAIN) is testing Tolinapant combined with cisplatin and radiotherapy in cervical cancer, exploring doses from 60mg to 180mg [3] [6].
  • Combination with Immunotherapy: The ASTEROID trial (Phase 1) is evaluating Tolinapant with pembrolizumab (anti-PD-1) in advanced solid tumors [7].
  • Combination in Lymphoma: A Phase 1-2 study is assessing Tolinapant with oral decitabine/cedazuridine in relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) [4] [8].

References

Tolinapant orphan drug designation T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant Profile & Regulatory Status

The table below summarizes the core information regarding Tolinapant:

Attribute Description
Developer Astex Pharmaceuticals (a subsidiary of Otsuka Pharmaceutical) [1] [2]
Designation Orphan Drug (FDA) [3] [1] [4]
Date of Designation August 31, 2020 [1] [2] [4]
Mechanism of Action Novel, oral, non-peptidomimetic antagonist of cellular (cIAP1/2) and X-linked (XIAP) inhibitors of apoptosis proteins [3] [5] [1]
Key Molecular Targets cIAP1, cIAP2, XIAP [3] [5]
Current Status Investigational; not approved in any country [5] [1]

Orphan Drug Designation is granted to drugs intended to treat rare diseases (affecting fewer than 200,000 people in the U.S.) and provides incentives like seven years of marketing exclusivity upon approval, as well as tax benefits and grants [1] [2] [4].

Mechanism of Action and Signaling Pathways

Tolinapant promotes cancer cell death through a dual mechanism: direct antagonism of IAPs and induction of a potent antitumor immune response.

  • Direct Pro-Apoptotic Action: IAPs are frequently overexpressed in tumor cells, where they contribute to cell survival and resistance to chemotherapy [3] [1]. They block programmed cell death by directly inhibiting caspases (executioner proteins of apoptosis) and suppressing the formation of pro-apoptotic signaling complexes [6]. By antagonizing cIAP1/2 and XIAP, Tolinapant removes this blockade, thereby promoting apoptosis in cancer cells [3] [5].
  • Novel Immunomodulatory Action: Preclinical and early clinical data reveal that Tolinapant also acts as an immunomodulatory agent. It can induce immunogenic cell death and activate both innate and adaptive immune cells [6]. This leads to a remodeling of the tumor immune microenvironment, unleashing the immune system to help eradicate the tumor [6] [7].

G Tolinapant Mechanism of Action cluster_direct Direct Pro-Apoptotic Effect cluster_immune Immunomodulatory Effect Tolinapant Tolinapant IAPs IAPs Tolinapant->IAPs Antagonizes ICD Induces Immunogenic Cell Death Tolinapant->ICD Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Tcell T-cell Activation & Cytokine Production ICD->Tcell TIME Remodels Tumor Immune Microenvironment Tcell->TIME

Tolinapant's dual mechanism promotes cancer cell death through direct IAP inhibition and immune system activation.

Clinical Development and Experimental Data

Tolinapant is being evaluated in clinical trials for patients with advanced solid tumors and lymphomas.

Phase 1/2 Clinical Trial (NCT02503423)

This first-in-human, open-label study aimed to establish the safety, pharmacokinetics, and preliminary efficacy of Tolinapant [3] [7].

Phase 1 Key Findings:

  • Primary Objective: Determine safety and the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) [3].
  • RP2D: 180 mg/day, administered on an intermittent weekly schedule (days 1-7 and 15-21 of a 28-day cycle) [3] [7].
  • Most Common Treatment-Related AEs (Any Grade): Fatigue (33%), vomiting (31%), nausea (27%) [3].
  • Most Common Grade 3+ AEs: Anemia (13%), increased lipase (11%), lymphopenia (9%) [3].

Phase 2 Key Findings: The phase 2 portion stratified patients into different cohorts based on tumor type. The most promising results were observed in relapsed/refractory T-cell lymphomas [7].

The table below summarizes the efficacy outcomes from the Phase 2 analysis presented in 2022:

| Parameter | Peripheral T-Cell Lymphoma (PTCL) Cohort 3 (n=96) | Cutaneous T-Cell Lymphoma (CTCL) Cohort 4 (n=50) | | :--- | :---: | :---: | | Best Overall Response Rate (ORR) | 22.9% | 28.0% | | Complete Response (CR) Rate | 9.4% | 4.0% | | Partial Response (PR) Rate | 13.5% | 24.0% | | Stable Disease (SD) Rate | 16.7% | 52.0% | | Median Duration of Response (DOR) | 6.5 months | 8.8 months | | Median Progression-Free Survival (PFS) | 1.8 months | 5.5 months | | Median Overall Survival (OS) | 15.4 months | 40.7 months |

Source: Michot et al., EHA Congress 2022 [7]

Biomarker data from patient biopsies showed evidence of increased immune cell recruitment and changes in soluble immune mediators after Tolinapant treatment, which is consistent with its immunomodulatory mechanism of action observed in preclinical models [6] [7].

Ongoing Combination Trial (NCT05403450)

Based on preclinical synergy, a Phase 1-2 study is evaluating Tolinapant in combination with the oral hypomethylating agent decitabine/cedazuridine (INQOVI) in relapsed/refractory PTCL [8]. The primary completion is estimated for December 2025 [8].

Future Development and Conclusion

Tolinapant represents a promising therapeutic approach for T-cell lymphomas. Its development highlights a shift towards mechanism-based strategies that target both tumor cell survival and the immune microenvironment.

  • Current Focus: The ongoing combination trial with an epigenetic modulator (decitabine) explores a rational, synergistic approach to overcome resistance and improve efficacy [8].
  • Unmet Need: Tolinapant addresses a significant unmet need for patients with relapsed/refractory PTCL and CTCL, who have limited treatment options and poor prognosis [6] [1].
  • Conclusion: The Orphan Drug Designation and encouraging single-agent clinical activity support the continued investigation of Tolinapant as a potential new treatment for these challenging cancers.

References

Clinical Trial NCT02503425: Design and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The phase I/II, single-arm, open-label study (NCT02503423) evaluated tolinapant in advanced solid tumors and lymphomas. The phase II segment for T-cell lymphomas had the following key design elements and results [1] [2]:

Trial Aspect Details
Phase I/II
Primary Endpoint Best Overall Response Rate (ORR)
Patient Population Relapsed/Refractory (R/R) PTCL & CTCL, ≥2 prior therapies
Recommended Phase 2 Dose (RP2D) 180 mg/day, on Days 1-7 & 15-22 of a 28-day cycle
Response Criteria Lugano (PTCL); Global Assessment (CTCL)

The preliminary efficacy and safety data from 98 PTCL and 51 CTCL subjects is summarized below [1]:

| Parameter | PTCL (N=98) | CTCL (N=50) | | :--- | :--- | :--- | | Overall Response Rate (ORR) | 22% | 26% | | Complete Response (CR) | 9 | 2 | | Partial Response (PR) | 12 | 11 | | Median Durability of Response | 133 days | 148 days | | Common Treatment-Related AEs (Any Grade, ≥15%) | Lipase elevation (35%), Amylase elevation (25%), Rash (24%), ALT elevation (15%), AST elevation (15%) | | Common Treatment-Related Grade ≥3 AEs (≥5%) | Lipase elevation (15%), Rash (9%), Amylase elevation (7%) |

Mechanism of Action and Experimental Analysis

Tolinapant's mechanism involves direct IAP antagonism and induction of a novel immune-mediated antitumor response [3].

Direct IAP Antagonism and Cell Death

Tolinapant promotes apoptosis and necroptosis by targeting cIAP1/2 and XIAP [1] [4] [3]. The experimental workflow below validates target engagement and cell death induction:

G InVitroModels In Vitro T-Cell Lymphoma (TCL) Models TolinapantDose Tolinapant Treatment (Dose-dependent) InVitroModels->TolinapantDose TargetEngagement Target Engagement Analysis TolinapantDose->TargetEngagement CellDeathAssay Cell Death/Viability Assay TolinapantDose->CellDeathAssay cIAP1Deg cIAP1/2 Degradation TargetEngagement->cIAP1Deg XIAPAntag XIAP Antagonism TargetEngagement->XIAPAntag Apoptosis Induction of Apoptosis (Caspase-8, PARP cleavage) CellDeathAssay->Apoptosis Necroptosis Induction of Necroptosis (in RIPK3+ models) CellDeathAssay->Necroptosis

Experimental workflow for direct IAP antagonism and cell death

Key experimental protocols for direct effects:

  • In Vitro Models: Use human and mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, BW5147) [3].
  • Target Engagement: Assess cIAP1/2 degradation and XIAP antagonism via Western blotting after 2-24 hours of tolinapant treatment [3].
  • Cell Viability: Measure using CellTitreGlo assay after 72-hour treatment with tolinapant (0.0005–10 μmol/L), with/without TNFα (1 ng/mL) [3].
  • Cell Death Mechanisms: Analyze apoptotic markers (caspase-8, PARP cleavage) and necroptotic markers (pRIPK3, pMLKL) via Western blot and flow cytometry [3].
Immunomodulatory Antitumoral Effects

Tolinapant acts as an immunomodulatory molecule that remodels the tumor immune microenvironment [3]. The following diagram illustrates the immune-mediated mechanism validated in syngeneic models:

G Tolinapant Tolinapant Treatment TumorCellDeath Immunogenic Cell Death in Tumor Cells Tolinapant->TumorCellDeath ImmuneActivation Immune System Activation TumorCellDeath->ImmuneActivation TumorRegression Complete Tumor Regression (requires intact immune system) ImmuneActivation->TumorRegression In Vivo Syngeneic Model Innate Innate Immune Activation ImmuneActivation->Innate Adaptive Adaptive Immune Activation ImmuneActivation->Adaptive CytokineRelease Cytokine Release (e.g., IL-2 ↑, IL-10 ↓) Innate->CytokineRelease TcellCostim T-cell Costimulation Adaptive->TcellCostim

Immunomodulatory mechanism of tolinapant in syngeneic models

Key experimental protocols for immune effects:

  • Syngeneic In Vivo Model: Use mouse BW5147 TCL model in immunocompetent AKR/J mice; administer oral tolinapant and monitor tumor regression [3].
  • Human Immune Cell Assays: Isolate PBMCs from healthy donors; stimulate with SEB or anti-CD3/CD28 in presence of tolinapant; measure cytokine production (IL-2, IL-10) via ELISA [3].
  • Coculture Killing Assay: Coculture activated PBMCs with tolinapant-resistant cancer cell line (A549); measure cancer cell killing with/without tolinapant [3].
  • Clinical Biomarker Analysis: Collect paired tumor biopsies and plasma from trial subjects; analyze gene expression and cytokine profiles [3].

Rationale for Combination Therapy and Ongoing Trials

Preclinical data shows tolinapant synergizes with other agents. The hypomethylating agent decitabine re-expresses genes critical for necroptosis, and combination with tolinapant shows synergistic activity in T-cell tumor models [5] [6].

Based on this, the ongoing ASTX660-03 (NCT05403450) phase 1-2 study combines tolinapant with oral decitabine/cedazuridine in R/R PTCL [5] [6]. The study includes a lead-in phase to confirm tolerability of oral decitabine/cedazuridine, followed by randomization to oral decitabine/cedazuridine alone or in combination with tolinapant [5]. Primary completion is estimated for December 2025 [5].

References

In Vitro Viability Assays: Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Detailed Experimental Protocol & Key Findings
Core Mechanism Antagonizes BIR3 domains of XIAP and cIAP1; induces rapid proteasomal degradation of cIAP1/2. This promotes formation of death-inducing complex, triggering caspase-8-dependent apoptosis in TNFα-rich environment [1] [2].
Cell Lines & Culture Human TCL (HH, SUP-T1), colorectal (HCT116, HT29, etc.), melanoma (A375), breast (MDA-MB-231). Cultured in standard media (DMEM, RPMI, McCoys 5A) with 10% FBS. Primary CD8+ T-cells from healthy donor PBMCs [1] [3] [2].

| Treatment Conditions | - Tolinapant Concentration : 0.0005 - 10 µM [1]

  • TNFα Co-treatment : 1 ng/mL, critical for robust apoptosis induction in many lines [1]
  • Incubation Time : Typically 48-72 hours for viability; apoptotic markers detectable from 2-24 hours [1] [3]
  • Key Combinations : FOLFOX (5-FU + oxaliplatin), entinostat (HDACi), decitabine (HMA) [1] [4]. | | Viability Readout | - Primary Assay : CellTiter-Glo Luminescent Cell Viability Assay (measures ATP).
  • Secondary/Correlative : Western blot (cleaved PARP, Caspases), flow cytometry for apoptotic markers, real-time live-cell imaging (e.g., IncuCyte) [1] [3] [4]. | | Key Quantitative Results | - IC₅₀ (Cell-free) : cIAP1 < 12 nM; cIAP2 ~12 nM; XIAP < 40 nM [2].
  • Cell Viability : Single-agent sensitivity varies. Human TCL lines with low TNFR1 expression are largely resistant without exogenous TNFα [3]. Co-culture with TNFα induces significant death in sensitive lines (e.g., mouse BW5147 TCL) [3]. Combinations (e.g., with FOLFOX or decitabine) show synergistic reduction in viability [1] [4]. |

Signaling Pathways and Workflows

The following diagrams illustrate the core mechanisms of Tolinapant action and a generalized workflow for in vitro viability assays, based on the described research.

Tolinapant Mechanism and Cell Death Induction

G TNFα TNFα Complex IIb\nFormation Complex IIb Formation TNFα->Complex IIb\nFormation  Promotes Tolinapant Tolinapant cIAPs cIAP1/2 Tolinapant->cIAPs  Antagonizes & Degrades XIAP XIAP Tolinapant->XIAP  Antagonizes CellDeath Cell Death (Apoptosis/Necroptosis) Caspases Caspase-8/-3/-7 Caspases->CellDeath Complex IIb\nFormation->Caspases  Activates RIPK3/MLKL RIPK3/MLKL RIPK3/MLKL->CellDeath

Tolinapant antagonizes IAPs, promoting TNFα-driven complex formation to activate cell death.

In Vitro Viability Assay Workflow

G Start Cell Seeding & Plating Step2 Pre-incubation (24h) Start->Step2 Step3 Compound Addition (Tolinapant ± TNFα) Step2->Step3 Step4 Incubation (48-72h) Step3->Step4 Step5 Viability Assay (CellTiter-Glo) Step4->Step5 Step6 Data Analysis (IC₅₀, Synergy) Step5->Step6

Standard workflow for assessing Tolinapant's effect on cell viability in vitro.

Key Experimental Insights

  • TNFα is Crucial: For many cancer cell lines, especially those with low inherent TNFR1 expression, the addition of exogenous TNFα is essential to observe significant Tolinapant-induced apoptosis [1] [3].
  • Combination Strategies are Key: Single-agent activity is limited in some models. Effective combinations include standard chemotherapies (FOLFOX), epigenetic modulators (decitabine, entinostat), and in the context of cell therapies (CAR-T) [1] [5] [4].
  • Alternative Cell Death Pathway: In caspase-8-deficient or RIPK3-high contexts, Tolinapant can induce necroptosis, a form of immunogenic cell death. This can be exploited therapeutically with caspase inhibitors like emricasan [1].

References

Tolinapant synergistic effects with chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Mechanisms & Experimental Evidence

The synergy between Tolinapant and chemotherapeutic agents is quantified in high-throughput in vitro screens and explained by specific molecular pathways.

Table 1: Quantified Synergy of Tolinapant with Hypomethylating Agents (HMAs) in T-Cell Lymphoma Models [1]

Cell Line Tolinapant + Azacytidine (Synergy Score) Tolinapant + Decitabine (Synergy Score) Key Molecular Change
HH (Resistant) 50.9 (Very High) 22.6 Increase in RIPK3 protein levels
SUP-M2 (Sensitive) 49.8 (Very High) 31.3 Increase in RIPK3 protein levels

>Scoring Note: The "Excess over Bliss" model was used. A score >10 indicates synergy, and >30 indicates strong synergy.

Table 2: Key Experimental Protocols for Synergy Studies [1] [2]

Study Aspect Protocol Details
Synergy Screening Cell viability assessed using CellTiter-Glo assays. Drugs tested at IC10, IC20, and IC40 concentrations, with/without TNFα (10 ng/mL). Synergy calculated via the Excess over Bliss model using SynergyFinder.
Necroptosis Pathway Analysis Western blotting to analyze protein levels of key necroptosis markers (RIPK1, RIPK3, MLKL) and apoptosis markers (PARP cleavage).
Immunogenic Cell Death (ICD) Assessment In vitro coculture killing assays using Tolinapant-resistant cancer cell lines and healthy donor PBMCs. Measurement of cytokine secretion (e.g., IL-2) via ELISA.
In Vivo Validation Use of syngeneic mouse TCL models with an intact immune system. Oral Tolinapant administered daily, with tumor growth monitored and tumor tissue analyzed for immune cell infiltration and cytokine profiles.

Visualizing the Mechanisms of Action

The following diagram illustrates the two primary synergistic pathways identified in the research: the direct cell death pathway and the immunomodulatory pathway.

G cluster_direct Direct Cell Death Pathway cluster_immune Immunomodulatory Pathway HMA Hypomethylating Agents (Azacytidine, Decitabine) RIPK3 RIPK3 Upregulation HMA->RIPK3 Induces Tolinapant1 Tolinapant Necroptosis Necroptosis Activation (RIPK1/RIPK3/MLKL) Tolinapant1->Necroptosis Potentiates RIPK3->Necroptosis ICD Induces Immunogenic Cell Death (ICD) Necroptosis->ICD Tolinapant2 Tolinapant Tolinapant2->ICD Triggers Cytokine ↑ Pro-inflammatory Cytokines (e.g., IL-2) Tolinapant2->Cytokine Directly Stimulates Tcell T-cell Activation & Enhanced Cytotoxicity ICD->Tcell Activates TumorDeath Enhanced Tumor Cell Death Tcell->TumorDeath Cytokine->Tcell Promotes

This diagram illustrates the two primary synergistic pathways identified in the research [1] [2]:

  • Direct Cell Death Pathway: Hypomethylating agents (HMAs) like azacytidine and decitabine potently upregulate RIPK3, a key mediator of necroptosis. Tolinapant then activates the RIPK1/RIPK3/MLKL necroptosis pathway, leading to synergistic cell death [1].
  • Immunomodulatory Pathway: Tolinapant alone can induce immunogenic cell death (ICD) and directly stimulate T-cells to release pro-inflammatory cytokines like IL-2. This remodels the tumor microenvironment, enhancing adaptive anti-tumor immunity and leading to immune-mediated tumor killing [2].

Research & Clinical Trial Context

  • Tolinapant's Profile: It is a potent, non-peptidomimetic antagonist of cellular IAP1/2 and XIAP, which are key regulators of anti-apoptotic and pro-survival signaling pathways often overexpressed in cancers [3].
  • Ongoing Clinical Trials: The strong preclinical rationale has led to several active clinical trials investigating Tolinapant combinations:
    • CRAIN Trial: A Phase 1b study combining Tolinapant with standard cisplatin-based chemoradiotherapy in newly diagnosed cervical cancer [4].
    • Head and Neck Cancer Trial: An early-phase trial showing Tolinapant + radiotherapy was well-tolerated and induced a proliferation of activated CD8+ T-cells in a subset of cisplatin-ineligible patients [5].

References

Tolinapant immunomodulatory mechanism tumor microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Immunomodulatory Effects

Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and XIAP [1] [2]. Its immunomodulatory effects are achieved through a multi-faceted approach:

  • Induction of Immunogenic Cell Death: Tolinapant promotes immunogenic forms of cell death, which help activate the immune system against the tumor [1].
  • Activation of T-cells: It acts as a costimulatory molecule for effector T-cells. In studies, Tolinapant increased secretion of IL-2 and decreased expression of IL-10 in stimulated CD8+ T cells from healthy donors, enhancing their cytotoxic activity [1].
  • Remodeling the Tumor Immune Microenvironment: By acting on both innate and adaptive immunity, Tolinapant can remodel the tumor immune microenvironment, promoting a robust antitumor immune response [1].

The following diagram illustrates the core signaling pathway and immune activation mechanism of Tolinapant.

G Tolinapant Tolinapant IAPs IAPs Tolinapant->IAPs Antagonizes Tcell Tcell Tolinapant->Tcell Costimulates CellDeath CellDeath IAPs->CellDeath Suppresses ImmuneActivation ImmuneActivation CellDeath->ImmuneActivation Promotes TNFalpha TNFalpha TNFalpha->CellDeath Induces Tcell->ImmuneActivation Enhances

Simplified signaling pathway of Tolinapant's immunomodulatory action.

Key Quantitative Data from Preclinical and Clinical Studies

The tables below summarize quantitative findings on Tolinapant's effects from key studies.

Table 1: In Vitro and Preclinical In Vivo Efficacy Data

Model System Treatment Key Outcome Mechanistic Insight
Syngeneic Mouse TCL Model [1] Tolinapant (oral, daily) 10/10 mice showed complete, durable tumor regression Efficacy required an intact immune system; absent in immunodeficient mice
Human PBMCs (Healthy Donors) [1] Tolinapant + SEB stimulation Increased IL-2 production in a dose-dependent manner Similar effect to anti-PD1 antibody, indicating T-cell costimulation
CAR-T Cell Coculture [3] Tolinapant + CAR-T cells Enhanced tumor cell killing Effect was TNF-α dependent; also killed antigen-negative cancer cells (bystander effect)
CAR-T Cell Therapy (In Vivo) [3] Tolinapant + CAR-T Potentiated efficacy of CAR-T, TCR-T, and CAR-NK cells Led to faster expansion of stimulated CAR-T cells both in vitro and in vivo

Table 2: Clinical Trial Safety and Efficacy Highlights

Trial Description Patient Population Regimen Key Findings
Phase 1/2 in TCL [1] [2] Relapsed/Refractory PTCL and CTCL Tolinapant monotherapy Preliminary evidence of single-agent clinical activity
Phase Ib in Cervical Cancer (CRAIN) [4] Newly diagnosed cervical cancer Tolinapant + Cisplatin/Radiotherapy Trial in progress to establish safety and RP2D (Doses: 60-180 mg)
Early-Phase in HNSCC [5] Cisplatin-ineligible, locally advanced HNSCC Tolinapant (180 mg/day) + Radiotherapy (70 Gy) Well-tolerated; 70% (7/10) disease-free at 13.8 months; 40% showed burst of activated CD8+ T cells

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate key findings, here are the detailed methodologies from pivotal experiments.

Protocol 1: In Vitro T-Cell Costimulation Assay [1]

  • Objective: To determine the costimulatory effect of Tolinapant on human T-cells.
  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
  • Stimulation: PBMCs are stimulated with the superantigen Staphylococcal Enterotoxin B (SEB).
  • Treatment: Coculture with increasing doses of Tolinapant.
  • Control: Comparison with an anti-PD1 antibody.
  • Readout: Measurement of secreted Interleukin-2 (IL-2) in the culture supernatant, typically via ELISA.
  • Key Insight: This assay demonstrated that Tolinapant could augment normal lymphocyte costimulation.

Protocol 2: In Vivo Syngeneic Model for Immune-Mediated Efficacy [1]

  • Objective: To evaluate the antitumor activity of Tolinapant in an immunocompetent host.
  • Animal Model: Immunocompetent AKR/J mice.
  • Tumor Model: Subcutaneous implantation of BW5147.G.1.4 (BW5147) T-cell lymphoma cells.
  • Treatment: Daily oral administration of Tolinapant at a well-tolerated dose.
  • Monitoring: Tumor volume measurement and palpation to track regression and durability of response.
  • Key Insight: The complete regression observed in this model was exclusive to mice with a intact immune system, confirming an immune-mediated mechanism.

Protocol 3: Coculture Assay for CAR-T Cell Enhancement [3]

  • Objective: To test if Tolinapant enhances cell therapy-mediated tumor killing.
  • Effector Cells: CAR-T, TCR-T, or CAR-NK cells.
  • Target Cells: Cancer cell lines, including those lacking the target antigen (for bystander effect).
  • Treatment: Coculture in the presence of Tolinapant.
  • Control: Inclusion of TNF-α neutralizing antibodies to confirm mechanism.
  • Readout: Quantification of cancer cell death (e.g., via cytometry).
  • Key Insight: This protocol confirmed that the combination induces bystander killing of antigen-negative cells, which is dependent on TNF-α secreted by the CAR-T cells.

The following diagram outlines the general workflow for establishing the synergistic effect between Tolinapant and cell therapies, as detailed in Protocol 3.

G Start Start Setup Setup Start->Setup Co-culture Treat Treat Setup->Treat Add Tolinapant Measure Measure Treat->Measure Incubate Result Result Measure->Result Analyze cell death & cytokine release

General workflow for Tolinapant and cell therapy synergy experiments.

Future Research Directions and Conclusions

Current research strongly positions Tolinapant as a promising immunomodulatory agent that can reverse tumor immune evasion. Key future directions include:

  • Biomarker Identification: Exploring tissue and liquid biomarkers to predict response to Tolinapant, a key tertiary objective in the CRAIN trial [4].
  • Combination Strategies: Further development of rational combinations with radiotherapy, chemotherapy, immunotherapy (like PD-1 blockade), and cell therapies to leverage synergistic effects [5] [1] [3].
  • Phase II Trials: Progressing the current Phase Ib findings in cervical cancer (CRAIN) and the positive signal in HNSCC into larger prospective studies to better assess efficacy [4] [5].

References

Tolinapant LC-MS/MS Quantification: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a comprehensive guide to the validated method, including its background, detailed procedure, and results.

Introduction and Background

Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of Inhibitor of Apoptosis Proteins (IAPs) with dual activity against cellular IAP (cIAP) and X-linked IAP (XIAP) [1]. It is currently being investigated in multiple Phase 1/2 clinical trials for advanced solid tumors and lymphomas [2] [3].

A highly selective and sensitive LC-MS/MS method was developed to support first-in-human clinical trials, enabling the accurate determination of Tolinapant's plasma pharmacokinetic profile [1]. The method was fully validated in accordance with US Food and Drug Administration (FDA) guidelines [1] [4].

Detailed Experimental Protocol

Here is the step-by-step methodology for the quantification of Tolinapant in human plasma.

1. Instrumentation and Reagents

  • LC-MS/MS System: SIL-30AC HT autosampler and LC-30AD HPLC pump (Shimadzu) coupled with an API 5500 mass spectrometer (Sciex) [1].
  • Data Acquisition: ABSciex Analyst software (version 1.6) [1].
  • Internal Standard: d4-Tolinapant (isotopic purity 88.4%) [1].
  • Chemicals: HPLC-grade acetonitrile, methyl tert-butyl ether (MTBE), and formic acid [1].

2. Chromatographic Conditions

  • Column: Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.) with a 0.2 µM pre-filter [1].
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | :--- | | 0.0 - 0.2 | 0.6 | 15 | Isocratic | | 0.2 - 1.0 | 0.6 | 15 → 50 | Gradient | | 1.0 - 1.5 | 0.6 | 50 → 95 | Gradient | | 1.5 - 2.2 | 0.6 | 95 | Isocratic | | 2.2 - 2.45 | 0.6 | 95 → 15 | Gradient | | 2.45 - 3.4 | 0.6 | 15 | Re-equilibration |
  • Injection Volume: 5 µL [1].
  • Column Temperature: Ambient [1].

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive turbo ion spray ionization [1].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [1].
  • Ion Source Parameters:
    • Ion Spray Voltage: 5000 V
    • Temperature: 500 °C
    • Curtain Gas: 30 psi
    • Collision Gas: 8 psi
    • Nebulizing Gas: 50 psi
    • Auxiliary Gas: 50 psi
  • MRM Transitions: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Tolinapant | 540.5 | 439.3 | 110 | 38 | | d4-Tolinapant (IS) | 554.5 | 443.3 | 120 | 40 |

4. Sample Preparation Workflow Plasma samples are processed using a liquid-liquid extraction (LLE) procedure [1]:

G Start Start: 50 µL plasma sample Thaw Thaw at room temperature and vortex mix Start->Thaw AddIS Add internal standard (30-100 ng/mL d4-Tolinapant) Thaw->AddIS AddWater Add 100 µL water AddIS->AddWater AddMTBE Add 700 µL Methyl tert-butyl ether (MTBE) AddWater->AddMTBE Vortex Vortex mix for 3 minutes (1500 to 1800 rpm) AddMTBE->Vortex Centrifuge Centrifuge at 2500 rpm for 5 min Vortex->Centrifuge Transfer Transfer 100 µL of supernatant (organic layer) Centrifuge->Transfer Evaporate Evaporate to dryness under N₂ at 35°C Transfer->Evaporate Reconstitute Reconstitute in acetonitrile:water (10:90, v/v) with 0.2% formic acid Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

5. Preparation of Calibrators and Quality Controls (QC)

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of Tolinapant and d4-Tolinapant in acetonitrile:water (50:50, v/v). Store at 4°C [1].
  • Working Solutions: Serially dilute stock solutions in acetonitrile:water (50:50, v/v) to create working standards [1].
  • Calibration Curve: Prepare fresh daily in blank human plasma via serial dilution to cover a concentration range of 1 to 500 ng/mL [1].
  • QC Samples: Prepare quality control samples at four concentration levels in human plasma and store at -70°C [1]:
    • Lower Limit of Quantification (LLOQ): 1 ng/mL
    • Low QC (LQC): 3 ng/mL
    • Medium QC (MQC): 40 ng/mL
    • High QC (HQC): 360 ng/mL
Method Validation Results

The method was rigorously validated, and key performance parameters are summarized below.

Table 1: Summary of Validation Parameters and Results

Validation Parameter Result Validation Specification
Linear Range 1 - 500 ng/mL -
Correlation Coefficient (r²) 0.999 -
Intra-day Precision (CV) < 11.4% -
Inter-day Precision (CV) < 11.4% -
Accuracy Dilution QC: 101% -
Mean Recovery 85.1% - 94.4% Consistent and negligible matrix effects
LLOQ 1 ng/mL Signal-to-noise ratio >5, precision and accuracy within ±20%
Application in Clinical Pharmacokinetics

This validated method has been successfully applied to determine the human pharmacokinetic profile of Tolinapant in Phase 1/2 clinical trials [1]. It is robust enough for use in various trial settings, including:

  • Determining PK parameters (e.g., C~max~, T~max~, AUC) after single and multiple doses.
  • Supporting dose-escalation and combination therapy studies, such as those with chemoradiotherapy in cervical cancer [3] or with oral decitabine/cedazuridine in lymphoma [2].

The following diagram illustrates the role of this analytical method in the broader context of Tolinapant's mechanism of action and efficacy assessment in clinical development.

G A Oral Administration of Tolinapant B Systemic Circulation (Tolinapant in Plasma) A->B C LC-MS/MS Analysis (Validated Method) B->C D PK Parameters (Cmax, AUC, Tmax) C->D E Target Engagement (IAP Antagonism) D->E F Pharmacodynamic Effect (Induction of Apoptosis/Necroptosis) E->F G Clinical Efficacy (Tumor Growth Inhibition) F->G

Key Takeaways for Researchers

  • Robustness Confirmed: The method demonstrates excellent precision, accuracy, and recovery with minimal matrix effects, making it suitable for high-throughput clinical sample analysis [1].
  • Critical for Clinical Development: This validated assay is a key tool enabling the pharmacokinetic characterization of Tolinapant across multiple ongoing clinical trials, helping to establish its safety and efficacy profile [1] [2] [3].
  • Method Flexibility: While this protocol uses liquid-liquid extraction, other approaches like protein precipitation have been used for related compounds, suggesting potential for adaptation if required [5].

References

Application Note: LC-MS/MS Bioanalytical Method for the Quantification of Tolinapant in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tolinapant (ASTX660) is an oral, non-peptidomimetic, pan-selective antagonist of cellular IAP (cIAP1/2) and X-linked IAP (XIAP) proteins [1] [2]. It is currently in phase I/II clinical trials for advanced solid tumors and lymphomas [1] [3]. A robust and validated bioanalytical method is essential for determining the pharmacokinetic profile of tolinapant in clinical subjects. This note summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tolinapant in human plasma, which has been applied in clinical trials [4].

2. Experimental Protocol

2.1. Chromatography and Mass Spectrometry Conditions The following conditions were used for the separation and detection of tolinapant and its internal standard (d4-tolinapant) [4].

  • Analytical Column: Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: The elution started at 15% B for 0.2 min, increased to 50% B by 1.0 min, then to 95% B by 1.5 min, held at 95% B for 0.7 min, and returned to 15% B over 0.25 min for re-equilibration.
  • Flow Rate: 0.6 mL/min
  • Injection Volume: 5 µL
  • Ionization: Positive turbo ion spray ionization
  • Detection: Multiple Reaction Monitoring (MRM)
    • Tolinapant: 540.5 → 439.3
    • d4-Tolinapant (IS): 554.5 → 443.3

2.2. Sample Preparation Procedure The method used a liquid-liquid extraction technique [4]:

  • Aliquot: 50 µL of human plasma.
  • Internal Standard: Add working solution of d4-tolinapant.
  • Dilution: Add 100 µL of water.
  • Extraction: Add 700 µL of methyl tert-butyl ether, then vortex mix for 3 minutes.
  • Centrifugation: Centrifuge at 2500 rpm for 5 minutes.
  • Evaporation: Transfer 100 µL of the supernatant and evaporate to dryness under nitrogen at 35°C.
  • Reconstitution: Reconstitute the dry extract in acetonitrile:water (10:90, v/v) containing 0.2% formic acid.

3. Method Validation Summary The method was validated according to FDA guidelines for bioanalytical method validation [4] [5]. Key validation parameters are summarized in the table below.

Table 1: Bioanalytical Method Validation Parameters for Tolinapant

Validation Parameter Result / Condition
Linear Range 1 – 500 ng/mL
Correlation Coefficient (r²) 0.999
Intra-day Precision (CV) < 11.4%
Inter-day Precision (CV) < 11.4%
Accuracy Dilution QC accuracy: 101%
Recovery (Mean) 85.1% – 94.4%
Matrix Effect Negligible
LLOQ 1 ng/mL

4. Current Regulatory Considerations and Biomarker Analysis

The general bioanalytical method validation for drugs is guided by the ICH M10 guideline. However, a new, specific FDA guidance document was finalized in January 2025: "Bioanalytical Method Validation for Biomarkers - Guidance for Industry" [6].

This introduces a critical consideration for future work:

  • Context of Use (COU) is Paramount: Unlike drug analyte validation, biomarker method validation criteria (for accuracy, precision, etc.) must be closely tied to the specific Context of Use. The statistical criteria depend on the biomarker's reference range and the magnitude of change that is clinically meaningful [6].
  • Biomarkers are Not Drugs: The fixed validation criteria used for xenobiotic drugs are often not directly applicable to biomarkers. The new FDA guidance acknowledges that ICH M10 may not be suitable for all biomarker analyses, though it can serve as a starting point for chromatography-based assays [6].

5. Conclusion The described LC-MS/MS method is a specific, accurate, and validated protocol for quantifying tolinapant in human plasma and has been successfully used in clinical trials. For researchers, it is essential to note that while this method is fit for its purpose in measuring drug concentrations, the regulatory landscape is evolving. Any future development of biomarker assays related to tolinapant's mechanism or efficacy must be planned with the new FDA biomarker validation guidance in mind, emphasizing a flexible, COU-driven approach.

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the quantitative analysis of Tolinapant in human plasma.

start Start: Human Plasma Sample step1 Add Internal Standard (d4-Tolinapant) start->step1 step2 Liquid-Liquid Extraction with Methyl tert-butyl ether step1->step2 step3 Vortex Mix & Centrifuge step2->step3 step4 Collect Supernatant & Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Acquisition & Quantification step6->step7

Key Implications for Researchers

  • For Drug PK Assays: The established LC-MS/MS method provides a solid foundation for measuring tolinapant concentration in clinical samples [4].
  • For Novel Biomarker Assays: The 2025 FDA guidance on biomarker validation means you must define the Context of Use early. Your validation plan and acceptance criteria should be tailored to the specific decisions the biomarker data will support [6].
  • Regulatory Strategy: When planning bioanalytical work, clearly distinguish between assays for the drug itself (like the one described here) and assays for biomarkers. They fall under different regulatory frameworks and validation philosophies [6].

References

Tolinapat (ASTX660) Dose Escalation Protocol: Comprehensive Application Notes for Clinical Trial Design

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Scientific Rationale

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked IAP (XIAP) that has emerged as a promising therapeutic agent in oncology clinical development. IAPs are key regulators of apoptotic signaling pathways that are frequently overexpressed in various tumor types, contributing to tumor cell survival, disease progression, and resistance to conventional anticancer treatments. By antagonizing IAPs, tolinapant promotes apoptosis through multiple mechanisms, including caspase activation and modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are particularly relevant in cervical cancer and other malignancies.

The structural differentiation of tolinapant from first-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetics provides enhanced pharmacological properties, including balanced inhibition across IAP subtypes (cIAP1, cIAP2, and XIAP). Preclinical studies have demonstrated that tolinapant synergizes with both chemotherapy and radiotherapy, enhancing tumor cell death in model systems. In cervical cancer xenograft models, the combination of tolinapant with cisplatin and radiotherapy resulted in significant tumor growth inhibition and improved survival without exacerbating treatment-related toxicity, providing the foundational rationale for clinical translation of this combination approach [1] [2].

CRAIN Trial Protocol Overview

Study Design and Objectives

The CRAIN (ChemoRadiation and IAP Antagonist Tolinapant) trial is a phase Ib, open-label, dose escalation study designed to characterize the safety, tolerability, and preliminary clinical activity of tolinapant when administered concomitantly with standard cisplatin-based chemoradiotherapy (CRT) in patients with locally advanced cervical cancer. This multicenter trial employs a Time-to-Event Continual Reassessment Method (TiTE-CRM) statistical design, which represents a sophisticated adaptive methodology that continuously updates dose-limiting toxicity (DLT) probability estimates throughout the trial duration based on all available data. This approach allows for more efficient dose escalation compared to traditional 3+3 designs while maintaining patient safety [1] [2] [3].

The primary objective of the CRAIN trial is to establish the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of tolinapant in combination with standard CRT. Secondary objectives include comprehensive assessment of the safety and tolerability profile using CTCAE v5 criteria, evaluation of antitumor activity per RECIST v1.1, and determination of whether tolinapant administration compromises the planned delivery of CRT. Tertiary/exploratory objectives focus on mechanistic pharmacodynamic evaluations, including assessment of on-target effects and identification of potential predictive biomarkers of response in tissue and liquid biopsy specimens [1] [2].

Participant Eligibility and Treatment Schedule

Key inclusion criteria encompass women aged ≥16 years with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix, FIGO stages IB2 to IIIC1, who are appropriate candidates for radical CRT with cisplatin. Patients must have adequate hematological, hepatic, and renal function (GFR ≥50 mL/min) and Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Exclusion criteria include previous pelvic radiotherapy, significant hepatic impairment (Child-Pugh B or C), pregnancy or breastfeeding, and inability to comply with contraceptive requirements during the treatment period [2] [3].

The treatment regimen consists of standard CRT followed by brachytherapy, with tolinapant administered during the CRT phase:

  • External beam radiotherapy: 45 Gy delivered in 25 daily fractions over 5 weeks
  • Concurrent chemotherapy: Cisplatin 40 mg/m² administered weekly during radiotherapy
  • Brachytherapy: Following external beam radiotherapy, either High-Dose-Rate (28 Gy in 4 fractions) or Pulsed-Dose-Rate (34 Gy in 2 fractions)
  • Tolinapant administration: Orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3, and 5) during CRT [1] [2] [3]

Table 1: CRAIN Trial Dose Escalation Scheme

Dose Level Tolinapant Dose Dosing Schedule Number of Planned Participants
1 60 mg Daily x 7 days, alternate weeks 3-6
2 (Starting) 90 mg Daily x 7 days, alternate weeks 3-6
3 120 mg Daily x 7 days, alternate weeks 3-6
4 150 mg Daily x 7 days, alternate weeks 3-6
5 180 mg Daily x 7 days, alternate weeks 3-6

Dose Escalation Protocol

Dose Escalation Schema and Rules

The CRAIN trial employs a structured escalation approach with five predefined dose levels of tolinapant (60, 90, 120, 150, and 180 mg), with the 90 mg dose level designated as the starting point based on prior monotherapy experience. The TiTE-CRM design incorporates all available toxicity data from enrolled participants to continuously update the probability of DLT at each dose level, guiding dose escalation decisions. A Safety Review Committee (SRC) comprising clinical investigators, statisticians, and pharmacologists reviews emerging safety data at regular intervals and makes recommendations regarding dose escalation, de-escalation, or cohort expansion [1] [2] [4].

The trial incorporates stopping rules to ensure participant safety, with a maximum sample size of 42 patients deemed sufficient to estimate the MTD with appropriate precision. Model simulations predicted that 24-29 participants would typically be required across various toxicity scenarios, with additional patients enrolled to ensure adequate evaluation (minimum of 18) at the RP2D. The TiTE-CRM approach is particularly efficient for oncology dose-finding studies where DLT assessment periods may be prolonged, as it allows for continual incorporation of data from patients who have not completed the full DLT evaluation period, with appropriate statistical adjustments for partially observed data [2].

Safety Monitoring and Dose-Limiting Toxicity Criteria

The DLT assessment period is defined as 12 weeks from initiation of treatment, during which specific adverse events are rigorously evaluated for potential relationship to tolinapant. The protocol defines DLTs as events considered definitely or probably related to tolinapant, including: grade 4 neutropenia lasting ≥7 days; grade 3 or 4 febrile neutropenia; grade 3 or 4 neutropenia with concurrent documented sepsis; grade 3 or 4 thrombocytopenia; death due to treatment-related toxicity; and any other grade 3 or 4 adverse event deemed related to tolinapant by the investigator. The protocol emphasizes clinical judgment as the final arbiter in DLT determination, acknowledging that strict adherence to predefined criteria may not capture all clinically significant toxicities [2] [3].

Safety monitoring extends beyond the DLT period, with comprehensive adverse event collection continuing throughout treatment and follow-up. The toxicity profile of tolinapant from prior studies informs ongoing safety assessments, with known class effects including gastrointestinal disturbances (nausea, vomiting), fatigue, and laboratory abnormalities such as elevated lipase levels. Previous phase I experience with tolinapant monotherapy established 210 mg/day as the maximum tolerated dose, with 180 mg/day selected as the recommended phase 2 dose, providing important context for the current combination therapy trial [5].

Study Assessments and Procedures

Efficacy and Safety Evaluations

Tumor response assessments are conducted using RECIST v1.1 criteria with magnetic resonance imaging (MRI) performed at baseline, treatment week 5, and at the second follow-up visit (approximately 12 weeks post-brachytherapy). These standardized evaluations allow for objective quantification of antitumor activity and provide preliminary efficacy signals that may inform future trial designs. Additionally, the protocol specifically evaluates whether the addition of tolinapant impacts the delivery intensity of standard CRT, calculating relative dose intensity of planned cisplatin courses and documenting any treatment delays or modifications attributable to the investigational combination [2] [3].

Safety assessments are comprehensive and include physical examinations, vital signs, ECOG performance status, 12-lead electrocardiograms, and laboratory evaluations (hematology, clinical chemistry, including amylase and lipase). Adverse events are graded according to CTCAE v5.0 and recorded throughout the treatment period and during follow-up visits at 6 and 12 weeks after completing radiotherapy. Serious adverse events (SAEs) are reported expediently according to regulatory requirements, with particular attention to potential overlapping toxicities between tolinapant and standard CRT components [2] [3].

Biomarker and Correlative Studies

The CRAIN trial incorporates an extensive translational research program designed to elucidate the mechanistic effects of tolinapant in combination with CRT and identify potential predictive biomarkers. Blood samples for pharmacokinetic analysis are collected at multiple timepoints to characterize tolinapant exposure and its relationship to both toxicities and antitumor activity. Additional blood samples are obtained for circulating biomarker evaluations, including assessment of apoptosis markers, inflammatory cytokines, and immunologic profiling [2].

Tissue-based biomarkers represent a critical component of the correlative science plan. Participants undergo optional research biopsies when clinically feasible, including a pretreatment baseline biopsy and an on-treatment biopsy following initial tolinapant exposure. These specimens enable assessment of pharmacodynamic effects, including changes in IAP expression (cIAP1, cIAP2, XIAP), caspase activation, and NF-κB pathway modulation. Additionally, archival diagnostic tumor tissue is collected for biomarker discovery efforts aimed at identifying molecular features that may predict sensitivity or resistance to the combination regimen [2].

Table 2: Summary of Key Efficacy and Safety Assessment Timepoints

Assessment Baseline Treatment Phase Follow-up
Tumor Imaging (MRI) X Week 5 12 weeks post-BT
CTCAE Adverse Events - Weekly during CRT 6 & 12 weeks post-BT
Hematology/ Biochemistry X Weekly during CRT 6 & 12 weeks post-BT
Pharmacokinetics - Weeks 1, 3, 5 -
Research Biopsies* X Post-tolinapant* -
Blood Biomarkers X Weeks 1, 3, 5 6 & 12 weeks post-BT

Optional procedures; BT = Brachytherapy

Related Clinical Trial Experience

Tolinapant in Other Malignancies

Beyond the CRAIN trial in cervical cancer, tolinapant is being evaluated in other clinical contexts, providing additional insights into its safety profile and potential applications. A recent early-phase trial investigated tolinapant combined with definitive radiotherapy in cisplatin-ineligible patients with advanced head and neck squamous cell carcinoma (HNSCC). This study administered tolinapant at 180 mg/day on an alternating week schedule during radiotherapy (70 Gy in 35 fractions), mirroring the dosing approach in the CRAIN trial. Treatment was well tolerated, with a toxicity profile comparable to standard chemoradiation, including expected adverse events such as radiodermatitis, fatigue, dysphagia, and mucositis. Notably, all enrolled patients completed the planned treatment course without requiring tolinapant dose de-escalation. At a median follow-up of 13.8 months, 70% of patients remained disease-free, and immunologic correlative studies demonstrated a burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients, suggesting potential immunomodulatory effects of the combination [6].

The ASTEROID trial represents another relevant clinical investigation, combining tolinapant with the immune checkpoint inhibitor pembrolizumab in patients with advanced solid tumors that have progressed on standard therapies. This phase I study, supported by Cancer Research UK, began recruitment in March 2022 and is scheduled to complete enrollment by January 2026. While detailed results are not yet available, this trial explores a rational combination based on preclinical evidence suggesting that IAP antagonism can enhance antitumor immunity and potentially overcome resistance to PD-1 inhibition [7].

Monotherapy Experience and Orphan Drug Designation

Initial phase I evaluation of tolinapant monotherapy in patients with advanced solid tumors or lymphomas established the single-agent safety profile and informed subsequent combination therapy development. This dose-escalation study identified 210 mg/day as the maximum tolerated dose, with dose-limiting toxicity characterized by grade 3 elevated lipase levels. The recommended phase 2 dose for monotherapy was established at 180 mg/day. Among 45 treated patients, the most common treatment-related adverse events were fatigue (33%), vomiting (31%), and nausea (27%), with grade ≥3 events including anemia (13%), increased lipase (11%), and lymphopenia (9%). Notably, one patient with cutaneous T-cell lymphoma experienced clinically meaningful improvement in skin lesions, providing early signal of activity in hematologic malignancies [5].

Based on this preliminary activity in T-cell lymphomas, the U.S. Food and Drug Administration granted Orphan Drug Designation to tolinapant for the treatment of T-cell lymphomas in August 2020. This designation acknowledges the significant unmet medical need in these malignancies and provides regulatory incentives for continued development. The ongoing phase 2 portion of the monotherapy trial includes expansion cohorts in various lymphoma subtypes, including peripheral T-cell lymphoma and cutaneous T-cell lymphoma, as well as solid tumors including cervical carcinoma [5].

Application Notes and Protocol Implementation

Practical Considerations for Protocol Execution

Successful implementation of the CRAIN trial protocol requires careful attention to several operational considerations. The alternating week schedule for tolinapant administration (weeks 1, 3, and 5 during CRT) was designed to potentially mitigate cumulative toxicity while maintaining therapeutic effect, based on the drug's mechanism of action and pharmacokinetic profile. Clinical sites must establish robust systems for patient adherence monitoring, particularly given the outpatient oral dosing component, which represents a potential variability source compared to entirely clinic-based treatments. Medication diaries, pill counts, and regular patient counseling can enhance protocol compliance [1] [2].

The multidisciplinary nature of this combined modality protocol necessitates close coordination between medical oncology, radiation oncology, pharmacy, and nursing teams. Regular communication ensures appropriate timing of tolinapant administration relative to radiotherapy fractions and cisplatin infusions. The protocol specifies that tolinapant should be taken consistently with regard to food (preferably in the morning) to minimize pharmacokinetic variability. Given the potential for gastrointestinal adverse events, proactive management with antiemetics and dietary counseling may enhance treatment tolerance and maintenance of dose intensity [2] [3].

Regulatory and Safety Monitoring Considerations

From a regulatory perspective, investigators must adhere to Good Clinical Practice guidelines and maintain comprehensive documentation of protocol deviations, particularly those affecting DLT assessments. The TiTE-CRM statistical design requires real-time data entry and quality control to ensure accurate dose escalation decisions. The Safety Review Committee must include members with specific expertise in gynecologic oncology, radiation oncology, and early phase trial methodology to appropriately interpret emerging safety data in the context of the underlying malignancy and complex treatment regimen [2].

The CRAIN trial incorporates several risk mitigation strategies to ensure participant safety. These include exclusion of patients with baseline elevated lipase or amylase (>1.2 × ULN) given the observed lipase elevations in prior studies, regular monitoring of pancreatic enzymes during treatment, and specific guidelines for dose modification and supportive care. The protocol also addresses reproductive toxicity concerns, requiring highly effective contraception for women of childbearing potential due to the unknown teratogenic potential of tolinapant and known teratogenicity of cisplatin [2] [3].

Visual Appendix

Tolinapant Mechanism of Action and Synergy with CRT

G cluster_0 Synergistic Antitumor Effect CRT Chemoradiotherapy (Cisplatin + Radiation) CaspaseActivation Caspase Activation CRT->CaspaseActivation Direct DNA Damage Tolinapant Tolinapant (IAP Antagonist) IAPs IAP Proteins (cIAP1, cIAP2, XIAP) Tolinapant->IAPs Antagonizes NFkB NF-κB Pathway Modulation Tolinapant->NFkB Down-regulates ApoptosisInhibition Apoptosis Inhibition IAPs->ApoptosisInhibition Promotes Apoptosis Tumor Cell Apoptosis ApoptosisInhibition->Apoptosis Blocks CaspaseActivation->Apoptosis Leads to ImmuneActivation Immunogenic Cell Death & T-cell Activation Apoptosis->ImmuneActivation Releases Antigens NFkB->ImmuneActivation Enhances ImmuneActivation->Apoptosis Potentiates

Diagram 1: Mechanism of action of tolinapant and synergistic interactions with chemoradiotherapy. Tolinapant antagonizes IAP proteins, blocking their apoptosis-inhibiting function while simultaneously promoting caspase activation and immunogenic cell death through NF-κB pathway modulation. The combination with cisplatin and radiation creates a synergistic loop that enhances tumor cell killing.

CRAIN Trial Schema and Dose Escalation Workflow

G cluster_1 Per-Patient Pathway cluster_2 TiTE-CRM Adaptive Algorithm Start Trial Registration & Screening Eligibility Eligibility Confirmation Start->Eligibility DoseAssignment TiTE-CRM Dose Assignment (60, 90, 120, 150, or 180 mg) Eligibility->DoseAssignment Eligibility->DoseAssignment Treatment Combination Treatment: • Tolinapant (Weeks 1,3,5) • Cisplatin 40mg/m² weekly • EBRT 45Gy/25 fractions • Brachytherapy boost DoseAssignment->Treatment DoseAssignment->Treatment DLTAssessment 12-Week DLT Assessment Period (CTCAE v5.0 Monitoring) Treatment->DLTAssessment Treatment->DLTAssessment DataReview SRC Review & TiTE-CRM Update DLTAssessment->DataReview EscalationDecision Dose Escalation Decision DataReview->EscalationDecision DataReview->EscalationDecision EscalationDecision->DoseAssignment Next Cohort EscalationDecision->DoseAssignment MTD MTD/RP2D Determination EscalationDecision->MTD MTD Identified Expansion Dose Expansion (Up to 18 patients at RP2D) MTD->Expansion

Diagram 2: CRAIN trial workflow incorporating the TiTE-CRM adaptive design. Patients proceed through screening, treatment, and safety assessment, with data continuously informing dose escalation decisions through the Safety Review Committee (SRC). The adaptive algorithm permits efficient dose finding based on all accumulated toxicity data.

Conclusion

The CRAIN trial represents a methodologically sophisticated approach to dose escalation that efficiently characterizes the safety and recommended phase 2 dose of tolinapant in combination with standard chemoradiotherapy for cervical cancer. The TiTE-CRM design represents an advance over traditional escalation methods through its incorporation of all available toxicity data, including from patients who have not completed the full DLT assessment period. The structured escalation scheme with five predefined dose levels provides clear parameters for dose modification while allowing flexibility based on emerging safety signals [1] [2].

The clinical development program for tolinapant exemplifies a rational translational pathway from preclinical modeling to clinical evaluation, with strong biological rationale supporting the combination with DNA-damaging agents and radiotherapy. If successful, the CRAIN trial will establish a foundation for subsequent phase II evaluation of this combination, with the potential to improve outcomes for women with locally advanced cervical cancer who currently face substantial rates of disease recurrence despite standard curative-intent therapy. The incorporation of comprehensive biomarker studies further enhances the potential scientific yield from this early-phase trial, potentially identifying patient subsets most likely to benefit from this therapeutic approach [1] [2] [3].

References

Comprehensive Application Notes and Protocol for Tolinapant in Combination with Chemoradiotherapy for Cervical Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Cervical cancer remains a significant global health challenge, ranking as the fourth most common cancer in women worldwide with an estimated 342,000 deaths in 2020. The current standard of care in the UK for locally advanced cervical cancer consists of concurrent chemoradiotherapy (CRT) with weekly cisplatin, yet outcomes remain suboptimal with 5-year overall survival rates of only 65% and a distant relapse rate of 50%. This treatment is also associated with significant toxicity, with approximately half of patients experiencing long-term side effects and up to 15% suffering from grade 3-4 toxicity [1]. These statistics highlight the urgent need for more effective and tolerable treatment strategies for locally advanced cervical cancer.

The biological rationale for combining tolinapant with standard chemoradiotherapy stems from its novel mechanism of action targeting Inhibitors of Apoptosis Proteins (IAPs). IAPs are key regulators of antiapoptotic and pro-survival signaling pathways that are frequently overexpressed in cancer cells and associated with tumor progression and treatment resistance [1]. Tolinapant, developed by Astex Pharmaceuticals, represents a chemically distinct class of IAP antagonists that demonstrates balanced inhibition across multiple IAP subtypes, including cIAP1, cIAP2, and XIAP. A putative additional mechanism of action involves the down-regulation of NF-kB, an important regulator in cervical cancer pathogenesis [1].

Preclinical studies provide compelling evidence for this combination approach. In vitro evaluations using cervical carcinoma cell lines demonstrated that tolinapant causes cIAP1 depletion and induces apoptosis, an effect that was significantly enhanced when combined with radiation and cisplatin. This apoptotic response correlated with reduced overall cell survival. Furthermore, in vivo xenograft models of cervical carcinoma showed that tolinapant-mediated enhancement of chemoradiotherapy inhibited tumor growth without exacerbating toxicity [1]. These findings establish a strong scientific foundation for clinical evaluation of this combination strategy.

Clinical Trial Design and Parameters

Study Objectives and Endpoints

The CRAIN trial (phase Ib) is designed as an open-label, dose escalation study with clearly defined primary and secondary objectives. The primary objective is to establish the maximum tolerated dose (MTD) of tolinapant in combination with standard cisplatin-based chemoradiotherapy and to determine a Recommended Phase II Dose (RP2D) for future clinical trials. The primary endpoint focuses on Dose Limiting Toxicities (DLTs) occurring during the first 12 weeks of treatment [1].

Secondary objectives include comprehensive assessment of safety and tolerability using Common Terminology Criteria for Adverse Events (CTCAE) version 5, evaluation of response rates according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1, and analysis of the impact on planned delivery of chemoradiotherapy. The study also incorporates tertiary and translational objectives aimed at evaluating the on-target effects of tolinapant, exploring potential tissue and liquid biomarkers that may predict treatment response, and assessing pharmacokinetic parameters [1].

Patient Population and Eligibility

The CRAIN trial recruits women aged 16 years or older with histologically confirmed adenocarcinoma or squamous cell carcinoma of the cervix. Eligible patients present with disease stages IB2 to IIIC1 according to the revised 2018 FIGO staging classification and must be suitable for radical treatment with radiotherapy and cisplatin. Key inclusion criteria require patients to have an ECOG Performance Status of 0-1 and adequate organ function. The trial employs careful patient selection to ensure both scientific validity and patient safety throughout the dose escalation process [1].

Table 1: Key Eligibility Criteria for CRAIN Trial

Category Inclusion Criteria Exclusion Criteria
Diagnosis Histologically proven adenocarcinoma or squamous cell carcinoma of the cervix Prior pelvic radiotherapy
Disease Stage FIGO 2018 stages IB2, IB3, IIA1, IIA2, IIB, IIIA, IIIB, IIIC1* Conditions that would preclude safe administration of CRT
Prior Therapy Treatment-naive for metastatic disease Known hypersensitivity to study drug components
Performance Status ECOG 0-1 Uncontrolled intercurrent illness
Age ≥16 years Pregnancy or breastfeeding

Note: *Any stage IIIC1 patients must have treatment planned with the same volume and tissue constraints as node-negative patients [1].

Experimental Protocols and Methodologies

Treatment Schedule and Administration

The CRAIN trial employs a standardized treatment protocol that combines investigational therapy with established standard of care:

  • Standard Chemoradiotherapy Component: Patients receive 45 Gy external beam radiotherapy delivered in 25 daily fractions over 5 weeks concurrently with weekly cisplatin 40mg/m². This is followed by brachytherapy according to standard schedules, typically 28 Gy in 4 fractions high-dose-rate or 34 Gy in 2 fractions pulsed-dose-rate [1].

  • Tolinapant Administration: The investigational drug is administered as fixed dose capsules taken orally daily for seven consecutive days as an outpatient on alternate weeks (weeks 1, 3, and 5) during chemoradiation. The dose escalation scheme evaluates five predefined dose levels: 60 mg, 90 mg (starting level), 120 mg, 150 mg, and 180 mg [1].

The sequential administration of tolinapant during chemoradiation is strategically designed to maximize potential synergistic effects while allowing for pharmacokinetic and pharmacodynamic assessments. The alternating week schedule aims to manage potential cumulative toxicities while maintaining continuous target inhibition throughout the critical phases of chemoradiotherapy delivery.

Dose Limiting Toxicity (DLT) Assessment

The trial employs rigorous safety monitoring with a defined DLT assessment period of 12 weeks from the start of treatment. Specific events constituting DLTs include [1]:

  • Grade 4 neutropenia lasting ≥7 days duration
  • Grade 3 or 4 febrile neutropenia
  • Grade 3 or 4 neutropenia associated with bacteriologically proven sepsis
  • Grade 3 or 4 thrombocytopenia
  • Any other grade 3 or 4 adverse event considered definitely or probably related to tolinapant
  • Death related to study treatment

The protocol emphasizes clinical judgment as the final arbiter in determining whether an event should be categorized as a DLT, allowing for appropriate flexibility in safety assessments. All suspected DLTs undergo thorough review by the Safety Review Committee to ensure consistent application of criteria across study sites.

G Tolinapant Tolinapant IAPs IAPs Tolinapant->IAPs Inhibits Apoptosis Apoptosis Tolinapant->Apoptosis Directly enhances NFkB NFkB Tolinapant->NFkB Down-regulates IAPs->Apoptosis Normally suppresses NFkB->Apoptosis Indirectly enhances CRT CRT CRT->Apoptosis Induces

Figure 1: Mechanism of Action of Tolinapant in Combination with Chemoradiotherapy - This diagram illustrates the dual pathway through which Tolinapant enhances apoptosis: direct IAP inhibition and NF-kB downregulation, working synergistically with standard chemoradiotherapy (CRT) [1].

Translational Research and Biomarker Strategies

Correlative Studies Design

The CRAIN trial incorporates comprehensive translational research components to elucidate the mechanistic effects of tolinapant and identify potential predictive biomarkers. These studies aim to:

  • Verify on-target effects of tolinapant through assessment of IAP inhibition and downstream signaling pathways
  • Identify molecular markers of therapy response through targeted gene expression profiling
  • Explore liquid biopsy biomarkers using serial blood collections to monitor treatment response
  • Characterize tumor microenvironment changes through paired tumor biopsies when feasible
  • Assess immunomodulatory effects potentially enhanced by the combination therapy

These correlative studies are strategically timed to capture dynamic changes in biomarker levels throughout treatment, with sample collections scheduled at baseline, during therapy, and at follow-up intervals. The integration of comprehensive biomarker analysis with clinical outcomes will facilitate development of predictive signatures for patient selection in future trials.

Pharmacokinetic Assessment Protocol

Detailed pharmacokinetic sampling is performed to characterize the exposure profile of tolinapant when administered concurrently with chemoradiotherapy:

  • Blood collection timepoints: Pre-dose, and at specified intervals post-dose during weeks 1, 3, and 5 of treatment
  • Sample processing: Plasma separation via centrifugation followed by frozen storage at -80°C until analysis
  • Analytical method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification of tolinapant concentrations
  • Pharmacokinetic parameters: Calculation of C~max~, T~max~, AUC~0-24h~, half-life, and clearance using non-compartmental analysis

The pharmacokinetic analysis will explore potential relationships between drug exposure, target engagement biomarkers, and both efficacy and toxicity endpoints. These data will inform optimal dosing strategies for future clinical development and may identify exposure thresholds required for therapeutic effect.

Table 2: Tolinapant Dose Escalation Scheme in CRAIN Trial

Dose Level Tolinapant Dose Cisplatin Dose Radiotherapy Regimen Number of Patients Planned
1 60 mg daily 40 mg/m² weekly 45 Gy in 25 fractions + brachytherapy 3-6
2 (Starting) 90 mg daily 40 mg/m² weekly 45 Gy in 25 fractions + brachytherapy 3-6
3 120 mg daily 40 mg/m² weekly 45 Gy in 25 fractions + brachytherapy 3-6
4 150 mg daily 40 mg/m² weekly 45 Gy in 25 fractions + brachytherapy 3-6
5 180 mg daily 40 mg/m² weekly 45 Gy in 25 fractions + brachytherapy 3-6

Note: Dose escalation follows a TiTE-CRM design with cohort expansion depending on observed toxicities. The maximum planned enrollment is 42 patients [1].

Data Analysis and Statistical Considerations

Statistical Design and Sample Size

The CRAIN trial employs an innovative Time-to-Event Continual Reassessment Method (TiTE-CRM) statistical design for dose escalation. This approach allows for more efficient determination of the maximum tolerated dose compared to traditional 3+3 designs by incorporating both the timing and frequency of DLT events throughout the entire DLT assessment period rather than only at specific timepoints [1].

The sample size determination for this phase Ib trial is flexible by design, with the actual number of patients dependent on observed toxicities and dose escalation decisions. Simulation studies using various toxicity scenarios indicated that an average of 24-29 participants would be required to estimate the MTD, with a maximum of 42 patients deemed sufficient to ensure approximately 18 patients can be treated at the RP2D [1]. This sample size provides reasonable precision for MTD estimation while accounting for potential attrition and protocol deviations.

Safety Monitoring and Data Management

The trial implements a comprehensive safety monitoring plan including:

  • Safety Review Committee (SRC): An independent multidisciplinary committee that reviews safety data on a regular basis and makes recommendations regarding dose escalation, modification, or study termination
  • Data management procedures: Case Report Forms (CRFs) designed to capture all protocol-specified data elements, with electronic data capture systems utilized where available
  • Quality assurance measures: Regular monitoring visits to verify data accuracy and protocol compliance, with source data verification performed for key efficacy and safety parameters
  • Adverse event reporting: All adverse events graded according to CTCAE v5.0 and reported according to regulatory requirements

The SRC utilizes predefined stopping rules to ensure patient safety throughout the dose escalation process. These rules specify thresholds for DLT rates that would warrant dose de-escalation, cohort expansion, or study modification based on emerging safety data.

G Start Patient Screening and Enrollment DoseLevel Dose Level Assignment (60-180 mg) Start->DoseLevel Treatment Combination Treatment: Tolinapant + CRT (Weeks 1-5) DoseLevel->Treatment DLT DLT Assessment (12 Weeks) Treatment->DLT SRC Safety Review Committee Evaluation DLT->SRC Decision Dose Escalation/ De-escalation Decision SRC->Decision Decision->DoseLevel Continue Escalation RP2D RP2D Determination (Cohort Expansion) Decision->RP2D MTD Reached

Figure 2: CRAIN Trial Dose Escalation workflow - The diagram outlines the TiTE-CRM dose escalation process with continuous safety evaluation leading to Recommended Phase II Dose (RP2D) determination [1].

Applications and Implications

Clinical Development Implications

The CRAIN trial represents a strategically important investigation in the development of novel therapeutic approaches for cervical cancer. If successful, this phase Ib study will achieve several critical milestones:

  • Establishment of a recommended phase II dose for the combination of tolinapant with standard chemoradiotherapy
  • Initial safety and tolerability profile of this combination in the intended patient population
  • Preliminary evidence of clinical activity to inform go/no-go decisions for subsequent trials
  • Collection of biomarker and pharmacokinetic data to guide patient selection and dosing in future studies

The potential clinical implications are significant, as this combination approach addresses the critical challenge of treatment resistance in cervical cancer through a novel mechanistic strategy. By targeting IAP-mediated apoptosis evasion, tolinapant may enhance the efficacy of standard chemoradiotherapy without substantially increasing toxicity, potentially improving outcomes for a patient population with limited therapeutic advances in recent years.

Practical Applications and Implementation Considerations

For researchers and clinical trialists implementing similar studies, several practical considerations emerge from the CRAIN protocol:

  • Coordinated multidisciplinary care is essential, requiring close collaboration between medical oncologists, radiation oncologists, gynecologic surgeons, and research staff
  • Timing and sequencing of tolinapant administration relative to radiotherapy fractions and cisplatin infusion requires careful scheduling to maintain protocol compliance
  • Patient education regarding the management of oral therapy alongside intensive chemoradiation is crucial for adherence and toxicity management
  • Institutional infrastructure must support comprehensive safety monitoring, including frequent blood pressure assessment, laboratory monitoring, and prompt management of potential adverse events

The CRAIN trial protocol provides a template for the rational development of targeted therapy combinations with standard chemoradiotherapy, demonstrating a methodical approach to dose escalation, safety monitoring, and translational research integration. This framework can be adapted for other novel agent combinations in cervical cancer and other malignancies treated with definitive chemoradiotherapy.

Conclusion

The CRAIN trial represents a scientifically rational and methodologically rigorous investigation of a novel therapeutic combination for locally advanced cervical cancer. By targeting IAP-mediated apoptosis evasion with tolinapant alongside standard chemoradiotherapy, this approach addresses a key resistance mechanism while building upon established standard of care. The innovative trial design incorporating TiTE-CRM methodology, comprehensive safety monitoring, and integrated translational research provides a robust framework for evaluating this combination therapy. If successful, this study will establish a recommended phase II dose and preliminary safety profile warranting further development, potentially leading to improved outcomes for patients with this challenging malignancy.

References

Comprehensive Application Notes and Protocols for Tolinapant in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tolinapant and Its Clinical Applications

Tolinapant (ASTX660) is a novel, potent, non-peptidomimetic dual antagonist of cellular inhibitor of apoptosis proteins 1/2 (cIAP1/2) and X-linked IAP (XIAP) discovered using Astex Pharmaceuticals' fragment-based drug discovery platform. IAP proteins are key regulators of antiapoptotic and pro-survival signaling pathways that are frequently overexpressed in cancer cells, contributing to tumor progression, therapy resistance, and poor prognosis. Tolinapant exhibits a unique molecular profile with balanced inhibition across cIAP1, cIAP2, and XIAP subtypes, distinguishing it from first-generation peptidomimetic SMAC mimetics. Beyond its direct pro-apoptotic activity through caspase activation, tolinapant demonstrates significant immunomodulatory properties by remodeling the tumor immune microenvironment through induction of immunogenic cell death and activation of both innate and adaptive immunity. These multifaceted mechanisms provide a strong rationale for combining tolinapant with standard chemoradiotherapy across various malignancies, leading to several ongoing clinical investigations in cervical cancer, head and neck squamous cell carcinoma, and T-cell lymphomas.

The pharmacokinetic profile of tolinapant has been optimized through structural modification, specifically the addition of a hydroxymethyl group to the core structure, which reduced CYP3A-mediated metabolism and improved oral bioavailability across preclinical species (12-34% at 5 mg/kg). Tolinapant demonstrates non-linear pharmacokinetics in non-human primates at oral doses ranging from 5-75 mg/kg, with pharmacodynamic modulation and efficacy demonstrated in xenograft models at doses between 5-20 mg/kg. On-target engagement, as measured by reduction of cIAP1 protein levels, has been confirmed in surrogate tissues and applied to target activity assessments in clinical trials [1].

Tolinapant Administration Schedules in Clinical Trials

Standard Administration Schedules Across Indications

Tolinapant administration schedules vary by clinical indication and combination partners, with the most common regimen following an intermittent weekly schedule during radiation therapy. The drug is formulated in fixed-dose capsules taken orally once daily, with specific scheduling designed to maximize therapeutic synergy with concomitant treatments while managing toxicity profiles. The established dosing regimens across different clinical trials are summarized in Table 1.

Table 1: Tolinapant Administration Schedules in Clinical Trials

Cancer Type Trial Phase Dose Levels Schedule Combination Therapy Reference
Cervical Cancer Phase Ib 60, 90, 120, 150, 180 mg Daily for 7 days, weeks 1, 3, 5 during CRT Cisplatin (40mg/m² weekly) + RT (45 Gy/25 fractions) + Brachytherapy [2]
HNSCC Phase I 90 mg, 180 mg Daily for 7 days, weeks 1, 3, 5, 7 during RT RT alone (70 Gy/35 fractions) [3] [4]
Advanced Solid Tumors & Lymphomas Phase I/II 60-180 mg Various schedules Monotherapy [5] [6]

In the CRAIN trial for locally advanced cervical cancer, tolinapant is administered on an alternating week schedule during chemoradiation. Patients receive standard chemoradiotherapy consisting of 45 Gy external beam radiotherapy delivered in 25 daily fractions over 5 weeks with weekly cisplatin 40mg/m², followed by brachytherapy (28 Gy in 4 fractions high-dose-rate or 34 Gy in 2 fractions pulsed-dose-rate). Tolinapant is administered orally daily for seven consecutive days during weeks 1, 3, and 5 of chemoradiation, creating a treatment schedule that allows for treatment-free intervals to potentially mitigate cumulative toxicity [2].

For head and neck squamous cell carcinoma (HNSCC), the schedule is extended throughout the longer radiation course. Patients receive 70 Gy radiation delivered via intensity-modulated RT or proton therapy in 35 fractions over 7 weeks. Tolinapant is administered daily for 7 days during weeks 1, 3, 5, and 7 of radiation therapy. This every-other-week scheduling maintains the intermittent approach while covering the extended treatment duration required for head and neck cancers. The 180 mg dose has been established as well-tolerated in this population, with option to de-escalate to 90 mg if toxicity occurs [3] [4].

Dose Escalation and Recommended Phase 2 Doses

Dose escalation strategies for tolinapant have followed a conservative approach using modified TiTE-CRM (Time-to-Event Continual Reassessment Method) statistical design. The predefined dose levels examined across trials include 60 mg, 90 mg (starting level in most trials), 120 mg, 150 mg, and 180 mg. Escalation decisions are guided by emerging safety data and Safety Review Committee evaluations, with a primary endpoint of dose-limiting toxicities (DLTs) assessed over a 12-week period from treatment initiation [2].

The recommended Phase 2 dose (RP2D) appears to be context-dependent. For HNSCC patients receiving definitive radiation, 180 mg has been established as the RP2D, with no dose de-escalation required in the published trial. In cervical cancer trials, the RP2D is still being determined through dose escalation, though the 180 mg level is also being evaluated. The determination of maximum tolerated dose (MTD) and RP2D considers not only traditional DLTs but also the impact on delivery of standard chemoradiation, as any significant disruption to radiotherapy scheduling could compromise locoregional control [2] [4].

Detailed Clinical Protocol for Tolinapant with Chemoradiation

Patient Selection and Eligibility Criteria

Inclusion criteria for tolinapant combination therapy trials generally include adults (≥18 years, or ≥16 in some trials) with histologically confirmed malignancies appropriate for the specific trial (e.g., cervical cancer, HNSCC), ECOG performance status 0-1, and adequate bone marrow, hepatic, and renal function. Specific eligibility varies by trial:

  • Cervical cancer protocols include patients with FIGO stages IB2/IB3/IIA1/IIA2/IIB/IIIA/IIIB/IIIC1 suitable for radical treatment with radiotherapy and cisplatin [2].

  • HNSCC protocols focus on cisplatin-ineligible patients with locally advanced disease, defined by specific comorbidity indices or contraindications to cisplatin (pre-existing peripheral neuropathy ≥grade 1, hearing loss, or reduced creatinine clearance 30-50 mL/min) [3].

Exclusion criteria typically include prior radical treatment for the current malignancy, uncontrolled intercurrent illness, pregnancy or breastfeeding, and known hypersensitivity to tolinapant or its components. Specific cardiac exclusion criteria may apply due to theoretical risks of IAP antagonism on cardiac function.

Treatment Administration Guidelines

Tolinapant administration follows a precise protocol to ensure consistency and safety:

  • Dose preparation: Tolinapant is supplied in fixed-dose capsules. The appropriate number of capsules based on the assigned dose level should be verified by two qualified healthcare professionals before administration.

  • Timing: Doses are preferably administered at approximately the same time each day, with documentation of administration times in source documents.

  • Fasting status: Administration occurs in a fasted state, with patients instructed to take doses after an overnight fast of at least 2 hours before and 1 hour after dosing.

  • Concomitant medications: Careful review of concomitant medications is essential, particularly those known to affect CYP3A4 metabolism, though tolinapant's reduced CYP3A metabolism may minimize these interactions.

  • Compliance monitoring: Pill counts or medication diaries should be maintained to assess adherence to the regimen.

Concomitant chemoradiation follows standard-of-care protocols. For cervical cancer, this includes weekly cisplatin (40mg/m²) with appropriate pre- and post-hydration and antiemetic prophylaxis. External beam radiotherapy (45 Gy in 25 fractions) is followed by brachytherapy. For HNSCC, intensity-modulated RT or proton therapy delivers 70 Gy in 35 fractions over 7 weeks without concurrent chemotherapy [2] [3].

Safety Monitoring and Dose Modification Guidelines

Dose-Limiting Toxicity Criteria and Management

Dose-limiting toxicities (DLTs) are defined as specific adverse events occurring within the first 12 weeks of treatment that are considered definitely or probably related to tolinapant. The DLT criteria include:

  • Hematologic toxicities: Grade 4 neutropenia ≥7 days duration; Grade 3 or 4 febrile neutropenia; Grade 3 or 4 neutropenia with concurrent sepsis; Grade 3 or 4 thrombocytopenia.

  • Non-hematologic toxicities: Any other Grade 3 or 4 adverse event considered related to tolinapant; Death due to treatment-related toxicity.

  • Treatment delivery impact: Inability to deliver ≥80% of planned tolinapant doses or significant treatment delays in radiation therapy (>2 weeks) due to tolinapant-related toxicity [2].

For suspected DLTs, clinical judgment serves as the final arbiter in categorization. The Safety Review Committee regularly reviews all toxicity data and makes recommendations regarding dose escalation, modification, or trial continuation.

Dose Modification and Supportive Care Guidelines

Dose modification guidelines follow a structured approach based on toxicity grade and type:

  • Hematologic toxicity: For Grade 3 neutropenia with infection or Grade 4 neutropenia >7 days, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. Consider growth factor support for recurrent neutropenia.

  • Thrombocytopenia: For Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level.

  • Non-hematologic toxicity: For Grade 3 non-hematologic toxicity, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. For Grade 4 non-hematologic toxicity, permanently discontinue tolinapant.

  • Hepatic toxicity: For Grade 3 AST/ALT elevation, hold tolinapant until resolution to ≤Grade 1, then resume at next lower dose level. For Grade 4 elevation, permanently discontinue.

Table 2: Tolinapant Dose Modification Guidelines

Toxicity Type Grade Action Dose Adjustment after Recovery
Neutropenia 3 with infection or 4 >7 days Hold tolinapant Resume at next lower dose level
Thrombocytopenia 3 with bleeding or 4 Hold tolinapant Resume at next lower dose level
Non-hematologic 3 Hold tolinapant Resume at next lower dose level
Non-hematologic 4 Permanent discontinuation N/A
Transaminase elevation 3 Hold tolinapant Resume at next lower dose level
Transaminase elevation 4 Permanent discontinuation N/A
Any toxicity - Causing >2-week RT delay Consider permanent discontinuation

Supportive care measures should be implemented proactively, including antiemetics for nausea/vomiting, topical therapies for dermatologic reactions, and appropriate management of fatigue. Regular assessment of performance status and quality of life is recommended throughout treatment.

Mechanism of Action and Immunomodulatory Effects

Dual IAP Antagonism and Apoptosis Induction

Tolinapant's primary mechanism involves potent, balanced antagonism of cIAP1, cIAP2, and XIAP proteins. These IAP family members regulate apoptosis through distinct pathways: XIAP directly inhibits caspases-3, -7, and -9, while cIAP1/2 suppress the formation of pro-apoptotic signaling complexes and enable pro-survival signaling through NF-κB activation. Tolinapant disrupts these interactions by mimicking the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby releasing caspase inhibition and permitting apoptosis progression. In preclinical models, tolinapant treatment demonstrated target engagement through dose-dependent cIAP1 degradation and disruption of SMAC binding to XIAP, resulting in increased apoptotic markers and DNA damage accumulation, particularly when combined with TNF-α signaling [6].

The structural optimization of tolinapant, specifically the introduction of a hydroxymethyl group to the core structure, reduced CYP3A metabolism while maintaining potent IAP antagonism. This modification resulted in improved pharmacokinetic properties with oral bioavailability across species (12-34% at 5 mg/kg) and nonlinear pharmacokinetics in the 5-75 mg/kg dose range. Importantly, tolinapant achieves on-target engagement at clinically achievable doses, as demonstrated by reduction of cIAP1 protein levels in surrogate tissues, confirming its mechanism-based activity [1].

Immunogenic Cell Death and Immune Activation

Beyond direct apoptosis induction, tolinapant demonstrates significant immunomodulatory capabilities that contribute to its antitumor activity. Preclinical studies reveal that tolinapant acts as an immunomodulatory molecule capable of inducing complete tumor regression in syngeneic T-cell lymphoma models exclusively when an intact immune system is present. This immune-mediated effect involves both innate and adaptive immunity through induction of immunogenic cell death, characterized by exposure of calreticulin, release of ATP and HMGB1, and phosphorylation of eIF2α. These danger signals promote dendritic cell maturation and antigen cross-presentation, initiating a cascade of antitumor immune responses [6].

In the tumor microenvironment, tolinapant enhances T-cell activation and function. Studies using superantigen-stimulated PBMCs from healthy donors demonstrated that tolinapant treatment increases IL-2 production in a dose-dependent manner, achieving levels comparable to anti-PD-1 antibodies. When examining isolated CD8+ T cells, tolinapant increased secretion of IL-2 while decreasing expression of immunosuppressive IL-10, suggesting a shift toward a more activated, effector T-cell phenotype. These immunomodulatory effects were confirmed in clinical samples from tolinapant-treated patients, showing changes in gene expression and cytokine profiles consistent with immune activation, including bursts of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients receiving combination therapy [6] [4].

The following diagram illustrates the key mechanistic pathways through which tolinapant exerts its antitumor effects:

G cluster_iap IAP Antagonism cluster_immune Immunomodulatory Effects cluster_nfkb NF-κB Pathway Modulation Tolinapant Tolinapant IAP1 cIAP1/2 Degradation Tolinapant->IAP1 ICD Immunogenic Cell Death Tolinapant->ICD NFkB NF-κB Downregulation Tolinapant->NFkB IAP2 XIAP Inhibition IAP1->IAP2 Caspase Caspase Activation IAP2->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Apoptosis->ICD DC Dendritic Cell Maturation ICD->DC Tcell T-cell Activation & Proliferation DC->Tcell Cytokine ↑ IL-2, ↓ IL-10 Tcell->Cytokine TumorKill Immune-Mediated Tumor Killing Tcell->TumorKill Cytokine->Tcell Survival Reduced Pro-survival Signaling NFkB->Survival Sensitization Therapy Sensitization Survival->Sensitization Sensitization->Apoptosis

Diagram 1: Multimodal mechanism of action of Tolinapant showing IAP antagonism, immunomodulatory effects, and NF-κB pathway modulation

Translational Research and Biomarker Methodologies

Pharmacodynamic Assessment Protocols

Pharmacodynamic evaluations of tolinapant activity employ multiple complementary approaches to demonstrate target engagement and biological effects:

  • cIAP1 degradation Western blot: Tumor tissue or surrogate samples (PBMCs) are collected pre- and post-treatment (typically 2-24 hours after single dose). Samples are lysed in RIPA buffer with protease inhibitors, proteins separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-cIAP1 antibodies (e.g., R&D Systems AF8181). GAPDH or β-actin serve as loading controls. Densitometric analysis quantifies reduction in cIAP1 levels relative to pre-treatment samples [6] [1].

  • Apoptosis marker assessment: Tumor samples are evaluated for cleaved caspase-3 (Cell Signaling Technology #9661), PARP cleavage (Cell Signaling Technology #9542), and DNA damage markers (γH2AX, Millipore #05-636) using immunohistochemistry or Western blot. Immunofluorescence co-staining can demonstrate spatial relationship between apoptosis and immune cell infiltration [6].

  • Cytokine profiling: Serum or plasma samples collected at baseline and during treatment are analyzed using multiplex Luminex assays (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) to quantify changes in TNF-α, IL-2, IL-10, IFN-γ, and other immunomodulatory cytokines. Significant increases in IL-2 with concomitant decreases in IL-10 suggest immune activation [6].

Immune Monitoring Techniques

Comprehensive immune monitoring methodologies provide insights into tolinapant's effects on the tumor immune microenvironment:

  • Flow cytometry of PBMCs and tumor infiltrating lymphocytes: Fresh blood or tumor samples are processed to single-cell suspensions, stained with fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD38, HLA-DR, PD-1, and other immune markers, and analyzed by multicolor flow cytometry. Activation status is determined by CD38+HLA-DR+ co-expression on CD8+ T cells. Intracellular staining for cytokines (IFN-γ, TNF-α) after ex vivo stimulation assesses functional capacity [6] [4].

  • Transcriptomic profiling: RNA from pre- and post-treatment tumor biopsies is analyzed using NanoString PanCancer Immune Profiling Panel or RNA sequencing to evaluate changes in immune-related gene expression. Signatures of T-cell activation, interferon response, and antigen presentation machinery are particularly relevant [6].

  • Immunohistochemistry of tumor sections: Formalin-fixed, paraffin-embedded tumor sections are stained for CD8+ T cells (clone C8/144B), CD4+ T cells (clone SP35), CD68+ macrophages (clone KP1), and granzyme B (clone GRB7) to assess spatial immune cell infiltration and activation. Digital image analysis quantifies cell densities and distribution relative to tumor regions [4].

Table 3: Core Biomarker Assays for Tolinapant Response Assessment

Assay Type Target/Analyte Sample Type Time Points Expected Change with Activity
Western Blot cIAP1 degradation Tumor tissue, PBMCs Pre-dose, 2-24h post-dose >70% reduction in cIAP1 levels
Immunohistochemistry Cleaved caspase-3 Tumor tissue Pre-treatment, on-treatment Increased apoptotic cells
Multiplex Immunoassay Cytokines (IL-2, IL-10, TNF-α) Serum/plasma Baseline, C1D8, C2D8, end of treatment ↑ IL-2, ↓ IL-10
Flow Cytometry CD8+CD38+HLA-DR+ PBMCs, tumor tissue Baseline, during treatment, progression Increased activated CD8+ T cells
Nanostring RNA profiling Immune gene signature Tumor tissue Baseline, on-treatment Enhanced T-cell and IFN signatures
Pharmacokinetic Assessment Methods

Bioanalytical methods for tolinapant quantification employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters:

  • Sample preparation: Protein precipitation with acetonitrile containing structural analog as internal standard (1:3 v/v ratio). Centrifugation at 3700 rpm at 4°C for 20 minutes.

  • Chromatography: Reverse-phase separation using C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7μm, 2.1×50mm) with gradient mobile phase (0.1% formic acid in water and acetonitrile).

  • Mass spectrometry: Multiple reaction monitoring (MRM) in positive electrospray ionization mode. Quantification transition: m/z 609.3→103.0 for tolinapant; m/z 613.3→107.0 for internal standard.

  • Calibration range: 1-5000 ng/mL in human plasma with inter- and intra-assay precision <15% CV [1].

Pharmacokinetic sampling in clinical trials typically includes pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on cycle 1 day 1 and cycle 1 day 15, with sparse sampling thereafter. Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin) calculates standard parameters including C~max~, T~max~, AUC~0-last~, AUC~0-∞~, t~1/2~, and oral clearance [1].

Conclusion and Future Directions

The development of tolinapant administration schedules represents a rational approach to combining novel targeted therapy with established treatment modalities. The intermittent dosing regimen during chemoradiation (weeks 1, 3, 5) balances the goal of maintaining continuous target coverage with the need to manage potential overlapping toxicities. Current evidence suggests that the 180 mg dose is well-tolerated when combined with radiation in cisplatin-ineligible HNSCC patients, with a similar dose escalation ongoing in cervical cancer trials.

The translational research methodologies outlined provide comprehensive approaches to demonstrate target engagement, immune activation, and biological activity of tolinapant in combination therapies. These assays will be crucial for identifying predictive biomarkers of response and resistance, potentially enabling patient stratification in future trials. The observed immunomodulatory effects, particularly the expansion of activated CD8+ T cells in a subset of patients, provide strong rationale for exploring tolinapant combinations with immune checkpoint inhibitors, which may further enhance antitumor immunity.

As clinical development progresses, key questions remain regarding optimal patient selection, long-term outcomes, and potential combination strategies with emerging immunotherapies. The current application notes and protocols provide a foundation for standardized implementation of tolinapant in clinical research settings, with the ultimate goal of improving outcomes for patients with cervical cancer, HNSCC, and other malignancies characterized by apoptosis evasion and immune suppression.

References

Validated LC-MS/MS Method for Tolinapant Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is adapted from a bioanalytical method that was developed and validated according to US FDA guidelines to support Phase I/II clinical trials of Tolinapant (ASTX660) in adults with advanced solid tumors or lymphomas [1] [2].

Materials and Reagents
  • Analytes: Tolinapant and its internal standard, d4-tolinapant [2].
  • Mobile Phase:
    • Mobile Phase A: 0.1% formic acid in water [2].
    • Mobile Phase B: 0.1% formic acid in acetonitrile [2].
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) [2].
  • Blank Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant [2].
Instrumentation and Chromatography
  • LC System: HPLC system (e.g., Shimadzu LC-30AD) [2].
  • Mass Spectrometer: Tandem mass spectrometer (e.g., Sciex API 5500) with positive turbo ion spray ionization [2].
  • Analytical Column: Acquity BEH C18 (1.7 µm, 50 mm × 2.1 mm i.d.) [2].
  • Column Temperature: Ambient [2].
  • Flow Rate: 0.6 mL/min [2].
  • Injection Volume: 5 µL [2].
  • Gradient Program: The following table details the mobile phase gradient used for separation [2]:
Time (min) % Mobile Phase B (0.1% FA in ACN) Elution Mode
0.00 15% Isocratic
0.20 50% Step Gradient
1.00 95% Linear Gradient
1.50 95% Isocratic
2.20 15% Linear Gradient
3.15 15% Re-equilibration
Mass Spectrometry Detection

Detection was performed in Multiple Reaction Monitoring (MRM) mode. The key parameters are summarized below [2]:

Analyte Precursor Ion → Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
Tolinapant 540.5 → 439.3 110 38
d4-Tolinapant (IS) 554.5 → 443.3 120 40
  • Ion Source Conditions: Turbolon spray voltage: 5000 V; temperature: 500°C; curtain gas: 30 psi; collision gas: 8 psi; nebulizing and auxiliary gas: 50 psi each [2].
Sample Preparation: Liquid-Liquid Extraction Workflow

The sample preparation procedure is visually summarized in the following diagram:

Start 50 µL Plasma Sample Step1 Add Internal Standard (50 µL d4-Tolinapant working solution) Start->Step1 Step2 Add 100 µL Water and 700 µL MTBE Step1->Step2 Step3 Vortex Mix for 3 min (1500-1800 rpm) Step2->Step3 Step4 Centrifuge at 2500 rpm for 5 min Step3->Step4 Step5 Collect Organic Layer (Supernatant) Step4->Step5 Step6 Evaporate to Dryness under N₂ at 35°C Step5->Step6 Step7 Reconstitute in ACN:Water (10:90, v/v) with 0.2% Formic Acid Step6->Step7 End LC-MS/MS Analysis Step7->End

Method Validation Summary

The described method was rigorously validated. The key performance characteristics are tabulated below [2]:

Validation Parameter Result
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) 0.999
Intra-day Precision (CV) < 11.4%
Inter-day Precision (CV) < 11.4%
Accuracy 101% (for dilution QC)
Mean Recovery 85.1 - 94.4%
Matrix Effect Negligible

Clinical Application of the Method

This validated method is not just a theoretical exercise; it has been successfully applied in clinical trials to determine the human pharmacokinetic profile of Tolinapant [1] [2].

Recent and ongoing clinical studies are exploring Tolinapant in combination with other therapies. For instance:

  • A 2024 study published in Clinical Cancer Research combined Tolinapant (180 mg/day) with definitive radiotherapy in patients with advanced head and neck cancer. The treatment was well-tolerated and showed a proliferation of activated T-cells in a subset of patients [3].
  • The CRAIN trial, a Phase 1b study initiated in 2024, is determining the safe dosage of Tolinapant when combined with standard cisplatin-based chemoradiotherapy for treating cervical cancer [4].

Key Considerations for Method Adaptation

When implementing this method in your laboratory, consider the following:

  • Selectivity: The method demonstrated high selectivity for Tolinapant, with no endogenous interference from six independent batches of blank human plasma [2].
  • Robustness: The use of a stable isotopic internal standard (d4-tolinapant) corrects for potential variability during sample preparation and ionization, contributing to the method's high precision and accuracy [2].
  • Regulatory Compliance: This method was validated per FDA guidelines, making it suitable for supporting regulatory submissions for clinical trials [1] [2].

References

Application Note: Tolinapant (ASTX660) in Clinical Development - Protocols and Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP). By promoting apoptosis and necroptosis and modulating the tumor microenvironment, it demonstrates potential as a monotherapy and in combination with other modalities for treating cancers, including lymphomas and solid tumors [1] [2] [3]. This application note details the current clinical development protocols, known dosing, and strategic rationale for its use in combination therapies, providing a framework for research and clinical practice.


Introduction to Tolinapant's Mechanism of Action

Tolinapant is a small molecule that antagonizes IAPs, key regulators of cell survival that are frequently overexpressed in tumors. Its balanced inhibition of cIAP1, cIAP2, and XIAP leads to the induction of apoptosis and, in T-cell lymphoma models, necroptosis [2]. A putative additional mechanism is the down-regulation of the NF-κB pathway, which is a critical pro-survival signal in certain cancers like cervical carcinoma [3]. In the context of cell therapies, tolinapant enhances anti-tumor efficacy in a TNF-α-dependent manner, sensitizing cancer cells to immune cell-mediated killing and even inducing bystander death of antigen-negative cells [1].

The following diagram illustrates the core mechanisms of action of Tolinapant and its synergistic effects in combination therapies.

Clinical Trial Protocols and Dosing

Ongoing clinical trials are evaluating tolinapant across different cancer types and combination regimens. While the specific Cmax and AUC values from pharmacokinetic (PK) analyses are not publicly disclosed in the searched literature, the established dosing schedules and trial designs provide critical context.

Table 1: Active Clinical Trials of Tolinapant in Various Indications

Clinical Trial Identifier / Name Phase Patient Population Intervention Details Primary Endpoints Status / Notes

| CRAIN [3] | Ib | Newly diagnosed cervical cancer (stages IB2-IIIC1) | Tolinapant (dose escalation: 60, 90*, 120, 150, 180 mg) + standard cisplatin-based chemoradiotherapy. Tolinapant given daily for 7 days on alternate weeks during CRT. *Starting dose: 90 mg. | Safety, MTD, and RP2D. (DLTs assessed over 12 weeks). | Recruiting; uses TiTE-CRM design. Primary completion estimated 2025 [2]. | | This compound-03 (NCT05403450) [2] | 1-2 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Arm A: Tolinapant (dose escalation) + oral decitabine/cedazuridine. Arm B: Oral decitabine/cedazuridine alone. *Oral decitabine/cedazuridine is given in cycles (e.g., days 1-5 every 28 days). | Phase 1: Safety and RP2D. Phase 2: Overall Response Rate (ORR). | In progress; not accepting new patients at UCLA [4]. | | Cell Therapy Combo [1] | Preclinical & Early Clinical | B-cell tumors and other malignancies | Tolinapant combined with CAR-T, TCR-T, or CAR-NK cells. | Enhanced anti-tumor activity and CAR-T cell expansion. | Investigational. Mechanism is TNF-α-dependent. |

Key: MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; DLT: Dose-Limiting Toxicity; TiTE-CRM: Time-to-Event Continual Reassessment Method.

Experimental Protocols for Key Applications

The following sections outline detailed methodologies for the primary applications of tolinapant as derived from the clinical trial protocols and research publications.

Protocol: Combining Tolinapant with Chemoradiotherapy in Cervical Cancer

Based on the CRAIN trial protocol [3].

1. Objective: To establish the safety, MTD, and RP2D of tolinapant in combination with standard radical chemoradiotherapy (CRT) for cervical cancer.

2. Materials:

  • Drug: Tolinapant in fixed-dose capsules (60 mg, 90 mg, etc.).
  • Standard CRT: Cisplatin (40 mg/m², weekly intravenous), External Beam Radiotherapy (45 Gy in 25 fractions over 5 weeks), followed by Brachytherapy.
  • Key Equipment: CT scanner for RECIST v1.1 assessment, facilities for managing adverse events.

3. Procedure:

  • Screening & Consent: Obtain ethical approval and informed consent from patients with histologically confirmed cervical cancer (Stages IB2-IIIC1, ECOG 0-1).
  • Treatment Schedule:
    • Weeks 1-5: Administer standard CRT.
    • Concurrent Tolinapant: Orally, once daily for seven consecutive days during weeks 1, 3, and 5 of CRT.
    • Post-CRT: Proceed to standard brachytherapy.
  • Dose Escalation: Follow the TiTE-CRM statistical design. The starting dose level is 90 mg. Escalation to 120 mg, 150 mg, and 180 mg proceeds based on DLT data reviewed by a Safety Review Committee.
  • DLT Assessment Period: 12 weeks from the first dose of tolinapant. DLTs include:
    • Grade 4 neutropenia ≥7 days.
    • Grade 3/4 febrile neutropenia or thrombocytopenia.
    • Any other Grade 3/4 adverse event deemed related to tolinapant.
  • Pharmacokinetic Sampling: Collect blood samples at specified time points to characterize the PK profile of tolinapant (C~max~, T~max~, AUC, half-life) when co-administered with CRT [3].
Protocol: Combining Tolinapant with Hypomethylating Agents in PTCL

Based on the this compound-03 study design [2].

1. Objective: To assess the safety and preliminary efficacy of tolinapant in combination with oral decitabine/cedazuridine in patients with R/R PTCL.

2. Materials:

  • Drugs: Tolinapant, Oral Decitabine/Cedazuridine (ASTX727).
  • Key Inclusion Criteria: PTCL patients with ≥2 prior lines of therapy, ECOG PS ≤2, measurable disease. CD30-positive patients must have received brentuximab vedotin.

3. Procedure:

  • Study Design: Phase 1-2, open-label, randomized in part.
  • Lead-in Phase: Confirm the tolerability of oral decitabine/cedazuridine alone in the PTCL population.
  • Randomization (Phase 1): Subjects are randomized to:
    • Arm A: Oral decitabine/cedazuridine + Tolinapant (dose escalation).
    • Arm B: Oral decitabine/cedazuridine alone.
  • Dosing Schedule: A typical cycle is 28 days. Oral decitabine/cedazuridine is administered on Days 1-5 of each cycle. Tolinapant is administered on a schedule defined by the protocol (e.g., daily or on specific days).
  • Endpoint Assessment:
    • Phase 1 Primary: Identify the RP2D based on safety and DLTs.
    • Phase 2 Primary: Evaluate Overall Response Rate (ORR) in the combination arm at the RP2D.
  • Pharmacokinetics: Plasma samples are collected to determine the PK parameters of both tolinapant and decitabine/cedazuridine, assessing for potential drug-drug interactions [2].

The workflow for this combination strategy, from patient enrollment to analysis, is summarized below.

G Start Patient Population: R/R PTCL after ≥2 prior lines LeadIn Lead-in Phase: Tolerability of Oral Dec/Ced Start->LeadIn Randomize Phase 1: Randomization LeadIn->Randomize ArmA Arm A: Combination Therapy Oral Dec/Ced + Tolinapant (Dose Escalation) Randomize->ArmA ArmB Arm B: Monotherapy Oral Dec/Ced alone Randomize->ArmB RP2D Determine Recommended Phase 2 Dose (RP2D) ArmA->RP2D Phase2 Phase 2: Dose Expansion RP2D Combination Therapy RP2D->Phase2 Analysis Analysis: Safety, PK, and Efficacy (ORR) Phase2->Analysis

Critical Data and Safety Considerations

Table 2: Key Considerations for Tolinapant Application

Aspect Details and Implications
Reported Efficacy Single-agent tolinapant showed an ORR of >20% in R/R PTCL [2]. Preclinically, it potently enhances the activity of CAR-T, TCR-T, and CAR-NK cells [1].
Synergistic Rationale with Decitabine Hypomethylating agents like decitabine can re-express genes critical for necroptosis. This pre-sensitizes T-cell lymphoma cells, creating strong synergistic cell death with tolinapant [2].
Safety and DLTs Defined DLTs include prolonged grade 4 neutropenia, grade 3/4 febrile neutropenia, and grade 3/4 thrombocytopenia. Clinical judgment is paramount in DLT assessment [3].
Exclusion Criteria Key exclusions often include impaired cardiac function (e.g., QTc ≥470 ms), and the use of strong or moderate CYP3A4 inhibitors/inducers, which could affect tolinapant metabolism [2].
PK Data Gap The specific quantitative PK parameters (C~max~, AUC) are not reported in the available search results. These data are likely being characterized in the ongoing Phase 1 trials [2] [3].

Conclusion and Future Directions

Tolinapant represents a promising therapeutic agent with a novel mechanism of action that can be leveraged in combination with chemotherapy, radiotherapy, hypomethylating agents, and cell therapies. The current clinical focus is on defining its safety profile, RP2D, and PK characteristics across these combinations.

The absence of publicly available detailed PK parameters (C~max~, AUC) in the literature underscores the compound's status as being in active clinical development. Researchers should consult the clinical trial registries for updates from the ongoing studies (NCT05403450, ISRCTN18574865) as they reach completion, which will provide the crucial pharmacokinetic data necessary for optimal dosing and application.


References

Tolinapant combination therapy with pembrolizumab

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Overview: The ASTEROID Study

The primary source of information on this combination is an ongoing early-phase clinical trial [1].

  • Trial Identifier: ASTEROID (CRUK/21/016)
  • Status: Open for recruitment (as of March 2025)
  • Phase: Phase 1
  • Estimated Completion: Recruitment ends 31 January 2026 [1]
  • Cancer Types: The study is for people with any solid cancer (excluding blood cancers) that has spread and for whom standard treatment has stopped working [1].
  • Objective: The trial is a dose-finding study aimed at evaluating the safety and preliminary efficacy of the combination [1].

Mechanism of Action and Rationale for Combination

The combination of Tolinapant and Pembrolizumab is designed to attack cancer on two fronts: by directly inducing cancer cell death and by enhancing the immune system's ability to fight the tumor.

  • Tolinapant (IAP Antagonist): Tolinapant targets and inhibits cellular Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). These proteins allow cancer cells to survive and resist cell death. By blocking them, Tolinapant can directly trigger cancer cell death (apoptosis and necroptosis) and promote a pro-inflammatory tumor microenvironment [2] [3] [4].
  • Pembrolizumab (Anti-PD-1 Immunotherapy): Pembrolizumab works by blocking the PD-1 receptor on immune T-cells. This prevents the tumor from using the PD-1/PD-L1 pathway to deactivate T-cells, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and kill cancer cells [5] [6].
  • Synergistic Effect: Preclinical studies suggest that Tolinapant acts as a potent immunomodulator. It can stimulate both innate and adaptive immunity, making the tumor microenvironment more favorable for immunotherapy. Combining it with Pembrolizumab may overcome resistance to checkpoint inhibitors and lead to more robust and durable antitumor responses [4].

The diagram below illustrates the synergistic mechanism of this combination therapy.

G Combination Therapy Mechanism cluster_tumor Tumor Microenvironment Tolinapant Tolinapant (IAP Antagonist) IAPs IAPs (cIAP1/2, XIAP) Tolinapant->IAPs Inhibits Pembrolizumab Pembrolizumab (Anti-PD-1) PD1 PD-1 Pembrolizumab->PD1 Blocks Pembrolizumab->PD1 Blocks CancerCell Cancer Cell TCell T-Cell TCell->CancerCell Attacks DeathSignal Death Signal (e.g., TNF⍺) DeathSignal->CancerCell Induces Cell Death PDL1 PD-L1 PDL1->PD1 Binding Inhibits T-Cell IAPs->DeathSignal Suppresses

Experimental Data from Preclinical and Early Clinical Studies

While clinical data for the Tolinapant-Pembrolizumab combination is still being generated, insights can be drawn from preclinical studies and trials of each agent individually.

Table 1: Key Preclinical Findings Supporting the Tolinapant-Pembrolizumab Combination

Finding Experimental Model Implication for Combination Therapy
Immune-mediated tumor regression [4] Syngeneic mouse model of T-cell lymphoma Tolinapant's efficacy was dependent on an intact immune system, suggesting synergy with immunotherapies like Pembrolizumab.
T-cell costimulation [4] Human peripheral blood mononuclear cells (PBMCs) Tolinapant increased IL-2 production and enhanced T-cell activation, which could be augmented by PD-1 blockade.
Sensitization to cell death [2] Colorectal cancer cell lines and organoids Tolinapant-induced apoptosis was enhanced by chemotherapy (FOLFOX) and HDAC inhibitors, indicating its role as a sensitizing agent.

Table 2: Clinical Context from Related Studies

Agent / Combination Clinical Context Key Efficacy Data
Tolinapant Monotherapy [4] Phase 1/2 in relapsed/refractory T-cell lymphoma Preliminary evidence of single-agent clinical activity, supporting further development.
Pembrolizumab in NSCLC [5] First-line in PD-L1 high (TPS ≥50%) non-small cell lung cancer 5-year real-world overall survival: 24.8%; Progression-free survival: 14.2%.
Pembrolizumab in mTNBC [7] Metastatic Triple-Negative Breast Cancer (meta-analysis) Better outcomes predicted by PD-L1-positive status and use in first-line therapy.

Proposed Experimental Protocol for Preclinical Evaluation

For researchers aiming to validate this combination in preclinical models, the following workflow and protocol provide a structured approach.

G Preclinical Evaluation Workflow Start In Vitro Screening A Cell Viability Assays (e.g., CellTiter-Glo) Start->A B Western Blot Analysis (cIAP1 degradation, Caspase cleavage) A->B C Immune Cell Coculture (PBMC + Tumor Cell) B->C D Cytokine Profiling (Luminex/ELISA) C->D End In Vivo Validation (Syngeneic Mouse Models) D->End

In Vitro Combination Screening Protocol

  • 1. Cell Line Selection: Utilize a panel of relevant human or murine cancer cell lines. Include lines with varying baseline sensitivity to Tolinapant and different PD-L1 expression statuses [4].
  • 2. Treatment Conditions:
    • Tolinapant: A dose range (e.g., 0.0005–10 μmol/L) alone and in combination with human TNFα (e.g., 1 ng/mL) to mimic an inflammatory microenvironment [2] [4].
    • Pembrolizumab surrogate: For in vitro immune coculture studies, use an anti-mouse PD-1 antibody (e.g., clone RMP1-14 for murine systems) or assess human PBMC activation [4].
    • Combination: Tolinapant + anti-PD-1.
    • Control: Vehicle control.
  • 3. Coculture Setup: Coculture tumor cells with activated peripheral blood mononuclear cells (PBMCs) from healthy donors at a suitable effector-to-target ratio (e.g., 10:1) [4].
  • 4. Assay Endpoints (72-hour incubation):
    • Viability: Measure using CellTiter-Glo luminescent assay [4].
    • Apoptosis: Quantify via flow cytometry (Annexin V/PI staining) and Western Blot for cleaved Caspase-8, Caspase-3, and PARP [2] [4].
    • Immunomodulation: Collect supernatant for cytokine analysis (e.g., IL-2, IFN-γ, IL-10) using ELISA or multiplex assays [4].
  • 5. Data Analysis: Calculate combination indices (e.g., using Chou-Talalay method) to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).

Future Directions and Considerations

The ASTEROID trial (NCT02503423) will provide critical initial data on the safety and recommended Phase 2 dose for this combination [1] [4]. Future research should focus on:

  • Identifying Predictive Biomarkers: Exploration of biomarkers such as tumor IAP expression levels, PD-L1 status, and baseline immune cell infiltration in the tumor microenvironment to identify patient populations most likely to respond [7] [4].
  • Exploring Triple Combinations: Preclinical evidence suggests that adding a third agent, such as chemotherapy or a histone deacetylase (HDAC) inhibitor, may further enhance efficacy by downregulating anti-apoptotic proteins like FLIP [2].

Reference List

  • Efficacy and Safety of Pembrolizumab Monotherapy or Combined Therapy in Patients with Metastatic Triple-negative Breast Cancer: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Curr Gene Ther. 2025;25(1):72-88. doi: 10.2174/0115665232283880240301035621. [7]
  • A Phase I/IB, Open Label, Dose Finding Study to Evaluate Safety, Pharmacodynamics and Efficacy of Pembrolizumab in Combination With Vorinostat in Patients With Advanced Prostate, Renal or Urothelial Carcinoma. Cancer Med. 2025 Apr;14(7):e70725. doi: 10.1002/cam4.70725. [8]
  • Clinical Positioning of the IAP Antagonist Tolinapant... Mol Cancer Ther. 2021;20(9):1627–1639. doi: 10.1158/1535-7163.MCT-20-1050. [2]
  • A study looking at tolinapant with pembrolizumab to treat solid cancers (ASTEROID). Cancer Research UK. Last reviewed: 05 Mar 2025. [1]
  • Five-year efficacy and safety of pembrolizumab as first-line treatment in patients with non-small cell lung cancer with PD-L1 tumor proportion score ≥50%: A multicenter observational study. Radiother Oncol. 2025; doi: 10.1016/j.radonc.2025.110283. [5]
  • Mechanism of Action and Potential Use of SMAC Mimetics in Head and Neck Squamous Cell Carcinoma (HNSCC). In: Targeting Apoptosis in Cancer. Springer; 2022: doi: 10.1007/978-3-031-84539-0_6. [3]
  • Antagonism of inhibitors of apoptosis proteins reveals a novel immunomodulatory role for tolinapant in T-cell lymphoma. Blood Adv. 2021;5(20):4003–4016. doi: 10.1182/bloodadvances.2020003955. [4]
  • Efficacy and Safety of Pembrolizumab in Combination With Bevacizumab and Oral Metronomic Cyclophosphamide in the Treatment of Recurrent Ovarian Cancer. JAMA Oncol. 2020;7(1):1–8. doi: 10.1001/jamaoncol.2020.5945. [6]

References

Tolinapant radical chemoradiotherapy protocol CRAIN trial

Author: Smolecule Technical Support Team. Date: February 2026

Trial Overview and Specifications

The CRAIN trial is a phase 1b, open-label, dose-escalation study conducted in the UK. Its primary objective is to establish the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Tolinapant when combined with standard cisplatin-based chemoradiotherapy (CRT) for cervical cancer [1] [2] [3].

Key Study Specifications

Specification Category Details
Clinical Trial Registration EudraCT: 2021-006555-34; ISRCTN: 18574865 [1] [4]
Patient Population Women ≥16 years with newly diagnosed, histologically proven adenocarcinoma or squamous cell carcinoma of the cervix (FIGO stages IB2 to IIIC1), suitable for radical CRT [1] [2].
Study Design TiTE-CRM (Time-to-Event Continual Reassessment Method) [1] [3].
Sample Size Up to 42 patients [1] [2].
Primary Endpoint Dose-Limiting Toxicities (DLTs) during the 12 weeks from treatment start [2] [3].
Key Secondary Endpoints Safety/Tolerability (CTCAE v5), Response Rate (RECIST v1.1), Impact on planned CRT delivery [2] [3].

Detailed Treatment Protocol & Dose Escalation

The protocol integrates Tolinapant with a standard-of-care CRT regimen for cervical cancer.

1. Standard Chemoradiotherapy (CRT) Regimen All patients in the trial receive the following standard therapy [1] [3]:

  • External Beam Radiotherapy (EBRT): 45 Gy in 25 daily fractions over 5 weeks.
  • Concurrent Chemotherapy: Cisplatin at 40 mg/m², administered weekly during EBRT.
  • Brachytherapy: Following EBRT, with common schedules being:
    • 28 Gy in 4 fractions (High-Dose-Rate), or
    • 34 Gy in 2 fractions (Pulsed-Dose-Rate).

2. Investigational Treatment: Tolinapant Administration

  • Formulation: Fixed-dose capsules (30 mg or 90 mg) taken orally [4].
  • Dosing Schedule: Once daily for seven consecutive days, followed by seven days off, on alternate weeks during chemoradiation (i.e., weeks 1, 3, and 5) [1] [3].
  • Dose Escalation Levels: The study employs a TiTE-CRM design to guide dose escalation based on emerging safety data and decisions by a Safety Review Committee. The planned dose levels are [1] [5]:
    • Level 1: 60 mg
    • Level 2: 90 mg (Starting Dose)
    • Level 3: 120 mg
    • Level 4: 150 mg
    • Level 5: 180 mg

3. Definition of Dose-Limiting Toxicities (DLTs) A DLT is defined as any of the following events occurring after the first dose of Tolinapant, if considered related to the drug [2] [3]:

  • Grade 4 neutropenia lasting ≥7 days.
  • Grade 3 or 4 febrile neutropenia.
  • Grade 3 or 4 thrombocytopenia.
  • Death.
  • Any other Grade 3 or 4 adverse event deemed related to Tolinapant.

Mechanism of Action and Rationale

Tolinapant (ASTX660) is a potent, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked IAP (XIAP) [6] [7].

  • IAP Role in Cancer: IAPs are key regulators of anti-apoptotic and pro-survival signaling pathways. Their overexpression in cancer cells is associated with tumour progression and resistance to treatment [2] [7].
  • Tolinapant's Dual Action:
    • Direct Apoptosis Induction: By antagonizing cIAP1/2 and XIAP, Tolinapant blocks their anti-apoptotic function, thereby promoting caspase activation and programmed cell death [6] [7].
    • Immunomodulatory Effects: Preclinical studies indicate that Tolinapant can act as an immunomodulatory molecule. It promotes immunogenic cell death and enhances T-cell function, leading to a robust antitumor immune response. This effect was confirmed in patient biopsies and suggests the combination with CRT may yield synergistic efficacy [6] [8].
    • NF-κB Pathway: A putative additional mechanism is the down-regulation of NF-κB, an important pro-survival and inflammatory regulator in cervical cancer [2].

The following diagram illustrates the synergistic mechanism of Tolinapant with chemoradiotherapy:

G cluster_0 Direct Pro-apoptotic Effects cluster_1 Immunomodulatory Effects CRT Chemoradiotherapy (CRT) CancerCell Cancer Cell CRT->CancerCell ICD Immunogenic Cell Death (ICD) CRT->ICD Tolinapant Tolinapant (IAP Antagonist) Tolinapant->CancerCell IAPs IAP Proteins (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes & Degrades Caspases Caspase Inhibition Tolinapant->Caspases Relieves Inhibition Tolinapant->ICD TCellAct Enhanced T-cell Activation & Cytotoxicity Tolinapant->TCellAct Direct Costimulation DeathSignal Death Receptor Signal (e.g., TNF-α) DeathSignal->IAPs Normally blocks IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis ICD->TCellAct ImmuneResp Robust Antitumor Immune Response TCellAct->ImmuneResp

Practical Experimental Workflow

For researchers implementing this protocol, the following workflow outlines the key procedures and timelines from subject enrollment through to follow-up.

G Start Subject Enrollment & Informed Consent Screen Screening Assessments Start->Screen W1 Week 1 Screen->W1 W2 Week 2 W1->W2 EBRT + Cisplatin Tolinapant (Week 1) W3 Week 3 W2->W3 EBRT + Cisplatin No Tolinapant W4 Week 4 W3->W4 EBRT + Cisplatin Tolinapant (Week 3) W5 Week 5 W4->W5 EBRT + Cisplatin No Tolinapant Brachy Brachytherapy (Approx. 2 weeks) W5->Brachy EBRT + Cisplatin Tolinapant (Week 5) FU1 Follow-up 1 (6 weeks post-Brachy) Brachy->FU1 FU2 Follow-up 2 (12 weeks post-Brachy) FU1->FU2 p1 p2 p3 p4 p5 DLT DLT Assessment Period (12 weeks from start of treatment) DLT->W1 DLT->FU2

Key Methodological and Translational Components

  • Translational Research: The protocol includes extensive biomarker studies. Patients are asked to provide blood samples at multiple visits and consent to translational analysis of their pre-treatment diagnostic biopsy and an additional on-treatment biopsy. Research MRI scans are also part of the protocol [9] [2].
  • Statistical Design: The TiTE-CRM design allows for continuous reassessment of the dose-toxicity relationship throughout the trial, making efficient use of all available data to estimate the MTD [1] [2].
  • Safety Monitoring: A Safety Review Committee (SRC) periodically reviews all safety data to guide dose escalation/de-escalation decisions [1] [5].

Status and Further Information

  • Recruitment Status: This trial is closed to recruitment and is in the follow-up phase as of late 2024/early 2025 [5] [4] [10].
  • Contact for Queries: For scientific and operational queries, the senior trial manager can be contacted via crain@soton.ac.uk or phone at +44 (0)23 8120 5154 [5] [4].
  • Related Evidence: A separate early-phase trial in head and neck cancer patients (cisplatin-ineligible) combined Tolinapant (180 mg) with definitive radiotherapy. The combination was well-tolerated and induced a proliferation of activated CD8+ T cells in a subset of patients, providing clinical support for its immunomodulatory mechanism [8].

References

Comprehensive Application Notes: Studying Tolinapant in PBMC Coculture Killing Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tolinapant and Its Mechanisms

Tolinapant (ASTX660) is a novel, non-peptidomimetic antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked IAP (XIAP) that currently remains under clinical investigation. As a potent small-molecule therapeutic, Tolinapant targets key regulators of antiapoptotic and pro-survival signaling pathways that are frequently dysregulated in various cancers. The compound was discovered using fragment-based drug design and represents an innovative approach to targeting IAP proteins, which are overexpressed in many tumors and associated with poor prognosis, treatment resistance, and disease progression [1] [2].

The dual mechanism of action of Tolinapant encompasses both direct pro-apoptotic effects on cancer cells and immunomodulatory activities within the tumor microenvironment. As an IAP antagonist, Tolinapant potently inhibits cIAP1/2 and XIAP, leading to rapid degradation of cIAP1 and disruption of prosurvival signaling pathways. This inhibition promotes caspase-8-dependent apoptosis and, in some contexts, necroptosis [1]. Beyond these direct antitumor effects, emerging evidence indicates that Tolinapant functions as an immunomodulatory molecule capable of remodeling the tumor immune microenvironment by activating both innate and adaptive immunity through the induction of immunogenic cell death [2]. These complementary mechanisms make PBMC coculture killing assays particularly relevant for investigating the full therapeutic potential of Tolinapant.

Experimental Design and Workflow

The coculture killing assay enables researchers to evaluate both the direct cytotoxic effects of Tolinapant on cancer cells and its immunomodulatory effects on PBMC-mediated tumor cell killing. The assay measures the specific lysis of target tumor cells when cocultured with PBMCs in the presence of Tolinapant, allowing for the quantification of immune-mediated killing enhancement [2].

Key Components and Reagents

Table 1: Essential reagents for Tolinapant PBMC coculture assays

Component Type Specific Examples Purpose in Assay
IAP Antagonist Tolinapant (this compound) Primary investigational agent
Target Cells A549 (lung carcinoma), other cancer cell lines Measure susceptibility to immune-mediated killing
Effector Cells PBMCs from healthy human donors Source of immune effector cells
Stimulation Agent Staphylococcal enterotoxin B (SEB) Positive control for T-cell activation
Culture Medium RPMI-1640 with 10% FBS Maintain cell viability and function
Detection Reagents CellTiter-Glo, Cytokine ELISA kits Quantify viability and immune activation
Detailed Experimental Protocol
2.2.1 PBMC Isolation and Preparation
  • Blood Collection: Collect peripheral blood from healthy human donors into heparinized or EDTA-treated tubes with appropriate informed consent and institutional approval [2].
  • Density Gradient Separation: Dilute blood 1:1 with phosphate-buffered saline (PBS) and carefully layer over Ficoll-Paque PLUS separation medium. Centrifuge at 400-500 × g for 30-40 minutes at room temperature with the brake disengaged.
  • PBMC Harvesting: After centrifugation, carefully collect the opaque interface layer containing mononuclear cells and transfer to a new tube. Wash cells twice with PBS by centrifuging at 300 × g for 10 minutes.
  • Cell Counting and Viability Assessment: Resuspend PBMCs in complete culture medium (RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Count cells using a hemocytometer or automated cell counter and assess viability via trypan blue exclusion, ensuring >95% viability for experiments.
  • Cryopreservation (Optional): If not used immediately, resuspend PBMCs in freezing medium (90% FBS, 10% DMSO) and freeze gradually at -80°C or in liquid nitrogen for future use.
2.2.2 Target Cell Preparation
  • Cell Culture: Maintain target cancer cell lines (e.g., A549, a tolinapant-resistant lung carcinoma line) in appropriate culture media and conditions [2].
  • Harvesting: When cells reach 70-80% confluence, wash with PBS and detach using trypsin-EDTA or non-enzymatic dissociation solution.
  • Counting and Plating: Count cells and plate in appropriate tissue culture vessels at predetermined densities based on experimental requirements. Allow cells to adhere overnight before treatment.
2.2.3 Coculture Setup and Tolinapant Treatment
  • Effector-to-Target Ratios: Plate target cells and add PBMCs at various effector-to-target (E:T) ratios (common ratios include 5:1, 10:1, and 20:1) to determine optimal conditions for detecting immune-mediated killing [2].
  • Tolinapant Administration: Prepare Tolinapant stock solutions in DMSO and dilute in culture medium to achieve desired final concentrations (typically ranging from nanomolar to low micromolar levels). Include vehicle control (DMSO at equivalent dilution) in all experiments.
  • Stimulation Conditions: For T-cell activation studies, include staphylococcal enterotoxin B (SEB) at 1-10 ng/mL as a positive control for TCR-mediated activation [2].
  • Incubation: Incubate cocultures for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere, with 48 hours often optimal for assessing cytotoxic effects.

G cluster_prep 1. Cell Preparation cluster_setup 2. Coculture Setup cluster_incubation 3. Treatment & Incubation cluster_analysis 4. Analysis & Assessment start Experimental Workflow for Tolinapant PBMC Coculture Assays pbmc PBMC Isolation from Healthy Donors start->pbmc target Culture Target Cancer Cells (e.g., A549 line) start->target prep Count & Adjust Cell Concentrations pbmc->prep target->prep ratio Establish E:T Ratios (5:1, 10:1, 20:1) prep->ratio treatment Add Tolinapant (Concentration Range) ratio->treatment control Include Controls: Vehicle, SEB Stimulation treatment->control incubate Incubate 37°C, 5% CO₂ (24-72 hours) control->incubate viability Cell Viability Assessment incubate->viability cytometry Flow Cytometry for Cell Death Markers viability->cytometry cytokines Cytokine Measurement (IL-2, IL-10) cytometry->cytokines

Visual overview of the experimental workflow for Tolinapant PBMC coculture killing assays

Key Findings and Data Analysis

Research with Tolinapant in PBMC coculture systems has yielded important insights into its immunomodulatory properties and enhancement of antitumor immunity. The data demonstrate that Tolinapant not only directly sensitizes tumor cells to apoptosis but also enhances immune-mediated killing through multiple mechanisms.

Immune-Mediated Killing Enhancement

In coculture killing assays utilizing tolinapant-resistant A549 cancer cells, the addition of Tolinapant to PBMC-tumor cell cocultures resulted in significantly enhanced tumor cell killing compared to PBMCs alone. This effect was concentration-dependent, with maximal killing observed at optimal Tolinapant concentrations. The enhancement of cytotoxic activity demonstrates that Tolinapant can overcome resistance mechanisms in tumor cells by modulating immune effector functions rather than through direct cytotoxic effects [2].

T-Cell Costimulatory Activity

Tolinapant exhibits potent costimulatory activity on human effector T-cells. When PBMCs from healthy donors were stimulated with the superantigen SEB in the presence of Tolinapant, researchers observed a dose-dependent increase in interleukin-2 (IL-2) production, achieving levels comparable to those induced by anti-PD-1 antibodies. This enhanced IL-2 secretion indicates robust T-cell activation, which is critical for effective antitumor immune responses [2].

Table 2: Quantitative effects of Tolinapant on immune parameters in PBMC assays

Experimental Condition Measured Parameter Effect of Tolinapant Significance
SEB-stimulated PBMCs IL-2 production Dose-dependent increase Comparable to anti-PD-1
Activated CD8+ T-cells IL-10 expression Decreased Reduced immunosuppression
CD8+ T-cell viability Cell survival Unaffected No toxicity to T-cells
CD8+ T-cell proliferation Cell division Unaffected Maintains T-cell expansion
A549/PBMC coculture Tumor cell killing Enhanced cytotoxicity Overcomes resistance
Cytokine Modulation Profile

The immunomodulatory profile of Tolinapant includes distinct effects on different cytokine classes. In studies using freshly isolated CD8+ T-cells from healthy donors, Tolinapant treatment increased secretion of the critical T-cell growth factor IL-2 while simultaneously decreasing expression of the immunosuppressive cytokine IL-10. This shift in cytokine balance toward a more immunostimulatory environment enhances antitumor immunity without compromising T-cell viability or proliferative capacity [2].

Technical Considerations and Optimization

Successful implementation of Tolinapant PBMC coculture assays requires attention to several technical aspects to ensure reproducible and meaningful results. Below are key considerations for assay optimization:

  • PBMC Quality and Viability: Use PBMCs with >95% viability for consistent results. Consider donor variability in immune responses; using PBMCs from multiple donors can strengthen experimental conclusions.
  • Tolinapant Preparation: Prepare fresh Tolinapant solutions for each experiment. The compound is typically dissolved in DMSO with final solvent concentrations not exceeding 0.1% to avoid cellular toxicity.
  • Effector-to-Target Ratio Optimization: Conduct preliminary experiments to determine the optimal E:T ratio for detecting enhanced killing, as this can vary based on target cell sensitivity and PBMC donor characteristics [2].
  • Time Course Considerations: Include multiple time points (24, 48, and 72 hours) in initial experiments to characterize the kinetics of Tolinapant-mediated effects.
  • Appropriate Controls: Always include the following control conditions: target cells alone, target cells with Tolinapant (without PBMCs), PBMCs alone, and PBMCs with Tolinapant (without target cells).
  • Activation Status Assessment: Monitor T-cell activation markers (CD69, CD25) via flow cytometry in parallel with cytotoxicity measurements to correlate killing enhancement with immune activation.

G cluster_tolinapant Tolinapant Treatment cluster_direct Direct Effects on Cancer Cells cluster_immune Immunomodulatory Effects title Mechanism of Tolinapant in Immome-mediated Killing tolinapant Tolinapant (cIAP1/2 & XIAP Antagonist) ciap Degrades cIAP1/2 tolinapant->ciap il2 ↑ IL-2 Production tolinapant->il2 xiap Inhibits XIAP ciap->xiap nfkb Downregulates NF-κB Signaling xiap->nfkb sens Sensitizes to Apoptosis nfkb->sens killing Increased Tumor Cell Killing by PBMCs sens->killing il10 ↓ IL-10 Expression il2->il10 activation Enhanced T-cell Activation il10->activation activation->killing activation->killing

Mechanistic overview of Tolinapant's dual action in PBMC coculture systems

Conclusion

PBMC coculture killing assays represent a valuable experimental approach for investigating the dual mechanisms of Tolinapant action—both direct pro-apoptotic effects on cancer cells and immunomodulatory activities that enhance antitumor immunity. The protocols outlined in these application notes provide researchers with a robust framework for evaluating Tolinapant in biologically relevant systems that bridge the gap between monotherapy cytotoxicity and immune-mediated killing.

The data generated from these assays support the concept that Tolinapant acts as an effective immunomodulatory molecule capable of promoting a robust antitumor immune response. This has important implications for its clinical development, particularly in combination with other immunotherapeutic approaches. As research progresses, these coculture systems may be further refined to include additional immune cell subsets, three-dimensional culture formats, and spatial analysis techniques to better model the complexity of the tumor microenvironment.

References

Biomarker Analysis of Tolinapant in Tumor Biopsies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biomarkers and analytical methods used in Tolinapant studies, based on data from preclinical models and an ongoing clinical trial [1] [2].

Biomarker Category Specific Biomarkers Detection Method Sample Type Observed Change / Purpose
Target Engagement cIAP1, cIAP2 protein levels Western Blot Tumor homogenates (preclinical), human biopsies Degradation of cIAP1/2 confirms on-target drug effect [1].
Apoptosis Activation Cleaved Caspases, PARP cleavage Western Blot Tumor homogenates (preclinical), human biopsies Increased levels indicate induction of apoptotic cell death [1].
Immunogenic Cell Death Cytokines (e.g., IL-2, IL-10), DAMPs Cytokine Assays, Gene Expression Analysis Cell culture supernatant, plasma, tumor biopsies Increased pro-inflammatory cytokines; changes in gene expression consistent with immune activation [1] [3].
Necroptosis Pathway RIPK3, MLKL protein levels Western Blot Cell lines, tumor homogenates Increased expression, especially when combined with hypomethylating agents, indicates lytic cell death [3].
Pharmacokinetics Tolinapant concentration Mass Spectrometry Human plasma To characterize exposure and relationship to pharmacodynamic effects [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the biomarker studies.

Target Engagement & Apoptosis via Western Blotting

This protocol is used to confirm that Tolinapant effectively engages its targets and induces cell death [1].

  • Sample Preparation: Snap-freeze tumor tissue biopsies in liquid nitrogen. Homogenize tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000g for 15 minutes and collect the supernatant.
  • Protein Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay). Load 20-40 µg of protein per lane on 4-12% Bis-Tris polyacrylamide gels for SDS-PAGE.
  • Membrane Transfer & Blocking: Transfer proteins to a PVDF membrane. Block membrane with 5% non-fat dry milk in TBST for 1 hour.
  • Antibody Incubation: Incubate with primary antibodies against cIAP1, cIAP2, cleaved Caspase-3, and cleaved PARP overnight at 4°C. Use β-actin as a loading control. The next day, incubate with HRP-conjugated secondary antibodies.
  • Detection: Use enhanced chemiluminescence (ECL) substrate and image the membrane. Analyze band intensity to confirm cIAP1/2 degradation and increased apoptosis markers.
Immune Profiling via Gene Expression Analysis

This method assesses Tolinapant's immunomodulatory effects in the tumor microenvironment [1].

  • RNA Extraction: Extract total RNA from tumor biopsy sections preserved in RNAlater, using a commercial kit (e.g., RNeasy Mini Kit). Include a DNase digestion step.
  • RNA Quality Control & Reverse Transcription: Assess RNA integrity (RNA Integrity Number >7). Convert 1 µg of high-quality RNA into cDNA.
  • qPCR: Perform quantitative PCR using TaqMan assays or SYBR Green master mix on a real-time PCR system. Analyze a custom panel of immune-related genes (e.g., cytokines, chemokines, T-cell markers).
  • Data Analysis: Use the 2^(-ΔΔCt) method to calculate fold changes in gene expression between pre- and post-treatment samples.

Tolinapant Signaling Pathway and Biomarker Analysis Workflow

The following diagram illustrates the core mechanism of action of Tolinapant and the subsequent biomarkers that can be analyzed in tumor biopsies.

Tolinapant Mechanism of Action and Biomarker Analysis Tolinapant Tolinapant IAP Antagonism IAP Antagonism Tolinapant->IAP Antagonism Apoptosis\nActivation Apoptosis Activation IAP Antagonism->Apoptosis\nActivation Immunogenic\nCell Death\n(ICD) Immunogenic Cell Death (ICD) IAP Antagonism->Immunogenic\nCell Death\n(ICD) Necroptosis\nPathway Necroptosis Pathway IAP Antagonism->Necroptosis\nPathway Biomarker: cIAP1/2\nDegradation Biomarker: cIAP1/2 Degradation IAP Antagonism->Biomarker: cIAP1/2\nDegradation Biomarker: Cleaved\nCaspase-3/PARP Biomarker: Cleaved Caspase-3/PARP Apoptosis\nActivation->Biomarker: Cleaved\nCaspase-3/PARP Immune\nActivation Immune Activation Immunogenic\nCell Death\n(ICD)->Immune\nActivation Biomarker: Cytokine\nRelease (e.g., IL-2) Biomarker: Cytokine Release (e.g., IL-2) Immunogenic\nCell Death\n(ICD)->Biomarker: Cytokine\nRelease (e.g., IL-2) Biomarker: Gene\nExpression Changes Biomarker: Gene Expression Changes Immune\nActivation->Biomarker: Gene\nExpression Changes Biomarker: RIPK3/MLKL\nExpression Biomarker: RIPK3/MLKL Expression Necroptosis\nPathway->Biomarker: RIPK3/MLKL\nExpression Analysis: Western Blot Analysis: Western Blot Biomarker: cIAP1/2\nDegradation->Analysis: Western Blot Biomarker: Cleaved\nCaspase-3/PARP->Analysis: Western Blot Analysis: Cytokine Assay Analysis: Cytokine Assay Biomarker: Cytokine\nRelease (e.g., IL-2)->Analysis: Cytokine Assay Biomarker: RIPK3/MLKL\nExpression->Analysis: Western Blot Analysis: RT-qPCR Analysis: RT-qPCR Biomarker: Gene\nExpression Changes->Analysis: RT-qPCR

Key Considerations for Protocol Implementation

  • Clinical Trial Context: The most detailed protocol for analyzing human tumor biopsies comes from phase 1-2 clinical trial NCT02503423 [1]. Paired biopsies were collected at screening and on treatment for analysis.
  • Combination Therapy Biomarkers: When Tolinapant is combined with a hypomethylating agent like decitabine, additionally monitor RIPK3 promoter methylation status via pyrosequencing and the expression of cancer-testis antigens, as these can be upregulated and contribute to immunogenic cell death [3].
  • Integrated Analysis: For a comprehensive view, correlate biomarker data from tumor tissue (e.g., cIAP1 degradation) with changes in peripheral blood (e.g., cytokine levels) and pharmacokinetic data to build a robust model of drug activity [1] [2].

References

Tolinapant brachytherapy combination schedule

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Combination Schedule

The following table outlines the combination schedule of Tolinapant with standard radical chemoradiotherapy, including brachytherapy, as per the CRAIN trial protocol [1].

Component Schedule and Dosing
Tolinapant Fixed-dose capsules taken orally once daily for 7 consecutive days on alternate weeks (weeks 1, 3, and 5) during chemoradiation.
Cisplatin 40 mg/m² intravenously, once weekly during EBRT (5 weeks total).
External Beam Radiotherapy (EBRT) 45 Gy in 25 fractions, delivered as one fraction per day, over 5 weeks.

| Brachytherapy (BT) | Scheduled after completion of EBRT. Common schedules include: • 28 Gy in 4 fractions (High-Dose-Rate) • 34 Gy in 2 fractions (Pulsed-Dose-Rate) |

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this clinical approach, here is a detailed breakdown of the methodology.

  • Patient Population: The CRAIN trial enrolls women (aged ≥16) with newly diagnosed, histologically proven cervical cancer (squamous cell carcinoma or adenocarcinoma), stages IB2 to IIIC1, who are suitable for radical treatment with radiotherapy and cisplatin. Patients must have an ECOG Performance Status of 0-1 [1].
  • Tolinapant Administration: The starting dose level in the trial is 90 mg. Other dose levels under investigation include 60 mg, 120 mg, 150 mg, and 180 mg. The drug is administered on an outpatient basis [1].
  • Dose-Limiting Toxicity (DLT) Assessment: The DLT assessment period is critical and spans 12 weeks from the start of treatment. Events considered DLTs include, but are not limited to [1]:
    • Grade 4 neutropenia lasting ≥7 days.
    • Grade 3 or 4 febrile neutropenia or thrombocytopenia.
    • Any other Grade 3 or 4 adverse event judged to be related to Tolinapant.
  • Primary Objective: The trial's primary goal is to establish the Maximum Tolerated Dose (MTD) and determine the Recommended Phase II Dose (RP2D) of Tolinapant in combination with CRT [1].

The workflow below illustrates the sequential and concurrent timing of each treatment modality in this combination therapy.

G Start Start of Treatment W1 Week 1 Start->W1 W2 Week 2 W3 Week 3 W4 Week 4 W5 Week 5 Post Post-EBRT EBRT EBRT (45 Gy / 25 fractions) Cisplatin Weekly Cisplatin (40 mg/m²) Tolinapant Tolinapant (1 week on, 1 week off) Brachy Brachytherapy Boost

Mechanism of Action and Rationale

The rationale for combining Tolinapant with chemoradiotherapy is rooted in overcoming apoptosis evasion, a hallmark of cancer.

  • IAP Antagonism: Tolinapant is a non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP). These proteins are often overexpressed in cancer cells, promoting tumor survival, progression, and conferring resistance to therapy [1] [2].
  • Synergy with CRT: Preclinical studies in cervical cancer models showed that Tolinapant causes cIAP1 depletion and induces apoptosis. This effect was significantly enhanced when combined with radiation and cisplatin, leading to greater inhibition of tumor growth and enhanced survival compared to CRT alone [1].
  • Immune Modulation: An additional putative mechanism is the downregulation of NF-κB, a key pro-survival and inflammatory pathway regulator in cervical cancer. Furthermore, studies in head and neck cancer models suggest Tolinapant combined with radiation can induce a burst of activated CD8+ T cells, pointing to a potential immune-mediated component of its anti-tumor effect [1] [3].

The diagram below illustrates how Tolinapant enhances cell death in combination with radiotherapy and chemotherapy.

G cluster_cancer_cell Cancer Cell CRT ChemoRadiotherapy (Cisplatin + Radiation) IAPs Overexpressed IAPs (cIAP1/2, XIAP) CRT->IAPs Induces T Tolinapant T->IAPs Antagonizes & Degrades Death Caspase Activation & Apoptosis T->Death Sensitizes Apoptosis Inhibition of Apoptosis (Tumor Survival) IAPs->Apoptosis Promotes

References

Application Notes and Protocols: Tolinapant with Weekly Cisplatin and Concurrent Radiotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

The combination of Tolinapant, a novel oral inhibitor of apoptosis protein (IAP) antagonist, with established chemoradiotherapy regimens represents a promising strategy to overcome treatment resistance and improve outcomes in locally advanced cancers. The rationale for this combination is rooted in the synergistic induction of apoptosis. While concurrent chemoradiotherapy with weekly Cisplatin (40 mg/m²) serves as a standard-of-care cytotoxic foundation in several malignancies, its efficacy is often limited by pathological evasion of apoptosis [1] [2]. Tolinapant targets this resistance mechanism by blocking cIAP1, cIAP2, and XIAP, thereby sensitizing tumor cells to cisplatin- and radiation-induced cell death [1] [3]. Preclinical studies in cervical carcinoma and head and neck squamous cell carcinoma (HNSCC) models demonstrated that the addition of Tolinapant to cisplatin and radiation significantly enhanced tumor growth inhibition and apoptosis, providing a strong justification for clinical translation [1].

Quantitative Data Summary

The following tables summarize key efficacy, safety, and dosing data from available clinical trials investigating the Tolinapant combination.

Table 1: Summary of Clinical Trials Incorporating Tolinapant and Cisplatin-based Therapy

Trial Name / Reference Phase Cancer Type Patient Population Key Treatment Components
CRAIN [1] Ib Cervical Cancer Newly diagnosed, locally advanced Tolinapant (escalating doses) + Cisplatin (40 mg/m² weekly) + EBRT + Brachytherapy
Emory University [3] [4] Early Head and Neck Cancer Previously untreated, locally advanced, cisplatin-ineligible Tolinapant (180 mg or 90 mg) + Definitive Radiotherapy (70 Gy in 35 fractions)
Feasibility Study [5] II Nasopharyngeal Carcinoma Newly diagnosed Cisplatin (40 mg/m² weekly) + IMRT (without Tolinapant)

Table 2: Efficacy and Safety Outcomes from Clinical Trials

Trial / Reference Efficacy Outcomes Safety and Tolerability

| CRAIN (Cervical) [1] | Primary objective: Establish MTD and RP2D. Secondary: Safety, tolerability, and response rate. | DLTs included: Grade 4 neutropenia ≥7 days; Grade 3/4 febrile neutropenia; Grade 3/4 thrombocytopenia. | | Emory (HNSCC) [3] | At median 13.8 mos follow-up: 70% (7/10) patients disease-free. 2 pts developed distant metastases. | Well-tolerated. Common AEs: Radiodermatitis, fatigue, dysphagia, pain, dysgeusia, dry mouth. No tolinapant dose de-escalation required. | | Nasopharyngeal Study [5] | 1-yr OS: 95.5%; LRC: 95.5%; DMFS: 100%. 21/22 pts (95.5%) completed all 6 cisplatin cycles. | Acute toxicities generally mild/moderate. Grade 3 stomatitis: 27%. No renal impairment. |

Detailed Experimental Protocols

Protocol: CRAIN Trial (Phase Ib, Cervical Cancer)

This protocol characterizes the safety and initial efficacy of Tolinapant combined with standard cisplatin-based chemoradiotherapy [1].

  • 3.1.1 Patient Selection

    • Inclusion Criteria: Women aged ≥16 years with newly diagnosed, histologically proven adenocarcinoma or squamous cell carcinoma of the cervix, stages IB2 to IIIC1 (FIGO 2018). Patients must have an ECOG Performance Status of 0-1 and be suitable for radical radiotherapy and cisplatin.
    • Exclusion Criteria: Active infection, significant cardiovascular disease, uncontrolled major illness, prior pelvic radiotherapy, and concurrent use of other investigational agents.
  • 3.1.2 Treatment Schedule and Dosing

    • Radiotherapy:
      • External Beam Radiotherapy (EBRT): 45 Gy in 25 daily fractions over 5 weeks.
      • Brachytherapy: Following EBRT, using standard schedules (e.g., 28 Gy in 4 fractions with High-Dose-Rate).
    • Chemotherapy:
      • Cisplatin: 40 mg/m² administered intravenously once per week during EBRT (for up to 5-6 cycles).
    • Investigational Drug:
      • Tolinapant: Administered orally in fixed-dose capsules on an outpatient basis. Dosing is daily for seven consecutive days on alternate weeks (weeks 1, 3, and 5 of chemoradiation).
      • Dose Escalation: The tested dose levels are 60 mg, 90 mg (starting dose), 120 mg, 150 mg, and 180 mg.
  • 3.1.3 Key Assessments and Endpoints

    • Primary Endpoint: Incidence of Dose-Limiting Toxicities (DLTs) during the first 12 weeks of treatment to establish the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).
    • Secondary Endpoints: Safety and tolerability (graded by CTCAE v5.0), response rate (assessed by RECIST v1.1), and impact on the delivery of planned chemoradiotherapy.
    • Translational Objectives: Pharmacokinetic (PK) profiling of Tolinapant, assessment of biomarker dynamics (e.g., IAP levels, NF-κB signaling), and evaluation of immune cell activation in blood and tissue samples.
Protocol: Tolinapant with Radiotherapy in Cisplatin-Ineligible HNSCC

This protocol evaluates Tolinapant as a radiation sensitizer in patients who are not candidates for cisplatin [3] [4].

  • 3.2.1 Patient Selection

    • Inclusion Criteria: Patients with previously untreated, locally advanced HNSCC who are cisplatin-ineligible. Criteria for ineligibility include age ≥70 with comorbidities, pre-existing Grade ≥1 peripheral neuropathy, hearing loss, or reduced renal function (creatinine clearance >30 but <50 mL/min).
    • Exclusion Criteria: Distant metastases, prior head and neck irradiation, active second malignancy requiring therapy, uncontrolled cardiovascular disease, or systemic corticosteroids >20 mg daily prednisone equivalent.
  • 3.2.2 Treatment Schedule and Dosing

    • Radiotherapy: Intensity-Modulated RT (IMRT) or proton therapy to a total dose of 70 Gy in 35 fractions over 6-7 weeks.
    • Investigational Drug:
      • Tolinapant: 180 mg orally daily for 7 days during weeks 1, 3, 5, and 7 of radiotherapy. A dose de-escalation to 90 mg is permitted for managing toxicity.
  • 3.2.3 Key Assessments and Endpoints

    • Primary Objective: Safety and tolerability of the combination.
    • Secondary Objectives: Preliminary efficacy measured by locoregional control, 2-year progression-free survival (PFS), and 2-year overall survival (OS).
    • Exploratory Objectives: Immunological changes in the tumor microenvironment and peripheral blood, including CD8+ T cell activation and FADD expression.

Signaling Pathways and Workflow

The therapeutic synergy of this combination arises from targeting complementary apoptotic pathways. The diagram below illustrates the underlying molecular mechanism.

G cluster_resistance Resistance Mechanism (Overcome by Tolinapant) Cisplatin Cisplatin (Chemotherapy) DNA_Damage DNA Damage Cisplatin->DNA_Damage Induces Radiation Radiation Therapy Radiation->DNA_Damage Induces Apoptotic_Signal Strong Apoptotic Signal DNA_Damage->Apoptotic_Signal Caspase_Activation Caspase-8, -9 Activation Apoptotic_Signal->Caspase_Activation Apoptosis Cancer Cell Apoptosis Caspase_Activation->Apoptosis Executes IAPs IAPs (cIAP1/2, XIAP) Caspase_Block Caspase Inhibition (Apoptosis Blocked) IAPs->Caspase_Block Promotes Tolinapant Tolinapant (IAP Antagonist) Tolinapant->IAPs Antagonizes Caspase_Block->Apoptosis Inhibits

Diagram 1: Mechanism of Synergistic Apoptosis Induction. Cisplatin and Radiation cause DNA damage, initiating a strong apoptotic signal and caspase activation. Cancer cells often resist this by overexpressing IAPs, which block caspase function. Tolinapant binds to and antagonizes IAPs, relieving this inhibition and restoring the cell's ability to undergo apoptosis.

The overall workflow for implementing and monitoring this combination therapy in a clinical trial setting is outlined below.

G Patient Patient Selection & Staging Screening Baseline Assessments: - Imaging (CT/MRI) - Lab Tests (Renal, CBC) - Audiogram - Tumor Biopsy Patient->Screening Treatment Treatment Cycle (5-7 Weeks) Screening->Treatment RT Radiotherapy: Daily Fractions Treatment->RT Weekly Weekly Cisplatin (40 mg/m² IV) Treatment->Weekly Toli Tolinapant PO (Weeks 1, 3, 5) Treatment->Toli Monitoring Weekly Monitoring: - Toxicity (CTCAE) - Lab Values - Weight/Nutrition RT->Monitoring Weekly->Monitoring Toli->Monitoring Monitoring->Treatment Adjust/Support FollowUp Post-Treatment Follow-up Monitoring->FollowUp Analysis Data Analysis: - Efficacy (RECIST) - Safety (DLTs) - Biomarkers FollowUp->Analysis

Diagram 2: Clinical Trial Workflow for Combination Therapy. The protocol begins with careful patient selection and baseline assessments. During the 5-7 week treatment phase, radiotherapy, weekly cisplatin, and cyclic Tolinapant are administered concurrently. Patients undergo rigorous weekly safety and efficacy monitoring, with follow-up and data analysis to determine clinical and biological outcomes.

Discussion and Future Directions

Early-phase trials indicate that the combination of Tolinapant with weekly cisplatin and radiotherapy is feasible and has a manageable safety profile. The CRAIN trial is pivotal in defining the RP2D for this triple combination in cervical cancer [1]. Furthermore, the activity of Tolinapant with radiotherapy alone in cisplatin-ineligible HNSCC patients suggests its potential as a potent radiosensitizer, making the case for its evaluation with less intensive chemotherapy regimens [3].

Critical considerations for future research include:

  • Optimal Sequencing: The scheduling of Tolinapant (e.g., alternate weeks) relative to chemoradiotherapy cycles needs further optimization to maximize synergy and minimize overlapping toxicities [1] [3].
  • Biomarker Development: Identifying predictive biomarkers is crucial. Tumor expression of IAPs, FADD, or components of the NF-κB pathway may help identify patient populations most likely to benefit from this therapy [1] [3].
  • Combination with Immunotherapy: Given preclinical evidence that IAP antagonism can enhance anti-tumor immunity, future phase II/III trials should explore adding immune checkpoint inhibitors to this backbone [3].

References

Tolinapant dose limiting toxicities management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the most common DLTs observed with Tolinapant? The most common DLTs identified in clinical trials are Grade 3 or higher increased lipase (with or without increased amylase) [1]. Other notable severe (Grade ≥3) treatment-related adverse events include anemia and lymphopenia [1].

  • What is the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)? In a Phase 1 study of patients with advanced solid tumors and lymphomas, the MTD was determined to be 210 mg/day, and the RP2D was set at 180 mg/day [1].

  • How should Tolinapant-induced toxicities be managed? The primary management strategy for DLTs is dose interruption and modification. In the pivotal Phase 1 trial, dosing was stopped due to DLTs at 270 mg/day, and the dose was reduced for subsequent patients [1]. Adherence to the defined RP2D of 180 mg/day is crucial for minimizing risks.

  • What are the common, lower-grade adverse events researchers should anticipate? The most frequent treatment-related adverse events are generally low-grade and include fatigue (33%), vomiting (31%), and nausea (27%) [1]. Proactive monitoring and supportive care for these symptoms are recommended.

Summary of Tolinapant DLTs and Dosing

The table below summarizes the key quantitative data on DLTs and established doses from clinical trials.

Aspect Details
Maximum Tolerated Dose (MTD) 210 mg/day [1]
Recommended Phase 2 Dose (RP2D) 180 mg/day [1]
Key Dose-Limiting Toxicities (DLTs) Grade 3 or 4 increased lipase/amylase; Grade 3 or 4 febrile neutropenia; Grade 3 or 4 thrombocytopenia; Other related Grade 3/4 adverse events [1] [2]
Common Treatment-Related Adverse Events Fatigue (33%), Vomiting (31%), Nausea (27%) [1]
Other Notable Grade ≥3 Events Anemia (13%), Increased lipase (11%), Lymphopenia (9%) [1]

Experimental Protocol for DLT Assessment

For researchers designing preclinical or clinical studies, the following methodology outlines how DLTs are typically assessed for Tolinapant, based on the protocol from the CRAIN Phase 1b trial [2].

  • DLT Assessment Period: 12 weeks from the start of treatment.
  • Definition of DLTs: The following events are considered DLTs if assessed as definitely or probably related to Tolinapant:
    • Grade 4 neutropenia lasting ≥ 7 days.
    • Grade 3 or 4 febrile neutropenia.
    • Grade 3 or 4 neutropenia with concurrent, bacteriologically proven sepsis.
    • Grade 3 or 4 thrombocytopenia.
    • Any other Grade 3 or 4 non-hematological adverse event (with some exceptions for standard chemoradiotherapy side effects).
    • Death due to a treatment-related adverse event.
  • Clinical Judgment: The final determination of a DLT relies on clinical judgment, even if an event meets the predefined criteria [2].

Tolinapant Mechanism and Toxicity Pathway

The diagram below illustrates the mechanism of action of Tolinapant and the postulated pathway leading to its dose-limiting toxicities.

architecture cluster_mechanism Mechanism of Action (Targeted) cluster_toxicity Putative Toxicity Pathway (Off-Target) Tolinapant Tolinapant IAPs IAP Proteins (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes Inflammatory_Pathways Activation of Inflammatory Pathways Tolinapant->Inflammatory_Pathways Potential Activation Apoptosis_Inhibition Inhibition of Apoptosis IAPs->Apoptosis_Inhibition Promotes Cellular_Damage Cellular Damage in Healthy Tissues Inflammatory_Pathways->Cellular_Damage Clinical_Toxicities Clinical Dose-Limiting Toxicities Cellular_Damage->Clinical_Toxicities Lipase_Release ? Lipase Release from Pancreas Cellular_Damage->Lipase_Release Lipase_Release->Clinical_Toxicities

References

Tolinapant combination therapy toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Category Specific Question & Brief Answer

| General Combination Therapy | Q: What is the rationale for combining Tolinapant with other agents? A: Preclinical data suggests that combining Tolinapant with a hypomethylating agent (HMA) like decitabine may have synergistic activity. Decitabine can re-express genes critical for necroptosis, potentially enhancing Tolinapant's anti-tumor effect in T-cell lymphoma models [1]. | | Toxicity & Safety Profile | Q: What is the safety profile of Tolinapant monotherapy? A: In a phase 2 trial, single-agent Tolinapant had a manageable safety profile. The most common treatment-emergent adverse events included increased lipase, rash, and increased amylase. Severe (Grade ≥3) toxicities were less common [2]. | | Toxicity & Safety Profile | Q: What is the safety rationale for combining Tolinapant with oral decitabine/cedazuridine? A: This combination is considered because there are minimal overlapping toxicities between the drugs and no expected drug-drug interactions, which could help in managing overall toxicity [1]. | | Clinical Trial Design | Q: How are doses for Tolinapant combination therapy determined to minimize toxicity? A: Phase 1 trials use specific designs to find the Recommended Phase 2 Dose (RP2D). The primary goal is to assess safety and identify the maximum tolerated dose by monitoring for Dose-Limiting Toxicities (DLTs) over a defined period [1] [3]. |

Toxicity Data from Clinical Trials

The following tables summarize key toxicity data from clinical trials to inform your risk assessment and monitoring plans.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Tolinapant Monotherapy (Phase 2 ASTX660-01 Trial) [2]

Adverse Event (Any Grade) Incidence in PTCL Patients (n=99) Incidence in CTCL Patients (n=51)
Increased Lipase 35.4% 37.3%
Rash 26.3% 25.5%
Increased Amylase 27.3% 23.5%
Fatigue 16.2% Information Not Specific
Increased AST 16.2% 15.7%
Increased ALT 15.2% 15.7%
Diarrhea 10.1% 17.6%

Table 2: Common Grade 3 or Higher TEAEs and Dose-Limiting Toxicity (DLT) Criteria [3] [2]

Toxicity of Interest Frequency (All PTCL & CTCL Patients) DLT Criteria (Typically Grade 3 or 4)
Increased Lipase (Grade ≥3) 15.3% Any other Grade 3 or 4 AE judged related to Tolinapant.
Rash (Grade ≥3) 10.7% -
Increased Amylase (Grade ≥3) 6.7% -
Hematological Toxicities (Grade ≥3) 4.0% - 4.7% Grade 4 neutropenia ≥7 days; Grade 3/4 febrile neutropenia; Grade 3/4 thrombocytopenia.

Experimental Protocols for Toxicity Management

Here are detailed methodologies for key experiments and monitoring procedures cited in the clinical trials.

Protocol 1: Safety and Dose-Finding for a New Combination Therapy

This methodology is based on the This compound-03 (NCT05403450) phase 1/2 trial design [1].

  • 1. Objective: The primary aim of the Phase 1 part is to assess the safety and identify the Recommended Phase 2 Dose (RP2D) of Tolinapant in combination with oral decitabine/cedazuridine.
  • 2. Patient Population: Patients with relapsed/refractory PTCL who have received at least two prior systemic therapies.
  • 3. Study Design:
    • Lead-in Phase: A small group of patients receives oral decitabine/cedazuridine alone to confirm the tolerability of the MDS-approved regimen in a PTCL population.
    • Randomized Phase: Subjects are then randomized to either oral decitabine/cedazuridine alone or the combination with Tolinapant.
    • Dose Escalation: In the combination arm, the dose of Tolinapant is escalated through pre-specified levels. Dose escalation decisions are guided by emerging safety data and review by a Safety Review Committee.
  • 4. Endpoint Assessment:
    • Dose-Limiting Toxicities (DLTs): These are closely monitored during the first cycle (or a defined DLT assessment period, e.g., 12 weeks in the CRAIN trial [3]). Events considered DLTs include Grade 4 neutropenia lasting ≥7 days, Grade 3/4 febrile neutropenia, Grade 3/4 thrombocytopenia, and any other Grade 3/4 non-hematological event considered related to the study drug [3].
    • Safety: All adverse events are recorded and graded according to CTCAE criteria.
Protocol 2: Monitoring for Specific Adverse Events

This protocol is synthesized from the observed toxicity profiles in published trials [3] [2].

  • 1. Pancreatic Enzyme Elevation:
    • Monitoring: Schedule regular measurements of serum amylase and lipase levels at baseline and before each cycle of therapy.
    • Action: As elevations are often asymptomatic, treatment continuation may be possible with close monitoring. For symptomatic pancreatitis, treatment interruption and appropriate medical management are required.
  • 2. Rash and Cutaneous Toxicity:
    • Monitoring: Perform regular skin examinations. Severe cutaneous reactions are more common in patients with CTCL [2].
    • Action: For mild to moderate rash, supportive care with topical corticosteroids and antihistamines may be sufficient. For severe rash, dose interruption or reduction should be considered.
  • 3. Hematological Toxicity:
    • Monitoring: Obtain complete blood counts (CBC) with differential at baseline and before each cycle.
    • Action: Monitor for neutropenia and thrombocytopenia. Use growth factor support (e.g., G-CSF) as per institutional guidelines for neutropenia. Transfuse platelets as needed.

Experimental Workflow & Pathway Diagrams

The following diagrams, created with Graphviz, illustrate the key workflows and decision pathways for managing Tolinapant combination therapy.

Diagram 1: Toxicity Management Clinical Decision Pathway

This diagram outlines the workflow for monitoring and managing adverse events during therapy.

ToxicityManagementPathway cluster_G1 Grade 1-2 cluster_G2 Grade 2 (Persistent) cluster_G3 Grade 3-4 Start Patient on Tolinapant Combination Therapy RoutineMonitoring Routine Monitoring: - Blood Tests (CBC, Amylase/Lipase) - Physical Exam Start->RoutineMonitoring RoutineMonitoring:s->RoutineMonitoring:s  No AE   AEAssess Adverse Event (AE) Occurs RoutineMonitoring->AEAssess AE Detected GradeCheck Assess AE Severity (CTCAE Grading) AEAssess->GradeCheck G1Action Continue Therapy + Supportive Care GradeCheck->G1Action G2Action Consider Dose Interruption/Reduction GradeCheck->G2Action G3Action Hold Therapy Manage Medically Report as DLT GradeCheck->G3Action Resolved Resume Therapy (at same or reduced dose) G1Action->Resolved Resolves G2Action->Resolved Resolves G3Action->Resolved Resolves to Grade ≤1 DC Permanently Discontinue G3Action->DC Does not resolve or recurs

Diagram 2: Rationale for Tolinapant + Decitabine Synergy

This diagram illustrates the proposed biological mechanism behind the combination therapy.

CombinationRationale OralDecitabine Oral Decitabine/Cedazuridine (Hypomethylating Agent) GeneReexpression Re-expression of Necroptosis Pathway Genes OralDecitabine->GeneReexpression Induces Tolinapant Tolinapant (IAP Antagonist) IAPInhibition Inhibition of cIAP1/2 & XIAP Tolinapant->IAPInhibition Antagonizes SynergisticEffect Synergistic Anti-Tumor Activity: Enhanced Cancer Cell Death GeneReexpression->SynergisticEffect Primes Cell for Death IAPInhibition->SynergisticEffect Removes Apoptosis Block

References

Tolinapant matrix effects LC-MS/MS minimization

Author: Smolecule Technical Support Team. Date: February 2026

Validated Experimental Protocol

This detailed methodology for quantifying Tolinapant in human plasma is designed to minimize matrix effects [1] [2].

Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Use 50 µL of human plasma.
  • Add Internal Standard: Add a working solution of d4-tolinapant to all samples except double blanks.
  • Dilute: Add 100 µL of water.
  • Extract: Add 700 µL of methyl tert-butyl ether (MTBE).
  • Mix: Vortex for 3 minutes (starting at 1500 rpm and increasing to 1800 rpm).
  • Separate: Centrifuge at 2500 rpm for 5 minutes.
  • Evaporate: Transfer a 100 µL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen at 35°C.
  • Reconstitute: Reconstitute the dried extract in acetonitrile:water (10:90, v/v) containing 0.2% formic acid.

LC-MS/MS Analysis

  • Analytical Column: Acquity BEH C18 (1.7 µm, 50 mm × 2.1 mm i.d.)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient:
    • 0.0-0.2 min: 15% B (isocratic)
    • 0.2-1.0 min: 15% to 50% B
    • 1.0-1.5 min: 50% to 95% B
    • 1.5-2.2 min: 95% B (hold)
    • 2.2-2.45 min: 95% to 15% B
    • 2.45-3.4 min: 15% B (re-equilibrate)
  • Flow Rate: 0.6 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometry:
    • Ionization: Positive turbo ion spray
    • Mode: Multiple Reaction Monitoring (MRM)
    • Tolinapant transition: m/z 540.5 → 439.3
    • d4-Tolinapant (IS) transition: m/z 554.5 → 443.3

The following diagram illustrates the complete experimental workflow.

workflow start Plasma Sample (50 µL) step1 Add Internal Standard (d4-Tolinapant) start->step1 step2 Dilute with Water (100 µL) step1->step2 step3 Liquid-Liquid Extraction with MTBE (700 µL) step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Collect Supernatant & Evaporate step4->step5 step6 Reconstitute in Mobile Phase step5->step6 step7 LC-MS/MS Analysis step6->step7

Method Validation & Performance Data

The method was validated per FDA guidelines. The table below summarizes key performance metrics related to matrix effects and precision [1] [2].

Validation Parameter Result / Value Description / Implication
Linear Range 1 – 500 ng/mL Broad quantitative range (r² = 0.999)
Precision (Intra- & Inter-day) < 11.4% CV Acceptable reproducibility across runs
Matrix Effect (Normalized) Negligible Minimal ion suppression/enhancement due to effective use of IS
Mean Recovery 85.1 – 94.4% High and consistent extraction efficiency

Frequently Asked Questions

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) critical for this method? The use of d4-tolinapant is the most important factor for controlling matrix effects [2]. The SIL-IS has nearly identical chemical and physical properties to the analyte, so it co-extracts and co-elutes with tolinapant. Any ion suppression or enhancement from the plasma matrix will affect both the analyte and the IS similarly. By using the peak area ratio (analyte/IS) for quantification, these variations are effectively compensated, ensuring accuracy and precision.

Q2: Can I use a different extraction technique, like solid-phase extraction (SPE) or protein precipitation (PPT)? The validated method uses liquid-liquid extraction (LLE) with MTBE, which was proven to provide high recovery and negligible matrix effects [1] [2].

  • Protein Precipitation (PPT) is simpler but often leads to dirtier final extracts because it precipitates all proteins and related materials, potentially increasing matrix effects and requiring more instrument maintenance [3].
  • Solid-Phase Extraction (SPE) can be used and may offer clean-up for other analytes [2], but the LLE protocol described here is optimized, effective, and often more cost-effective.

Q3: What should I do if I suspect matrix effects in my lab's setup? To investigate matrix effects in your own implementation, you can perform a post-extraction addition experiment:

  • Prepare two sets of samples from six different lots of blank plasma.
  • Set A: Spike tolinapant and IS into blank plasma before extraction.
  • Set B: Extract blank plasma first, then spike tolinapant and IS into the final extracted solution (post-extraction).
  • Compare the MS responses (peak areas) of Set A and Set B. A significant difference indicates the presence of matrix effects, which the internal standard should correct for [2].

The core strategy of using a stable isotope-labeled internal standard with optimized liquid-liquid extraction and chromatography is highly effective for controlling matrix effects in Tolinapant bioanalysis.

References

Tolinapant inter-day coefficient of variation improvement

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant: Technical Profile

The table below summarizes the core characteristics of Tolinapant as gathered from the latest research:

Attribute Description
Other Name(s) ASTX660 [1] [2]
Mechanism of Action Non-peptidomimetic dual antagonist of cellular IAPs (cIAP1/2) and X-linked IAP (XIAP) [1] [2].
Primary Effect Induces cancer cell death and enhances immune cell activity, particularly in a TNF-α-dependent manner [1].
Relevant Pathways Intrinsic (mitochondrial) and Extrinsic apoptosis pathways [3].

Experimental Protocols from Literature

While exact lab protocols are not detailed, recent studies describe specific methodologies for using Tolinapant in combination with cell therapies. You can adapt these conceptual workflows for your experiments.

Protocol: Enhancing Cell Therapy Anti-Tumor Activity In Vitro

This methodology is based on a 2025 study investigating Tolinapant combined with CAR-T, TCR-T, or CAR-NK cells [1].

G cluster_0 Critical Experimental Factor A Seed target cancer cells (e.g., HNSCC, Lymphoma) B Add effector cells: CAR-T, TCR-T, or CAR-NK cells A->B C Co-administer Tolinapant (Typical research concentration: ~1µM) B->C D Incubate for 24-72 hours (Key: Process is TNF-α dependent) C->D E Assay for cell death & cytokine release D->E Factor Presence of TNF-α (Secreted by effector cells) D->Factor

Key Experimental Notes:

  • TNF-α Dependency: The cell death of antigen-negative cancer cells (bystander effect) is specifically induced by TNF-α secreted from the effector cells in the presence of Tolinapant [1].
  • Assay Endpoints: The study measured enhanced tumor cell killing and faster expansion of the stimulated CAR-T cells [1].
Protocol: Combination with Radiotherapy

This approach is based on an early-phase clinical trial in head and neck cancer, which can inform in vivo study design [4].

G cluster_0 Key Measurable Outcome A Establish patient-derived xenograft (PDX) or syngeneic mouse models B Administer Tolinapant orally (Clinical dose: 90mg or 180mg/day) A->B C Deliver focal radiotherapy (Clinical regimen: 70 Gy in 35 fractions) B->C B->C Concurrent administration D Monitor for immunomodulatory effects C->D E Analyze T-cell proliferation & tumor control D->E Outcome Proliferation of activated (CD38+HLA-DR+) CD8+ T cells D->Outcome

Key Experimental Notes:

  • T-cell Activation: In the clinical trial, blood samples showed a burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes in 40% of patients, providing a key biomarker for immune response [4].
  • Safety Profile: The combination was well-tolerated, with adverse events similar to standard chemoradiation (e.g., radiodermatitis, fatigue, dysphagia) [4].

Frequently Asked Questions for Troubleshooting

Q1: The anti-tumor effect of my cell therapy is not being enhanced by Tolinapant. What could be wrong?

  • Verify TNF-α presence: The synergistic effect is highly dependent on TNF-α. Ensure your co-culture system allows for sufficient TNF-α secretion from the effector cells. Consider measuring TNF-α levels in the supernatant [1].
  • Check antigen expression: The direct tumor killing effect requires antigen-positive target cells. Confirm that your target cell line expresses the antigen recognized by your CAR-T or TCR-T cells [1].

Q2: My in vivo model shows no significant benefit from adding Tolinapant to radiotherapy. How can I improve the model?

  • Monitor immune activation: The effect is partly immunomodulatory. Analyze tumor infiltrating lymphocytes (TILs) and particularly look for an increase in activated CD8+ T cells (CD38+, HLA-DR+), as this was a key finding in the clinical trial [4].
  • Confirm apoptosis pathway activity: The mechanism relies on functional apoptotic machinery. Validate that your model has intact intrinsic and extrinsic apoptosis pathways, as their dysregulation can cause resistance [3] [5].

Key Insights for Experimental Design

  • Dual Mechanism: Tolinapant works through a dual mechanism: directly inducing cancer cell death and modulating the immune system by enhancing T-cell activity. Your experimental design should account for both aspects [1] [2].
  • Broader Application: While initially developed for T-cell lymphomas, preclinical data supports its use in solid tumors like Head and Neck Squamous Cell Carcinoma (HNSCC), especially in combination with radiotherapy or cell therapies [1] [4].

References

managing Tolinapant fatigue vomiting nausea side effects

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant Safety Profile & Management Guide

Mechanism of Action Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). By promoting apoptosis and inducing necroptosis in T-cell lymphoma models, it has shown clinical activity in relapsed/refractory lymphomas [1].

Summary of Common Adverse Events The table below summarizes the most frequent treatment-related adverse events (AEs) from the phase 1/2 clinical trial (NCT02503423). Data is primarily from patients with relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL) receiving the recommended Phase 2 dose (RP2D) of 180 mg daily on a weekly schedule [2] [1].

Adverse Event All Grades Incidence (PTCL) All Grades Incidence (CTCL) Grade 3+ Incidence (Pooled) Notes / Management Context
Increased Lipase 35.4% [2] 37.3% [2] 15.3% [2] Often asymptomatic; monitor levels.
Rash 26.3% [2] 25.5% [2] 9% [2] More common in CTCL; manage supportively.
Increased Amylase 27.3% [2] 23.5% [2] 6.7% [2] Often asymptomatic; monitor levels.
Fatigue 16.2% [2] Information missing Information missing Reported in phase 1; most were low grade [3].
Increased ALT 15.2% [2] 15.7% [2] Information missing Information missing
Increased AST 16.2% [2] 15.7% [2] Information missing Information missing
Diarrhea 10.1% [2] 17.6% [2] 0% (G3+) [1] Mostly low grade; manage supportively.
Nausea 9.1% [2] 11.8% [2] 0% (G3+) [1] Mostly low grade; manage supportively.
Vomiting Information missing Information missing 0% (G3+) [1] Reported in phase 1; most were low grade [3].

Dose-Limiting Toxicities (DLTs) & Maximum Tolerated Dose (MTD)

  • MTD: The Maximum Tolerated Dose was established at 210 mg/day in the phase 1 study [3].
  • RP2D: The Recommended Phase 2 Dose is 180 mg/day [2] [3] [1].
  • Primary DLT: The dose-limiting toxicity observed was Grade 3 increased lipase, with or without increased amylase [3].

Frequently Asked Questions for Clinical Trial Protocols

What is the recommended schedule for administering Tolinapant? The established schedule in the phase 2 trial is 180 mg taken orally once daily on Days 1-7 and 15-22 of each 28-day cycle [2] [1]. This "one week on, one week off" approach helps manage chronic toxicity.

How should pancreatic enzyme elevation be managed?

  • Monitoring: Regular monitoring of serum lipase and amylase is recommended.
  • Asymptomatic Elevation: Asymptomatic, grade 3 or 4 elevations in lipase or amylase were the most common higher-grade lab abnormalities but did not always require treatment interruption [2] [1].
  • Symptomatic Pancreatitis: This is a rare but serious AE. In the phase 2 study, Grade 4 pancreatitis was identified in 1% of patients (2 subjects) [1]. Protocols should include clear guidelines for dose holding and discontinuation in cases of confirmed pancreatitis.

What supportive care is recommended for gastrointestinal events like nausea, vomiting, and diarrhea? The clinical data indicates that nausea, vomiting, and diarrhea are typically low-grade (Grade 1-2) and can be managed with standard supportive care [1]. Prophylactic use of antiemetics at the start of each cycle should be considered per institutional standards.

Are there any unique immune-related adverse events to monitor? Yes, although less common, the following have been reported [2]:

  • Facial Nerve Disorder: Grade 2-3 events were reported in several patients.
  • Cytokine Release Syndrome (CRS): Reported in two patients within the PTCL cohort.
  • Tumor Flare: Reported in 11.8% of patients in the CTCL cohort.

Experimental Protocol & Safety Monitoring

Recommended Safety Assessments per Protocol (CRAIN Trial) The CRAIN trial protocol provides a framework for safety monitoring in combination regimens. The DLT assessment period was 12 weeks from the start of treatment, with the following events considered DLTs if related to Tolinapant [4] [5]:

  • Grade 4 neutropenia lasting ≥ 7 days.
  • Grade 3 or 4 febrile neutropenia.
  • Grade 3 or 4 thrombocytopenia.
  • Any other Grade 3 or 4 non-hematologic AE (with specific exceptions).
  • Death.

Diagram: Tolinapant Safety Monitoring & Management Pathway The following diagram outlines a logical workflow for managing key adverse events based on the clinical trial data.

cluster_lab Laboratory AEs (e.g., Lipase/Amylase) cluster_gi Gastrointestinal AEs (Nausea/Vomiting/Diarrhea) cluster_other Other Notable AEs Start Start: Adverse Event (AE) Detection LabAE Asymptomatic Grade 3/4 Elevation Start->LabAE GIAE Grade 1-2 Event Start->GIAE OtherAE Rash, Fatigue, Facial Nerve Disorder, Cytokine Release Syndrome Start->OtherAE LabManage Continue monitoring per protocol. Dose interruption per guidelines. LabAE->LabManage LabSymptomatic Symptomatic (Suspected Pancreatitis) LabAE->LabSymptomatic LabHold HOLD Dose LabSymptomatic->LabHold GIManage Provide supportive care (antiemetics, fluids). Continue treatment. GIAE->GIManage OtherManage Manage supportively. Assess for dose modification based on severity/guidelines. OtherAE->OtherManage

References

Tolinapant Trial DLT Assessment Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Trial Feature CRAIN Trial (Cervical Cancer) Head & Neck Cancer Trial
Trial Phase & Design Phase Ib, TiTE-CRM dose-escalation [1] Early-phase, single-arm [2]
Combination Treatment Standard radical chemoradiotherapy (Cisplatin + Radiotherapy) [1] Definitive Radiotherapy [2]
DLT Assessment Period 12 weeks from the start of treatment [1] [3] Not explicitly stated, but treatment was well-tolerated throughout [2]
Primary DLT Objective Establish the maximum tolerated dose and a recommended Phase II dose (RP2D) [1] Evaluate safety and feasibility of the combination [2]

Detailed DLT Assessment Protocol

For the CRAIN trial, any of the following events occurring after the first dose of Tolinapant can constitute a DLT if assessed by the investigator as definitely or probably related to Tolinapant [1] [3]:

  • Hematologic Toxicities:

    • Grade 4 neutropenia lasting ≥ 7 days.
    • Grade 3 or 4 febrile neutropenia.
    • Grade 3 or 4 neutropenia with concurrent, bacteriologically proven sepsis.
    • Grade 3 or 4 thrombocytopenia.
  • Non-Hematologic Toxicities:

    • Any other Grade 3 or 4 adverse event.
    • Death.

The assessment uses Common Terminology Criteria for Adverse Events (CTCAE) version 5 [1]. Clinical judgment is the final arbiter for categorizing a suspected DLT [1].

Experimental Workflow for DLT Assessment

The diagram below outlines the workflow for DLT assessment in a 12-week period, as used in the CRAIN trial.

Start Trial Treatment Initiation (Week 0) A1 Ongoing Adverse Event (AE) Monitoring Start->A1 A2 AE Assessment per CTCAE v5.0 A1->A2 End DLT Assessment Period Ends (Week 12) A1->End 12 Weeks Completed D Is AE definitely/probably related to Tolinapant? A2->D D->A1 No E Does AE meet DLT criteria? (e.g., Gr 4 neutropenia ≥7 days, Gr 3/4 febrile neutropenia, Other Gr 3/4 AE, Death) D->E Yes E->A1 No F Record as Dose-Limiting Toxicity (DLT) E->F Yes F->End

Rationale for the 12-Week DLT Period

The 12-week DLT assessment period in the CRAIN trial is a notable design choice. In traditional Phase I trials for cytotoxic chemotherapy, the DLT observation period is often limited to the first treatment cycle (typically 3-4 weeks) [4].

  • Capturing Later Toxicities: Modern molecularly targeted agents like Tolinapant can have different toxicity profiles, including delayed or cumulative toxicities that may not appear in the first cycle [4] [5]. A 12-week period helps capture these later-onset toxicities, leading to a more robust and safer recommended dose for future studies.
  • TiTE-CRM Design: The CRAIN trial uses a "Time-to-Event Continual Reassessment Method" (TiTE-CRM) [1]. This statistical design efficiently incorporates DLT data from patients who have not yet completed the full 12-week assessment, helping to speed up dose escalation decisions without compromising safety.

References

Tolinapant maximum tolerated dose determination

Author: Smolecule Technical Support Team. Date: February 2026

Maximum Tolerated Dose of Tolinapant

The determined MTD and recommended Phase II dose (RP2D) for Tolinapant can vary depending on the specific clinical trial and the treatment regimen being tested. The table below summarizes the key data from the available sources:

Clinical Context Dosing Schedule Maximum Tolerated Dose (MTD) Recommended Phase II Dose (RP2D) Citation
Monotherapy for Advanced Solid Tumors & Lymphomas (NCT02503423) 7 days on/7 days off in 28-day cycles 210 mg/day 180 mg/day [1]
Combination with Chemoradiotherapy for Cervical Cancer (CRAIN Trial) Daily on alternate weeks (weeks 1, 3, 5) during chemoradiation Under investigation Dose escalation ongoing [2]

Key Clinical Trial Design for MTD Determination

The following diagram illustrates the dose-escalation design used in the Phase I trial of Tolinapant monotherapy (NCT02503423), which led to the identification of the 180 mg RP2D.

Tolinapant_MTD_Workflow Start Phase I Dose Escalation (3+3 Design) A1 Cohort 1: Receive Starting Dose Start->A1 A2 DLT Evaluation Period (Monitor for Grade 3/4 AEs) A1->A2 A3 Decision: DLTs in < 1/3 of Cohort? A2->A3 B1 Dose Escalation: Enroll Next Cohort at Higher Dose A3->B1 Yes B2 Expansion: Enroll Additional Subjects at RP2D A3->B2 No (MTD/MTD-1 Reached) B1->A1 Next Cohort End RP2D Determined (180 mg/day) B2->End

Frequently Asked Questions for Researchers

  • What constitutes a Dose-Limiting Toxicity (DLT) in these trials? In the CRAIN trial, DLTs are defined as specific adverse events occurring within the first 12 weeks of treatment that are considered related to Tolinapant. These include, but are not limited to: Grade 4 neutropenia lasting ≥7 days, Grade 3 or 4 febrile neutropenia, Grade 3 or 4 thrombocytopenia, and any other Grade 3 or 4 non-hematological adverse event (with some exceptions) deemed related to the study drug [2].

  • Why are there different recommended doses for different trials? The RP2D is not an absolute fixed value but is determined within the context of a specific treatment regimen. The 180 mg dose in the monotherapy trial was established for a "7 days on/7 days off" schedule [1]. When Tolinapant is combined with other therapies like cisplatin and radiotherapy (as in the CRAIN trial), the overlapping toxicities require a fresh evaluation to find a new safe and effective dose, which is why a separate dose-escalation phase is necessary [2].

References

Validated LC-MS/MS Method for Tolinapant Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The following method was developed and validated to support Phase I/II clinical trials for Tolinapant (ASTX660) [1] [2].

Validation Parameter Result / Condition
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range 1 - 500 ng/mL (r² = 0.999) [1] [2]
Extraction Method Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether [2]
Chromatography Column Acquity BEH C18 (1.7 µM, 50 mm × 2.1 mm i.d.) [1] [2]
Mobile Phase 0.1% formic acid in water + 0.1% formic acid in acetonitrile (gradient elution) [2]
Mass Spectrometry Positive turbo ion spray ionisation; Multiple Reaction Monitoring (MRM) mode [1] [2]
Tolinapant MRM Transition 540.5 → 439.3 [2]
Internal Standard d4-tolinapant [1] [2]
Mean Extraction Recovery 85.1% - 94.4% [1] [2]
Matrix Effect Negligible [1] [2]
Intra-/Inter-day Precision (CV) < 11.4% [1] [2]

Detailed Experimental Protocol

Here is the step-by-step sample preparation and analysis procedure as described in the validated method [2]:

  • Sample Preparation: Thaw plasma samples at room temperature and vortex mix.
  • Internal Standard Addition: Add internal standard working solution (d4-tolinapant, 30–100 ng/mL) to all test samples. Add only the solvent (acetonitrile:water, 50:50 v/v) to blank samples.
  • Liquid-Liquid Extraction:
    • Add 100 µL of water and 700 µL of methyl tert-butyl ether to each sample.
    • Vortex mix for 3 minutes, starting at 1500 rpm and increasing to 1800 rpm.
    • Centrifuge the samples at 2500 rpm for 5 minutes.
  • Evaporation and Reconstitution:
    • Transfer 100 µL of the supernatant (organic layer).
    • Evaporate to dryness under a stream of nitrogen at 35°C.
    • Reconstitute the dry residue in acetonitrile:water (10:90, v/v) containing 0.2% formic acid.
  • LC-MS/MS Analysis:
    • Injection Volume: 5 µL.
    • Chromatography: Use the specified gradient elution program on the BEH C18 column at ambient temperature.
    • Detection: Perform MS detection using the stated MRM transitions for tolinapant and its internal standard.

This workflow can be visualized in the following diagram:

workflow start Plasma Sample step1 Add Internal Standard (d4-tolinapant) start->step1 step2 Liquid-Liquid Extraction (Water + Methyl tert-butyl ether) Vortex & Centrifuge step1->step2 step3 Collect Supernatant & Evaporate (Under N₂ at 35°C) step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 LC-MS/MS Analysis step4->step5

FAQs and Troubleshooting Guide

Question / Issue Explanation / Solution
The recovery of 85.1-94.4% seems low. Is this acceptable? Yes. Recovery does not need to be 100%, but it should be consistent, precise, and reproducible. This validated range of 85.1% to 94.4% is considered excellent for a bioanalytical method and indicates highly consistent extraction efficiency [1] [2].
What could cause recovery to fall outside this validated range? Inconsistent technique during the liquid-liquid extraction or evaporation steps is a common cause. Ensure the vortex mixing time and speed, as well as the nitrogen flow rate and temperature during evaporation, are strictly followed.
The method shows negligible matrix effects. Why is this important? Matrix effects can suppress or enhance the ion signal of the analyte, leading to inaccurate quantification. "Negligible matrix effects" means the method is highly selective and that co-extracted substances from plasma do not interfere with the measurement of tolinapant, ensuring the accuracy of the results [1] [2].
What is the role of the d4-tolinapant Internal Standard? The stable isotope-labeled internal standard (d4-tolinapant) corrects for variability in sample preparation (like extraction efficiency) and instrument analysis. Its nearly identical chemical properties to tolinapant mean any losses or fluctuations affect both equally, improving the precision and accuracy of the quantification.

Pathway and Optimization Context

To provide a broader context for researchers, Tolinapant is a non-peptidomimetic dual antagonist of cellular (cIAP) and X-linked (XIAP) Inhibitor of Apoptosis proteins. It promotes apoptosis (programmed cell death) in cancer cells by inhibiting these key regulatory proteins [3] [4] [5]. The following diagram outlines this core mechanism of action.

mechanism Tolinapant Tolinapant IAPs IAP Proteins (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes Apoptosis Apoptosis Induction (Programmed Cell Death) Tolinapant->Apoptosis Promotes IAPs->Apoptosis Normally Suppress

References

Tolinapant lymphopenia monitoring management

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Lymphopenia

The following table summarizes key quantitative data on lymphopenia associated with Tolinapant from a Phase 1 clinical trial [1]:

Parameter Details
Reported Incidence 9% of patients (Grade 3 or higher, treatment-related) [1].
Grade Grade 3 or higher [1].
Clinical Context Observed in a Phase 1 dose-escalation study; majority of patients had advanced solid tumors; recommended Phase 2 dose was set at 180 mg/day [1].

Monitoring and Management Protocols

Clinical trial protocols provide guidance on how to monitor for and manage hematological toxicities like lymphopenia.

  • Routine Blood Monitoring: Clinical protocols require frequent assessment of clinical laboratory values. This includes regular complete blood counts to monitor for lymphopenia and other cytopenias [1].
  • Dose-Limiting Toxicity (DLT) Criteria: In clinical trials, Grade 3 or 4 thrombocytopenia is explicitly defined as a dose-limiting toxicity (DLT). While Grade 4 neutropenia of ≥7 days is also a DLT, the specific categorization of lymphopenia as a formal DLT is not detailed in the available results [2] [3].
  • Dosing Schedule Considerations: Some trials investigate intermittent dosing (e.g., weeks on, weeks off) to manage toxicity. One case report noted that side effects like skin flare and itchiness resolved during the "off-dosing" weeks, suggesting scheduled breaks may help manage certain adverse events [4].

The flowchart below outlines the general decision-making logic for managing significant hematological adverse events like lymphopenia during Tolinapant therapy, based on clinical trial principles:

Tolinapant Adverse Event Management Logic Start Patient on Tolinapant Treatment LabMonitor Routine Blood Monitoring (CBC with differential) Start->LabMonitor AE Adverse Event (AE) Detected (e.g., Grade 3/4 Lymphopenia) LabMonitor->AE Assess Investigator Assessment: Relationship to Tolinapant? AE->Assess Assess->LabMonitor Unrelated Action Implement Management Actions Assess->Action Definitely/Probably Related DLT Meets Dose-Limiting Toxicity (DLT) Criteria? Action->DLT DLT->LabMonitor No Report Formal DLT Reported to Safety Review Committee DLT->Report Yes DoseChange Committee Recommends Dose Modification/Hold Report->DoseChange

Experimental Workflow for Immune Profiling

For researchers investigating the immunomodulatory effects of Tolinapant, the following workflow, derived from a published study, details how to profile immune cell changes in response to the drug [4]:

Tolinapant Immune Response Profiling Workflow Start Initiate Tolinapant Treatment (Note cyclical dosing) CollectBaseline Collect Pre-Treatment Samples: - Blood (PBMCs) - Tumor Biopsy Start->CollectBaseline CollectOnTreatment Collect On-Treatment Samples at defined cycles (e.g., C1, C2, C3, etc.) CollectBaseline->CollectOnTreatment e.g., Cycle 1 Day 1 AnalyzeBlood Blood Analysis: - Flow Cytometry for lymphocyte phenotyping CollectOnTreatment->AnalyzeBlood AnalyzeTissue Tissue Analysis: - Multiplex Immunofluorescence (mIF) for CD8+, CD4+, CD7- cells CollectOnTreatment->AnalyzeTissue AnalyzeMolecular Molecular Analysis: - Gene Expression (NanoString) - Cytokine/Chemokine Measurement (Luminex) CollectOnTreatment->AnalyzeMolecular Interpret Data Integration & Interpretation: - Track CD8+ T-cell infiltration - Monitor cytotoxic gene signals (CD8A, GZMA, PRF1) - Measure cytokine changes (e.g., CXCL10) AnalyzeBlood->Interpret AnalyzeTissue->Interpret AnalyzeMolecular->Interpret

Key Takeaways for Professionals

  • Monitor Closely: Lymphopenia is a known, significant side effect. Implement regular CBC monitoring as per trial protocols [1].
  • Understand the Mechanism: Tolinapant has immunomodulatory effects. Observed lymphopenia may occur in the context of broader immune system engagement, including recruitment of cytotoxic CD8+ T-cells [5] [4].
  • Follow Protocol Guidance: Adhere to specific study protocols for defining and reporting dose-limiting toxicities. Grade 3/4 cytopenias often trigger dose modifications [2] [3].

References

Tolinapant drug interaction potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Assessment Summary

The quantitative data on tolinapant's interaction potential is primarily derived from exclusion criteria of clinical trials, which provide the clearest guidance on medications to avoid.

Aspect of Assessment Key Findings & Data Clinical Context / Source
Overall Interaction Potential Manageable safety profile; no severe interactions identified in early trials [1]. Phase 1 trial in advanced cancers & lymphomas [1].
Known Metabolic Pathway CYP3A4 interaction suspected. Concomitant use of strong CYP3A4 inhibitors/inducers is prohibited within 2 weeks of trial start [2]. Trial protocol for combination therapy in Peripheral T-Cell Lymphoma (PTCL) [2].
Excluded Concomitant Therapies Prior therapy with other IAP antagonists is not permitted [3]. Trial protocol for solid tumors and lymphomas [3].
Interaction with Specific Drug Classes Use of monoclonal antibodies requires a washout period (typically 4 weeks) before starting tolinapant [3]. Trial protocol for solid tumors and lymphomas [3].

Experimental Protocols for Interaction Assessment

For researchers designing experiments to investigate tolinapant's drug interactions, the following methodologies from clinical trials can serve as a reference.

Protocol 1: Clinical DDI Study Framework

This protocol outlines the structure used in clinical trials to manage and assess potential drug interactions [3] [2].

  • Washout Periods: Mandate a washout period (e.g., 2 weeks for strong CYP3A4 inhibitors/inducers; 4 weeks for monoclonal antibodies) before initiating tolinapant.
  • Concomitant Medication Monitoring: Record all medications taken by participants throughout the trial period in a Concomitant Medications log.
  • Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points after tolinapant administration to determine its concentration-time curve (AUC), maximum concentration (Cmax), and other PK parameters.
  • Data Analysis: Compare the PK parameters of tolinapant when administered alone versus with other medications to identify any significant interactions.
Protocol 2: In Vitro Interaction Screening

This preclinical methodology is inferred from research exploring tolinapant's mechanism of action and its enhancement by other agents [4].

  • Cell Culture: Establish in vitro models using relevant cancer cell lines (e.g., colorectal cancer models like HCT116 or DLD-1).
  • Co-Culture Treatment: Co-culture cells with TNFα to mimic an inflammatory tumor microenvironment, which can sensitize cells to tolinapant.
  • Combination Exposure: Treat cells with tolinapant alone and in combination with the drug of interest (e.g., chemotherapeutics like 5-FU/oxaliplatin (FOLFOX) or targeted agents like entinostat).
  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay like CellTitreGlo [4].
  • Mechanistic Validation: Perform Western blotting to analyze changes in key proteins (e.g., downregulation of cIAP1, FLIP, cleavage of caspases, PARP) to confirm the mechanism of any observed synergistic or antagonistic effects [4].

Mechanism of Action & Interaction Context

Understanding tolinapant's mechanism is key to anticipating its interaction potential. The following diagram illustrates its core action and the context for combination therapies.

G Tolinapant Tolinapant IAPs IAPs (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes Apoptosis Induction of Apoptosis & Necroptosis IAPs->Apoptosis Inhibition ImmuneResponse Enhanced Anti-Tumor Immune Response Apoptosis->ImmuneResponse Leads to

The core mechanism involves promoting cancer cell death. Its interaction potential in combinations is context-dependent [4]:

  • Synergy with Chemotherapy: FOLFOX downregulates FLIP, enhancing tolinapant-induced apoptosis.
  • Synergy with Epigenetic Modifiers: Entinostat (HDAC inhibitor) phenocopies FOLFOX effect, also downregulating FLIP.

Troubleshooting Guide & FAQs

FAQ 1: What is the clinical evidence for tolinapant's safety in combination with other drugs? Early-phase trials show tolinapant can be safely combined with definitive radiotherapy and chemotherapy. The most common adverse events were consistent with standard chemoradiotherapy (e.g., fatigue, nausea, dysphagia), with no unexpected severe interactions reported [5] [1].

FAQ 2: Are there any specific patient populations where drug interactions with tolinapant are a greater concern? Yes, patients with specific comorbidities or conditions are excluded from trials, indicating a higher potential risk. These include [3] [2]:

  • Patients with known HIV or active Hepatitis B/C.
  • Patients with a history of, or risk for, cardiac disease.
  • Patients with significant mental illness or active substance abuse.

FAQ 3: A patient on the trial needs to start a new medication. What is the recommended action? The protocol should mandate a review of all new concomitant medications by the study's medical monitor. For drugs known to be strong CYP3A4 inhibitors/inducers, alternative medications should be sought. If unavailable, the potential risks and need for dose modification or participant withdrawal must be assessed [2].

References

Tolinapant immunomodulatory effects vs chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant's Mechanism of Action vs. Chemotherapy

Tolinapant and traditional chemotherapeutic agents work through fundamentally different mechanisms, as illustrated below.

The key distinction is that chemotherapy is broadly cytotoxic, while Tolinapant is targetedly pro-apoptotic and immunomodulatory [1] [2]. Chemotherapy agents like cisplatin cause DNA damage in all rapidly dividing cells, leading to apoptosis but also significant toxicity to healthy tissues and potential immune suppression [1]. In contrast, Tolinapant is an oral SMAC mimetic designed to specifically block Inhibitor of Apoptosis Proteins (IAPs), thereby re-activating the natural process of apoptosis in cancer cells [3] [1]. Furthermore, preclinical and clinical evidence suggests it can stimulate the immune system, a property not associated with traditional chemotherapy [3].

Available Clinical and Preclinical Data

The table below summarizes key experimental findings on Tolinapant from the available search results.

Aspect Experimental Findings for Tolinapant
Clinical Safety & Feasibility Well-tolerated in combination with definitive radiotherapy in a Phase I/II trial for HNSCC; most common adverse events were radiodermatitis, fatigue, dysphagia, pain, dysgeusia, and dry mouth [3].
Clinical Efficacy (Early Trial) At a median follow-up of 13.8 months, 70% (7 out of 10) of cisplatin-ineligible patients with locally advanced HNSCC remained free of disease [3].
Immunomodulatory Effect A burst of activated (CD38+HLA-DR+) CD8+ T lymphocytes was observed in 40% of patients during treatment [3].
Preclinical Pharmacokinetics Demonstrated oral bioavailability in rodents and non-human primates (12–34% at 5 mg/kg). Efficacy and on-target engagement (reduction of cIAP1 protein) were shown in mouse xenograft models [4].

Key Experimental Protocols

For researchers, understanding the methodology behind the data is critical. Here are the key protocols from the studies cited:

  • Clinical Trial Design (Safety & Efficacy): The early-phase trial was an open-label, single-arm study [3]. Patients with locally advanced head and neck squamous cell carcinoma (HNSCC) who were ineligible for cisplatin received Tolinapant (180 mg/day) concurrently with definitive radiotherapy (70 Gy in 35 fractions). The primary endpoints were safety and feasibility, with efficacy as a secondary endpoint. Adverse events were graded using CTCAE criteria, and disease response was assessed via follow-up [3].
  • Immunomodulatory Assessment: The immunomodulatory effect was measured using flow cytometry on patient blood samples [3]. Blood was drawn at baseline and during radiotherapy, and T-cells were analyzed for activation markers, specifically CD38 and HLA-DR on CD8+ T lymphocytes [3].
  • Preclinical Efficacy & Target Engagement: In mouse xenograft models (e.g., A375 melanoma), Tolinapant was administered orally at various dose levels (e.g., 5-20 mg/kg) to establish a dose-response relationship [4]. Reduction in cIAP1 protein levels in surrogate tissues (e.g., peripheral blood mononuclear cells from non-human primates) was used as a pharmacodynamic biomarker to confirm on-target engagement [4].

References

Tolinapant clinical activity peripheral vs cutaneous T-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The data below summarizes key findings from the phase 2 ASTX660-01 trial (NCT02503423), which evaluated single-agent tolinapant in relapsed/refractory PTCL and CTCL [1].

Parameter Peripheral T-Cell Lymphoma (PTCL) Cutaneous T-Cell Lymphoma (CTCL)
Evaluable Patients (n) 96 50
Best Overall Response Rate (ORR) 22.9% 28.0%
Complete Response (CR) Rate 9.4% 4.0%
Partial Response (PR) Rate 13.5% 24.0%
Stable Disease (SD) Rate 16.7% 52.0%
Disease Progression 60.4% 20.0%
Median Duration of Response (DOR) 6.5 months (range: 1.5-45.1) 8.8 months (range: 1.0-43.0)
Median Time to Response 56.0 days (range: 48-173) 55.5 days (range: 20-258)
Median Progression-Free Survival (PFS) 1.8 months 5.5 months
Common Any-Grade AEs ( >15%) Increased lipase (35.4%), rash (26.3%), fatigue (16.2%) Increased lipase (37.3%), rash (25.5%), diarrhea (17.6%)

Mechanism of Action and Signaling Pathway

Tolinapant is a novel, oral, non-peptidomimetic antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP) [2] [1]. Its mechanism to induce apoptosis in cancer cells can be summarized as follows:

G Tolinapant Tolinapant IAPs IAPs (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes Apoptosis Apoptosis Tolinapant->Apoptosis Induces CaspaseInhibition Caspase Inhibition (Blocked Apoptosis) IAPs->CaspaseInhibition Promotes CaspaseInhibition->Apoptosis Without inhibition

Detailed Experimental Protocol

For the phase 2 this compound-01 trial, the methodology was as follows [1]:

  • Study Design: Open-label, multi-cohort Phase 2 trial.
  • Patient Population: Patients with relapsed/refractory PTCL or CTCL post at least two prior lines of systemic therapy. Key exclusion criteria included significant cardiac disease or recent CAR-T therapy.
  • Dosing Regimen: The recommended phase 2 dose (RP2D) of oral tolinapant 180 mg was administered once daily on a cyclical schedule: Days 1-7 and 15-22 of each 28-day cycle.
  • Primary Endpoint: Overall Response Rate (ORR).
  • Assessment Criteria:
    • PTCL: Response was assessed using the 2014 Lugano classification.
    • CTCL: Response was assessed using the Global Assessment for CTCL.

Key Interpretations for Drug Development

  • Efficacy Signals: Tolinapant demonstrates clinically meaningful activity in a heavily pre-treated population. The higher rate of stable disease in CTCL (52.0%) versus PTCL (16.7%) suggests a potential differential biological effect [1].
  • Response Kinetics: Responses were observed early (first evaluation) but could occur as late as cycle 9, indicating that prolonged treatment may benefit some patients without initial response [1].
  • Biomarker Insights: In PTCL patients, post-treatment biopsies showed evidence of increased immune cell recruitment and changes in soluble immune mediators, aligning with preclinical models that suggest an immune response-based mechanism of action beyond direct apoptosis induction [1].
  • Safety Considerations: The safety profile is manageable, with rash and pancreatic enzyme elevations being notable. Drug development should include monitoring of these parameters [1].

References

Tolinapant complete regression rates syngeneic models

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant's Efficacy in Syngeneic Models

The table below summarizes the key experimental data from a syngeneic mouse model of T-cell lymphoma (TCL).

Experimental Model Treatment Key Finding (Regression) Proposed Primary Mechanism Citation
Syngeneic mouse TCL (BW5147 cells in immunocompetent AKR/J mice) Tolinapant (oral, daily) 100% complete regression (10/10 mice) by day 15; all mice remained tumor-free 30 days post-treatment. Immunomodulatory: dependent on an intact immune system. [1] [2]

This study highlights that Tolinapant's single-agent activity leading to complete regression was exclusively observed in the presence of a functional immune system. The same effect was not achievable through direct cell killing alone in immunodeficient models, underscoring a significant differentiator in its mechanism [2].

Mechanism of Action: Beyond Direct Apoptosis

Tolinapant is a potent, non-peptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and XIAP [1] [3]. Its efficacy in syngeneic models is linked to a dual mechanism:

  • Direct Pro-apoptotic Effect: Tolinapant engages its targets by antagonizing SMAC binding to XIAP and inducing the degradation of cIAP1/2. This can lead to caspase-8-dependent apoptosis, particularly in an inflammatory context (e.g., with TNFα present) [2] [4].
  • Immunomodulatory Effect: The complete regressions in syngeneic models are primarily driven by the activation of both innate and adaptive immunity. Tolinapant induces immunogenic cell death, which stimulates a robust anti-tumor immune response [1] [2]. This is supported by data from human tumor biopsies showing changes in gene expression and cytokine profiles consistent with immune activation [1].

The diagram below illustrates how Tolinapant's direct antagonism of IAPs leads to tumor cell death and subsequent immune system activation.

G Tolinapant Tolinapant IAPs IAPs (cIAP1/2, XIAP) Tolinapant->IAPs Antagonizes CellDeath Immunogenic Cell Death IAPs->CellDeath Degradation/ Inhibition AntigenRelease Release of Tumor Antigens CellDeath->AntigenRelease ImmuneActivation Immune System Activation Innate Activation of Innate Immunity ImmuneActivation->Innate Adaptive Activation of Adaptive Immunity ImmuneActivation->Adaptive AntigenRelease->ImmuneActivation TumorRegression Complete Tumor Regression Innate->TumorRegression Adaptive->TumorRegression

Experimental Protocol Summary

The key findings for Tolinapant are based on the following experimental setup [2]:

  • Cell Line: Mouse T-cell lymphoma line BW5147.G.1.4 (BW5147).
  • Animal Model: Syngeneic immunocompetent AKR/J mice.
  • Treatment: Daily oral administration of Tolinapant at a well-tolerated dose.
  • Key Controls: The study used immunodeficient models (e.g., CB17 SCID mice) to demonstrate the necessity of an intact immune system for the observed complete regressions.
  • Endpoints: Tumor volume measurement and rate of complete regression.

Seeking Comparative Data

The search results confirm that other IAP antagonists (e.g., LCL-161, Xevinapant, Birinapant) are in clinical development but do not provide head-to-head comparisons of complete regression rates in similar syngeneic models [4].

For a comprehensive comparative guide, you may need to consult additional resources:

  • Clinical Trial Registries: Websites like ClinicalTrials.gov can provide information on the clinical efficacy of Tolinapant versus other agents in human trials.
  • Specialized Scientific Databases: A focused search on platforms like PubMed may yield individual studies on other IAP antagonists where you can compare published efficacy metrics.

References

Tolinapant's Dual Mechanism and Comparison with Standard Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant is an oral antagonist of cellular IAPs (cIAP1/2) and XIAP. Its novel mechanism combines direct induction of immunogenic cell death with enhancement of adaptive immunity, notably via IL-2.

The table below summarizes the core comparison.

Feature Tolinapant (Novel Agent) Standard Chemotherapy (e.g., CHOP)
Primary Mechanism Dual: Antagonizes IAPs to induce immunogenic cell death (apoptosis & necroptosis) and modulates immune system (e.g., enhances IL-2 production). [1] Broad cytotoxic: Non-specifically kills rapidly dividing cells.
Effect on Immune System Immunostimulatory. Activates both innate and adaptive immunity; enhances IL-2 secretion from T cells, boosting anti-tumor response. [1] Immunosuppressive. Often depletes immune cells, leading to increased infection risk.
Therapeutic Goal Achieve durable tumor regression by directly killing cancer cells and engaging the body's immune system. [1] Shrink tumors through direct cytotoxicity.
Key Supporting Data Complete regressions in syngeneic mouse models; increased IL-2 in human PBMC assays; phase 2 clinical activity in R/R PTCL and CTCL. [1] [2] Historical benchmark for initial treatment, but limited efficacy in R/R settings.
FDA Status Orphan Drug Designation for T-cell lymphomas (2020); Phase 2 trial ongoing (NCT02503423). [2] Long-established standard of care.

Experimental Data on IL-2 Enhancement and Efficacy

Experimental evidence from preclinical and clinical studies supports the role of IL-2 in tolinapant's efficacy.

Quantitative Data Summary
Experimental Model / Context Key Finding Related to IL-2 / Immune Response Experimental Readout Source / Context
Human PBMCs (in vitro) Dose-dependent increase in IL-2 production upon T-cell stimulation. IL-2 levels were similar to those induced by an anti-PD-1 antibody. [1] Figure 3A-B in [1]
Human CD8+ T Cells (in vitro) Increased secretion of IL-2 and decreased expression of immunosuppressive IL-10. Cytokine analysis of isolated T-cell cultures. [1] Figure 3D in [1]
BW5147 Syngeneic Mouse Model (in vivo) Complete tumor regressions that were durable; effect was absent in immunocompromised mice. 10/10 mice showed complete regression (CR); all remained tumor-free 30 days post-treatment. [1] Figure 2D-E in [1]
Patient Plasma (Clinical) Increase in immunogenic cell death and T-cell chemoattractant markers (e.g., CXCL10/IP-10). Plasma protein analysis from patients with peripheral TCL in a phase 2 trial. [3] Confirmed clinical relevance of preclinical findings.

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies for key experiments cited.

In Vitro T-Cell Activation and IL-2 Measurement [1]
  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
  • Stimulation: PBMCs were stimulated with the superantigen Staphylococcal Enterotoxin B (SEB).
  • Treatment: Cells were co-treated with increasing concentrations of tolinapant.
  • Control: Included an anti-PD-1 antibody as a comparative immunomodulatory control.
  • Output Measurement: Levels of IL-2 in the culture supernatant were quantified, likely via ELISA.
Syngeneic In Vivo Efficacy Model [1]
  • Animal Model: Immunocompetent AKR/J mice.
  • Tumor Inoculation: Subcutaneous implantation of BW5147 mouse T-cell lymphoma cells.
  • Treatment: Mice received a well-tolerated, daily oral dose of tolinapant for 15 days.
  • Key Control: The antitumor effect was compared to that in immunocompromised mice to isolate the role of the immune system.
  • Endpoint Monitoring: Tumor volume was measured regularly. For pharmacodynamic analysis, tumors were extracted at various time points post-dose for Western blotting to confirm target engagement (cIAP1 degradation) and apoptosis markers.
Coculture Cytotoxicity Assay [1]
  • Effector Cells: Activated PBMCs from healthy donors.
  • Target Cells: A549 cancer cell line (specifically chosen for its resistance to tolinapant's direct cytotoxic effect).
  • Treatment: Coculture was incubated with tolinapant.
  • Output Measurement: Lysis of the target A549 cells was measured, demonstrating that tolinapant enhances the killing capacity of immune cells.

Tolinapant-Induced Immunogenic Cell Death and IL-2 Enhancement Pathway

The diagram below illustrates the mechanism by which tolinapant kills tumor cells and promotes an immune response, culminating in enhanced IL-2 production and a robust anti-tumor immune attack.

Start Tolinapant Treatment IAP_Antag IAP Antagonism (cIAP1/2 & XIAP) Start->IAP_Antag ICD Induces Immunogenic Cell Death (ICD) IAP_Antag->ICD  Promotes Necroptosis DC_Act Dendritic Cell Activation ICD->DC_Act  Release of DAMPs Tcell_Priming Priming and Activation of Naive T Cells DC_Act->Tcell_Priming  Antigen Presentation IL2_Secretion Enhanced IL-2 Secretion Tcell_Priming->IL2_Secretion  T Cell Stimulation IL2_Secretion->Tcell_Priming  Autocrine/Paracrine  Stimulation Immune_Attack Robust Anti-tumor Immune Attack IL2_Secretion->Immune_Attack  Clonal Expansion &  Effector Function

Future Directions: Combination with Epigenetic Therapy

Emerging research indicates a promising strategy to enhance tolinapant's efficacy by overcoming epigenetic-based resistance.

  • Rationale: Key proteins in the necroptosis pathway (e.g., RIPK3) can be silenced via DNA methylation in tumors, leading to resistance to cell death. [3]
  • Combination Approach: Pretreating T-cell lymphoma cells with the hypomethylating agent decitabine reverses this silencing. [3]
  • Synergistic Effect: This epigenetic priming resensitizes cancer cells to tolinapant, leading to enhanced necroptosis, increased interferon signaling, and re-expression of cancer-testis antigens, resulting in a stronger adaptive immune response. [3] This combination is now under clinical evaluation (NCT05403450).

Tolinapant represents a shift in TCL treatment towards engaging the immune system. Its ability to enhance IL-2 and induce immunogenic cell death offers a promising path, particularly in relapsed/refractory settings where current therapies fail.

References

Tolinapant tumor growth inhibition vs cisplatin alone

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Characteristics

The table below outlines the distinct mechanisms and clinical roles of Tolinapant and Cisplatin.

Feature Tolinapant (ASTX660) Cisplatin
Drug Class IAP (Inhibitor of Apoptosis Protein) antagonist [1] [2] Alkylating agent / Platinum compound [3] [4]
Primary Mechanism Promotes apoptosis (programmed cell death) by blocking cIAP1/2 and XIAP; can downregulate NF-kB and enhance anti-tumor immunity [1] [2]. Causes DNA cross-links and strand breaks, disrupting DNA replication and synthesis, leading to cell death [3] [5].
Primary Clinical Role Investigational agent in phase 1/2 trials, studied in combination with radiotherapy or chemotherapy [1] [2]. FDA-approved and widely used standard-of-care for various solid tumors, both as monotherapy and in combination regimens [3] [4].
Key Combination Findings With RT in HNSCC: 70% (7/10) patients disease-free at 13.8 mos median follow-up [1]. Preclinically, synergizes with cisplatin/RT in cervical cancer models [2]. Highly effective in testicular cancer (often curative); cornerstone for ovarian, bladder, head/neck, lung, and cervical cancers [3] [5].

Efficacy & Safety Profile in Clinical Trials

The following table compares efficacy and safety outcomes from recent Tolinapant combination therapy trials with the known profile of Cisplatin.

Aspect Tolinapant in Clinical Trials Cisplatin
Reported Efficacy HNSCC Trial (Tolinapant + RT): 70% (7/10) patients remained disease-free at a median follow-up of 13.8 months [1]. High efficacy in specific cancers (e.g., curative potential in testicular cancer); however, efficacy can be limited by acquired resistance [5].
Common Adverse Events In combination with RT: Radiodermatitis, fatigue, dysphagia, pain, dysgeusia, dry mouth (similar to standard chemoradiotherapy) [1]. Severe nausea & vomiting, nephrotoxicity, peripheral neuropathy, ototoxicity, myelosuppression [3] [4].
Notable Toxicities Treatment was well-tolerated in a small cohort; no dose de-escalations were required [1]. Black Box Warnings for severe renal toxicity, severe nausea/vomiting, peripheral neuropathy, and myelosuppression [4].

Experimental Protocols Overview

The methodologies from key studies provide context for the data above.

  • Tolinapant + Radiotherapy Trial (Head and Neck Cancer): This was an open-label, single-arm trial. Patients with locally advanced head and neck squamous cell carcinoma (HNSCC) who were ineligible for cisplatin received intensity-modulated radiotherapy (70 Gy in 35 fractions) concurrently with Tolinapant (180 mg/day orally every other week). The study's primary endpoints were safety and feasibility, with secondary endpoints including disease control and immunologic changes measured via blood samples [1].
  • Tolinapant + Chemoradiotherapy Protocol (Cervical Cancer - CRAIN Trial): This phase 1b trial employs a TiTE-CRM (Time-to-Event Continual Reassessment Method) design. Patients receive standard chemoradiotherapy (45 Gy external beam radiotherapy over 5 weeks with weekly Cisplatin 40mg/m², followed by brachytherapy) in combination with Tolinapant. Tolinapant is administered orally for seven consecutive days on alternate weeks during chemoradiation. The trial aims to find the recommended Phase II dose by monitoring for dose-limiting toxicities [2].
  • Cisplatin Preclinical Neurotoxicity Study: An animal study investigated cisplatin's mechanism of cognitive impairment. Rats were treated with cisplatin (8 mg/kg, i.p.) every two days for three cycles. Researchers then analyzed hippocampal tissue, measuring markers of neuroinflammation, oxidative stress, and the expression of glutamatergic receptors to understand the pathway to neurotoxicity [6].

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action for each drug and the general workflow of a combination therapy trial.

G Mechanisms of Action: Tolinapant vs. Cisplatin cluster_tolinapant Tolinapant (IAP Antagonist) cluster_cisplatin Cisplatin (DNA Damaging Agent) T Tolinapant IAP IAP Proteins (cIAP1/2, XIAP) T->IAP Inhibits Apoptosis Cancer Cell Apoptosis T->Apoptosis Promotes IAP->Apoptosis Normally Blocks C Cisplatin DNA DNA Strand C->DNA Crosslinks DNA Crosslinks DNA->Crosslinks Death Cell Death Crosslinks->Death

G Tolinapant + CRT Trial Workflow (e.g., CRAIN) Start Patient Cohort: Locally Advanced Cancer combo Combination Therapy (Concurrent CRT + Tolinapant) Start->combo RT Radiotherapy (RT) RT->combo Chemo Chemotherapy (e.g., Cisplatin) Chemo->combo Toli Tolinapant (Oral) Toli->combo endpoints Primary Endpoint: Safety & MTD Secondary Endpoints: Efficacy, Biomarkers combo->endpoints

Interpretation & Research Implications

The available data suggests that Tolinapant is not being developed as a direct replacement for Cisplatin, but rather as a complementary agent with a synergistic mechanism of action.

  • Distinct, Potentially Synergistic Roles: Cisplatin directly damages DNA to kill rapidly dividing cells. Tolinapant, by blocking IAPs, lowers the threshold for cancer cells to undergo apoptosis and may enhance the immune response [1] [2]. This non-overlapping mechanism provides a strong rationale for their combination, as seen in the CRAIN trial protocol [2].
  • Immune Modulation as a Key Differentiator: Preclinical and early clinical data (e.g., burst of activated CD8+ T cells in some patients [1]) indicate that Tolinapant may enhance antitumor immunity. This positions it within the growing field of immunotherapy combinations, a role not associated with traditional chemotherapy like Cisplatin.
  • Evolving Safety Profile: Early-phase trials in specific combinations have shown Tolinapant to be well-tolerated [1]. However, its safety profile in larger populations and different combination regimens requires further characterization. Cisplatin's toxicities are well-documented and often dose-limiting [3] [4].

References

Preclinical Efficacy Data in Cervical Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from preclinical studies on Tolinapant, as cited in the CRAIN trial protocol [1] [2]:

Experimental Model Treatment Conditions Key Quantitative Findings Reported Outcome

| In vitro: Panel of cervical carcinoma cell lines | Tolinapant alone and with Cisplatin + Radiation | - cIAP1 depletion

  • Induction of apoptosis
  • Correlation with reduced overall cell survival | Enhanced cell death when combined with Cisplatin and Radiation [1] [2] | | In vivo: Xenograft models of cervical carcinoma | Tolinapant + ChemoRadiation Therapy (CRT) vs. CRT alone | Inhibition of tumour growth | Enhanced survival observed with no exacerbation of toxicity [1] [2] |

Detailed Experimental Protocols

The search results provide details on the methodologies used in the key experiments that support Tolinapant's efficacy.

1. In Vitro Protocol: Cervical Carcinoma Cell Line Studies

  • Cell Models: Studies were performed using a panel of cervical carcinoma cell lines [1] [2].
  • Intervention: Cell lines were treated with Tolinapant. The combination treatment involved adding Tolinapant to both cisplatin and radiation [1] [2].
  • Mechanism Assessment:
    • cIAP1 Depletion: Measured to confirm on-target engagement of Tolinapant, as cIAP1 is one of its primary molecular targets [1] [2].
    • Apoptosis Induction: Quantified to determine the cell death triggered by the treatments.
    • Clonogenic Survival Assays: Conducted to measure the long-term reproductive viability of cancer cells after treatment; results showed that apoptosis correlated with reduced overall cell survival [1] [2].

2. In Vivo Protocol: Xenograft Model Studies

  • Animal Models: The experiments were conducted using xenograft models of cervical carcinoma, which involve implanting human cervical cancer cells into immunodeficient mice [1] [2].
  • Treatment Groups: The study compared the combination of Tolinapant with standard chemoradiotherapy (CRT) against CRT alone.
  • Key Metrics:
    • Tumour Growth Inhibition: The change in tumour volume was monitored over time.
    • Survival Enhancement: The survival time of the mice was tracked.
    • Toxicity Assessment: Critically, the combination of Tolinapant and CRT showed no exacerbation of toxicity compared to CRT alone in these models [1] [2].

Mechanism of Action and Signaling Pathway

Tolinapant is an antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP). The following diagram illustrates its mechanism of action in cervical cancer cells, particularly in combination with standard therapies.

G CRT ChemoRadiation (Cisplatin + Radiotherapy) CancerCell Cervical Cancer Cell CRT->CancerCell Apoptosis Restored Apoptosis & Cell Death CRT->Apoptosis Potentiates IAPs Overexpressed IAPs (cIAP1, cIAP2, XIAP) CancerCell->IAPs ApoptosisBlock Blocked Apoptosis & Tumor Survival IAPs->ApoptosisBlock Tolinapant Tolinapant (IAP Antagonist) IAPInhibit IAP Inhibition Tolinapant->IAPInhibit NFkB Putative NF-κB Down-regulation IAPInhibit->NFkB IAPInhibit->Apoptosis Synergy Synergistic Tumour Growth Inhibition & Enhanced Survival NFkB->Synergy Contributes to Apoptosis->Synergy

Tolinapant's primary mechanism is balanced inhibition of IAPs, which promotes apoptosis. A putative secondary mechanism is the down-regulation of NF-κB, an important pro-survival and inflammatory pathway regulator in cervical cancer [1] [2]. This dual action provides a strong rationale for its synergistic effect with standard therapies.

Interpretation and Next Steps for Researchers

The available data is promising but comes with specific limitations you should consider:

  • Data Source: The most direct evidence comes from a study protocol and pre-clinical data on file with Astex Pharmaceuticals, not yet from an independent, peer-reviewed primary publication [1] [2].
  • Clinical Stage: The CRAIN trial is a Phase 1b study. Its primary goal is to establish the safety and recommended Phase 2 dose of the Tolinapant-CRT combination, not to confirm definitive survival benefits in humans [1] [3] [4].
  • Direct Comparisons: The search results do not contain head-to-head preclinical data comparing Tolinapant with other IAP antagonists or novel cervical cancer therapies.
  • Monitoring Clinical Trials: Track the results of the CRAIN trial and other clinical trials for Tolinapant as they become available.
  • Expanding Literature Search: Look for published papers on Tolinapant in other cancer types, such as head and neck squamous cell carcinoma (HNSCC) and lymphoma, as the mechanism of action may be similar and provide additional supportive data [1] [5].

References

Tolinapant phase 1/2 objective response rate data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Tolinapant

The table below summarizes the available Objective Response Rate (ORR) data and key findings from clinical trials of Tolinapant.

Cancer Type / Trial Focus Phase Reported ORR Key Findings / Trial Status
Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) [1] [2] 1/2 >20% (as a single agent) An ongoing Phase 1/2 study demonstrated an ORR of over 20% with single-agent Tolinapant [1] [2].
Advanced Solid Tumors or Lymphomas [3] 1 Not specified Established the recommended Phase 2 dose (180 mg/day). One patient with cutaneous T-cell lymphoma had clinically meaningful improvement in skin lesions; 10 patients achieved stable disease [3].
PTCL (Combination Therapy) [1] [2] 1/2 Not yet available Evaluating Tolinapant in combination with oral decitabine/cedazuridine. The study is ongoing, with primary completion estimated for December 2025 [1] [2].
Advanced Head and Neck Cancer with Radiotherapy [4] Early-phase Not the primary endpoint The combination was well-tolerated. At a median follow-up of 13.8 months, 70% of patients (7 out of 10) remained free of disease [4].

Experimental Protocol Details

For a clearer understanding of the data, here are the methodologies from the key trials cited.

  • Trial in PTCL (Single Agent): The ongoing Phase 1/2 study (NCT05403450) is an open-label trial in patients with relapsed/refractory PTCL who have received at least two prior systemic therapies. The study includes a Phase 1 dose-escalation part to determine the recommended dose, followed by a Phase 2 part to assess preliminary efficacy based on ORR [1] [2].
  • Trial in Advanced Solid Tumors/Lymphomas (Single Agent): The Phase 1 trial (NCT02503423) was a dose-escalation study designed to evaluate the safety, determine the maximum tolerated dose (MTD), and recommend a Phase 2 dose for Tolinapant. Efficacy was assessed using standard objective response criteria [3].
  • Trial in PTCL (Combination Therapy): This Phase 1-2 open-label study (ASTX660-03) randomizes subjects to receive either oral decitabine/cedazuridine alone or in combination with Tolinapant. The primary aim of Phase 1 is to assess safety and identify the recommended Phase 2 dose, while Phase 2 aims to assess preliminary efficacy through ORR [1] [2].

Mechanism of Action and Signaling Pathway

Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked Inhibitor of Apoptosis Proteins (cIAP1/2 and XIAP). The following diagram illustrates its mechanism of action in inducing cell death.

G TNFalpha TNFα TNFR1 TNFR1 Receptor TNFalpha->TNFR1 ComplexI Complex I (RIPK1 Ubiquitination) TNFR1->ComplexI ComplexIIb Complex IIb (FADD, RIPK1, Caspase-8) TNFR1->ComplexIIb When cIAPs are absent NFkB NF-κB Activation ComplexI->NFkB Survival Cell Survival & Inflammation NFkB->Survival Tolinapant Tolinapant (IAP Antagonist) Tolinapant->ComplexI Inhibits cIAP1/2 Apoptosis Apoptosis Tolinapant->Apoptosis Inhibits XIAP ComplexIIb->Apoptosis Necroptosis Necroptosis (in Caspase-8 deficient models) ComplexIIb->Necroptosis When Caspase-8 is inhibited

The diagram shows that Tolinapant promotes two forms of programmed cell death:

  • Apoptosis: By inhibiting cIAP1/2, Tolinapant prevents RIPK1 ubiquitination, shifting the signaling pathway from pro-survival to pro-death (Complex IIb formation), activating caspase-8 and inducing apoptosis. By directly inhibiting XIAP, it blocks its suppression of executioner caspases, further promoting apoptosis [5].
  • Necroptosis: In specific contexts, such as caspase-8 deficient models or when caspase activity is pharmacologically inhibited, the same death-inducing complex can trigger necroptosis, another form of cell death [5].

Future Clinical Directions

The clinical development of Tolinapant is actively exploring its potential in various areas:

  • Combination Therapies: Preclinical data suggests synergy between Tolinapant and the hypomethylating agent decitabine in T-cell lymphoma models. This is the basis for the ongoing Phase 1-2 trial (NCT05403450) in PTCL [1] [2].
  • Immunotherapy Combinations: Preclinical studies in head and neck cancer models have shown that IAP antagonists like Tolinapant can enhance the antitumor efficacy of radiation therapy and PD-1 blockade, suggesting potential for future clinical combinations [4].

References

Tolinapant progression-free survival overall survival data

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Tolinapant Clinical Data

The table below summarizes the key findings from recent clinical trials involving Tolinapant.

Trial Context Phase Patient Population Reported Efficacy Outcomes Key Survival Data Source/Reference
Combination with Radiotherapy [1] Early-phase 10 cisplatin-ineligible pts with locally advanced HNSCC 70% (7/10 pts) remained free of disease at a median follow-up of 13.8 months Median PFS and OS not yet reported [1]
Monotherapy in Advanced Cancers/Lymphomas [2] Phase 1 45 pts with advanced solid tumors or lymphomas 1 pt with Cutaneous T-Cell Lymphoma had clinically meaningful improvement; 10 pts had stable disease Median PFS: 55 days; Median OS: 265 days [2]

Tolinapant's Mechanism of Action and Experimental Evidence

Mechanism of Action

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of apoptosis proteins (cIAP1/2 and XIAP) [2]. IAPs are frequently overexpressed in tumor cells, promoting cell survival and contributing to resistance against chemotherapy and radiotherapy [2]. By inhibiting these proteins, Tolinapant blocks their pro-survival signals and promotes the induction of apoptosis (programmed cell death) in cancer cells [2].

This mechanism provides a strong rationale for combining Tolinapant with other cancer treatments like radiation therapy, as it can counteract the tumor's inherent defenses. A preclinical study on head and neck cancer models suggested that combining an IAP antagonist with radiation could enhance anti-tumor immunity [1].

Detailed Experimental Protocols

The following details the methodology from a recent clinical trial combining Tolinapant with definitive radiotherapy [1]:

  • Patient Population: The trial enrolled adult patients with locally or locoregionally advanced head and neck squamous cell carcinoma (HNSCC), both HPV-positive and negative, who were ineligible to receive cisplatin.
  • Treatment Regimen:
    • Radiotherapy: Delivered via intensity-modulated RT (IMRT) or proton therapy to a total dose of 70 Gy in 35 fractions.
    • Tolinapant: Administered orally at 180 mg/day, given on an every-other-week schedule concurrently with radiotherapy. A dose de-escalation to 90 mg was permitted for toxicity management.
  • Primary Endpoints: The study focused on safety and feasibility, with all patients completing the planned treatment without requiring dose de-escalation.
  • Biomarker Analysis: Research blood samples were collected at baseline and during radiotherapy to assess immunologic changes, specifically measuring levels of activated (CD38+HLA-DR+) CD8+ T lymphocytes [1].

Diagram of Tolinapant's Mechanism and Trial Design

To better visualize the drug's mechanism and the structure of the clinical trial discussed, here are two diagrams created using Graphviz.

mechanism Tolinapant Promotes Apoptosis by Inhibiting IAPs Extrinsic Extrinsic Apoptotic Signal Survival Inhibited Apoptosis Extrinsic->Survival Triggers Intrinsic Intrinsic Apoptotic Signal Intrinsic->Survival Triggers IAPs IAP Proteins (cIAP1/2, XIAP) IAPs->Survival Blocks Tolinapant Tolinapant Tolinapant->IAPs Inhibits Apoptosis Cancer Cell Apoptosis Tolinapant->Apoptosis Promotes

References

Tolinapant's Mechanisms and Translational Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant is a novel, nonpeptidomimetic antagonist of cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP). Its single-agent activity in T-cell lymphoma (TCL) is linked to a dual mechanism of action: direct induction of cancer cell death and immunomodulation of the tumor microenvironment [1].

The table below summarizes the key evidence supporting its mechanism:

Aspect Evidence and Findings
Target Engagement Dose-dependent degradation of cIAP1 and antagonism of SMAC binding to XIAP confirmed in mouse and human T-cell lymphoma lines [1].
Cell Death Induction Induces apoptosis; efficacy is enhanced by exogenous TNF-α. Can synergistically induce necroptosis in bladder cancer cells when apoptosis is inhibited [1] [2].
Immunomodulatory Role Acts as an immunomodulatory molecule, inducing complete tumor regression in syngeneic TCL models only with an intact immune system. Remodels the tumor immune microenvironment by activating innate and adaptive immunity [1].
Clinical Corroboration Treatment in a clinical trial (NCT02503423) induced changes in gene expression and cytokine profiles in human tumor biopsies, consistent with immune modulation [1].
Combination with Cell Therapy Preclinical data shows it can enhance the anti-tumor activity of cell therapies, including CAR-T cells [3].

Ongoing Clinical Trials with Biomarker Objectives

Current clinical trials are designed to further explore and validate biomarkers for tolinapant. The following trials include specific biomarker objectives:

  • CRAIN Trial (Phase 1b in Cervical Cancer): This study aims to establish the recommended Phase II dose of Tolinapant with chemoradiotherapy. Its tertiary and translational objectives explicitly include the "evaluation of on-target effects of tolinapant" and the identification of tissue and liquid biomarkers that may predict treatment response [4] [5].
  • Phase I/Ib Umbrella Study (NCT04929223 in mCRC): While this trial for metastatic colorectal cancer investigates other targeted therapies, its overarching exploratory biomarker objective is to "identify biomarkers that are predictive of response". The methodology used—validated NGS testing at CAP/CLIA-certified labs and archival tissue analysis for exploratory research—exemplifies standard approaches for biomarker validation in modern oncology trials [6].

Insights for Biomarker Validation Strategy

Although specific gene expression signatures for tolinapant are not detailed in the public documents, the available information suggests a pathway for your validation efforts.

G cluster_primary Direct Antiapoptotic Pathway Blockade cluster_secondary Immunomodulatory Effects cluster_biomarker Potential Biomarker Classes Tolinapant Tolinapant cIAP1_2 cIAP1/2 Degradation Tolinapant->cIAP1_2 XIAP XIAP Antagonism Tolinapant->XIAP ICD Induction of Immunogenic Cell Death (ICD) Tolinapant->ICD Tcell T-cell Costimulation (e.g., ↑ IL-2) Tolinapant->Tcell Apoptosis Induction of Apoptosis cIAP1_2->Apoptosis XIAP->Apoptosis Gene_Exp Gene Expression (e.g., Immune-related) Apoptosis->Gene_Exp Cell_Death Cell Death Markers in Tumor Biopsies Apoptosis->Cell_Death Immune_Infiltration Remodeling of Tumor Immune Microenvironment ICD->Immune_Infiltration Cytokines Cytokine Profiles (e.g., in plasma) ICD->Cytokines Tcell->Immune_Infiltration Immune_Infiltration->Cytokines

The diagram above illustrates that biomarker discovery for tolinapant should extend beyond the direct apoptosis pathway. A comprehensive strategy should include immune-related gene expression panels, cytokine profiling, and analysis of cell death markers in tumor tissue [1].

References

Tolinapant cIAP1 Degradation Kinetics: Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model / Cell Line Experimental Context Key Degradation Findings Citation
Colorectal Cancer Models (e.g., LoVo, HCT116) In vitro Potent and rapid downregulation of cIAP1. [1] [2]
T-cell Lymphoma (TCL) Models (e.g., mouse BW5147, human HH) In vitro & In vivo Dose-dependent degradation of cIAP1; single oral dose in mice led to cIAP1 degradation in tumors as early as 2 hours post-dose. [3]
Head and Neck Squamous Cell Carcinoma (HNSCC) In vitro Induces cIAP1 depletion and cell death. [4]
Cervical Carcinoma Models In vitro Causes cIAP1 depletion. [5]

Experimental Protocols for Key Findings

To evaluate the data, understanding the underlying experimental methods is crucial. Here are the protocols from the cited studies:

  • In Vitro Degradation and Viability Assays (Multiple Models): Studies on colorectal cancer, T-cell lymphoma, and HNSCC cell lines generally involved treating the cells with Tolinapant across a range of concentrations (e.g., nanomolar to micromolar) and for various durations (e.g., 24-72 hours). cIAP1 degradation was typically assessed by western blotting, while cell viability was measured using assays like CellTitre-Glo [3] [1] [4].
  • In Vivo Pharmacodynamic Studies (T-cell Lymphoma): Subcutaneous tumor models were established in mice. Mice received a single oral dose of Tolinapant, and tumors were extracted at several time points afterward. The degradation of cIAP1 and the upregulation of cell death markers in the tumor tissue were analyzed by western blotting [3].

Mechanism of Action and Signaling Pathway

Tolinapant is a non-peptidomimetic antagonist that targets cellular IAPs (cIAP1, cIAP2) and XIAP. Its mechanism leads to cIAP1 degradation and induction of cell death, as illustrated below.

g Tolinapant Tolinapant IAP Antagonism\n(cIAP1/2, XIAP) IAP Antagonism (cIAP1/2, XIAP) Tolinapant->IAP Antagonism\n(cIAP1/2, XIAP) TNFalpha TNFalpha TNFα Signaling\n(Tumor Microenvironment) TNFα Signaling (Tumor Microenvironment) TNFalpha->TNFα Signaling\n(Tumor Microenvironment) cIAP1/2 Degradation cIAP1/2 Degradation IAP Antagonism\n(cIAP1/2, XIAP)->cIAP1/2 Degradation Formation of\nDeath-Inducing Complex\n(Complex IIb) Formation of Death-Inducing Complex (Complex IIb) cIAP1/2 Degradation->Formation of\nDeath-Inducing Complex\n(Complex IIb) Activation of\nCaspase-8 Activation of Caspase-8 Formation of\nDeath-Inducing Complex\n(Complex IIb)->Activation of\nCaspase-8 Induction of Apoptosis\nand/or Necroptosis Induction of Apoptosis and/or Necroptosis Activation of\nCaspase-8->Induction of Apoptosis\nand/or Necroptosis TNFα Signaling\n(Tumor Microenvironment)->Formation of\nDeath-Inducing Complex\n(Complex IIb) Promotes

Key Differentiating Features of Tolinapant

While direct head-to-head kinetic comparisons are scarce, the literature highlights features that distinguish Tolinapant:

  • Balanced Potency: Tolinapant was discovered using fragment-based drug design and exhibits balanced nanomolar potency against both cIAP1/2 and XIAP, whereas some other IAP antagonists have inherent selectivity for cIAP1 over XIAP [1].
  • Immunomodulatory Role: Beyond direct pro-apoptotic effects, research identifies a novel immunomodulatory function. In syngeneic mouse models, Tolinapant's full antitumor efficacy requires an intact immune system, activating both innate and adaptive immunity through immunogenic cell death [3] [6].

Research Gaps and Future Directions

A true, direct comparison of cIAP1 degradation kinetics (e.g., measuring degradation rates and half-lives side-by-side under identical conditions) between Tolinapant and other IAP antagonists like Birinapant or Xevinapant is not available in the searched literature. Future studies could focus on:

  • Performing direct comparative degradation kinetics assays.
  • Further elucidating the contribution of its immunomodulatory effects to overall efficacy in different cancer types.

References

Tolinapant XIAP binding affinity compared to competitors

Author: Smolecule Technical Support Team. Date: February 2026

Tolinapant Binding Affinity

The following table summarizes the known binding affinity data for Tolinapant, as reported in the scientific literature [1]:

Target Assay Type Reported IC₅₀ (nM)
cIAP1 Cell-free assay 12 nM
cIAP2 Cell-free assay 12 nM
XIAP Cell-free assay 40 nM

Key Characteristics of Tolinapant [2] [1] [3]:

  • Dual Antagonist: It is a balanced, dual antagonist of cellular IAPs (cIAP1/2) and XIAP.
  • Non-Peptidomimetic: It is a novel, non-peptidomimetic IAP antagonist, discovered utilizing fragment-based drug design.
  • Orally Bioavailable: It can be administered orally.

Experimental Context

For the key experiments cited, here are the methodologies and contexts.

Binding Affinity Measurement [1]:

  • Protocol: The half-maximal inhibitory concentration (IC₅₀) values for Tolinapant were determined in cell-free assays. These experiments measured the compound's potency in inhibiting the interaction between a SMAC-derived peptide and the BIR3 domains of XIAP and cIAP1.
  • Significance: Cell-free binding assays directly demonstrate a drug's ability to engage its intended target, which is a crucial first step in development.

Functional Cellular Assay [2]:

  • Protocol: In a cellular context, Tolinapant was evaluated across a panel of 36 cancer cell lines. Cells were treated with a range of Tolinapant concentrations (0.0005–10 μmol/L) alone and in combination with TNFα (1 ng/mL) for 72 hours. Cell viability was then assessed using a CellTitreGlo assay.
  • Significance: This functional assay shows that Tolinapant's target engagement in cells can lead to apoptosis (programmed cell death), especially in the context of an inflammatory signal (TNFα) that mimics the tumor microenvironment.

Mechanism of Action Overview

The following diagram illustrates the mechanism by which Tolinapant and other IAP antagonists promote cancer cell death.

G TNFa TNFα (External Signal) TNFR1 TNFR1 Receptor TNFa->TNFR1 ComplexI Complex I (cIAP1/2 ubiquitinates RIPK1) TNFR1->ComplexI Survival Cell Survival (NF-κB signaling) ComplexI->Survival With cIAPs ComplexII Complex II (Death-inducing platform) ComplexI->ComplexII Without cIAPs Caspase8 Caspase-8 Activation ComplexII->Caspase8 Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis IAPs cIAP1/2 & XIAP IAPs->Caspase8 Normally inhibits Tolinapant Tolinapant Tolinapant->IAPs Antagonizes

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

539.32716838 g/mol

Monoisotopic Mass

539.32716838 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2LHZ9ZC3YO

Dates

Last modified: 07-15-2023

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